molecular formula C82H54O52 B1591192 Agrimoniin CAS No. 82203-01-8

Agrimoniin

Número de catálogo: B1591192
Número CAS: 82203-01-8
Peso molecular: 1871.3 g/mol
Clave InChI: BZAFROBDXRJYTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Agrimoniin is a bioactive dimeric ellagitannin polyphenol, first isolated from Agrimonia pilosa Ledeb., and is also present in various Rosaceae family plants . This compound is for research use only and is not intended for diagnostic or therapeutic applications. In oncological research, this compound demonstrates significant antitumor activity. Studies show that a single dose of 10-30 mg/kg in murine models resulted in nearly complete rejection of implanted mammary carcinoma . Its proposed mechanism involves activating mitochondria-dependent apoptosis; this compound directly induces the cyclosporine A-sensitive mitochondrial permeability transition pore (MPTP), leading to mitochondrial swelling and the initiation of the apoptotic cascade . In metabolic disease research, this compound acts as a potent natural inhibitor of α-glucosidase, with an IC50 value of 21.8 µg/mL, significantly more potent than the pharmaceutical agent acarbose . This activity underlies its potential for managing postprandial hyperglycaemia, as demonstrated in streptozotocin-induced diabetic rat models where treatment significantly lowered plasma glucose and glycosylated hemoglobin levels . Further investigations reveal additional research value, including antioxidant properties through iron chelation and modulation of intracellular signaling pathways by binding to specific proteins and enzymes . This compound is metabolized by the gut microbiota into urolithins, which are also being studied for their bioactivities .

Propiedades

IUPAC Name

(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl)oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H54O52/c83-24-1-14(71(112)133-81-69-67(129-76(117)19-7-29(88)50(98)59(107)41(19)43-21(78(119)131-69)9-31(90)52(100)61(43)109)65-35(125-81)12-122-72(113)15-3-25(84)46(94)55(103)37(15)39-17(74(115)127-65)5-27(86)48(96)57(39)105)2-34(45(24)93)124-64-23(11-33(92)54(102)63(64)111)80(121)134-82-70-68(130-77(118)20-8-30(89)51(99)60(108)42(20)44-22(79(120)132-70)10-32(91)53(101)62(44)110)66-36(126-82)13-123-73(114)16-4-26(85)47(95)56(104)38(16)40-18(75(116)128-66)6-28(87)49(97)58(40)106/h1-11,35-36,65-70,81-111H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAFROBDXRJYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)OC5=C(C(=C(C=C5C(=O)OC6C7C(C8C(O6)COC(=O)C9=CC(=C(C(=C9C2=C(C(=C(C=C2C(=O)O8)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O7)O)O)O)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H54O52
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318375
Record name Agrimoniin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1871.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82203-01-8
Record name Agrimoniin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82203-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Agrimoniin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082203018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Agrimoniin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the chemical structure of Agrimoniin?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Agrimoniin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 82203-01-8) is a high-molecular-weight, dimeric ellagitannin that has garnered significant interest within the scientific community for its potent biological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory properties. First isolated from the roots of Agrimonia pilosa Ledeb. (Rosaceae), this complex polyphenol is a key chemotaxonomic marker in several genera of the Rosaceae family, including Agrimonia, Fragaria (strawberry), and Potentilla. This technical guide provides a comprehensive overview of the chemical structure of this compound, methods for its isolation and characterization, and insights into its mechanisms of action, with a focus on data relevant to drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is classified as a hydrolyzable tannin, specifically a type A dimeric ellagitannin. Its intricate structure is responsible for its significant molecular weight and its diverse biological functions.

Core Structural Features

The chemical structure of this compound (C₈₂H₅₄O₅₂) is built upon two D-glucopyranose cores. It is fundamentally a dimer of the potentillin monomer. Key features include:

  • Dimeric Nature : The molecule consists of two identical monomeric units, which are structurally equivalent to pedunculagin (B3056322) residues.

  • Glucose Cores : Each monomeric unit is centered around a β-D-glucopyranose molecule.

  • Linking Group : The two monomeric units are covalently linked via a dehydrodigalloyl group (DHDG), which forms an m-GOG-type linkage. This connection occurs at the C-1 position of the glucose molecules.

  • Hexahydroxydiphenoyl (HHDP) Groups : The structure contains multiple atropoisomeric biaryl hexahydroxydiphenoyl (HHDP) groups. The absolute configuration of these groups has been determined to be (S). These HHDP moieties are formed by the oxidative coupling of adjacent galloyl units esterified to the glucose cores.

The complexity of this structure results in a molecule with a large number of hydroxyl groups, contributing to its strong antioxidant properties and its ability to interact with multiple biological targets.

Hierarchical structure of this compound.
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for understanding its solubility, stability, and potential for formulation.

PropertyValueReference
Molecular Formula C₈₂H₅₄O₅₂
Molecular Weight 1871.28 g/mol
Exact Mass 1870.1581119 Da
Appearance Light yellow or white amorphous powder
Classification Dimeric Ellagitannin, Polyphenol
XLogP3 4.2
Hydrogen Bond Donors 29
Hydrogen Bond Acceptors 52
Topological Polar Surface Area 877 Ų
CAS Number 82203-01-8

Isolation, Purification, and Structural Elucidation

The complex nature of this compound necessitates a multi-step protocol for its extraction from plant matrices and a combination of spectroscopic techniques for its structural confirmation.

Experimental Protocol: Isolation and Purification from Agrimonia pilosa

The following protocol outlines a typical procedure for the isolation and purification of this compound, yielding a substance with approximately 80% purity.

  • Plant Material : Aerial parts of Agrimonia pilosa are harvested during the flowering phase.

  • Initial Extraction : The plant material undergoes a series of extractions with increasingly polar solvents to remove unwanted compounds. This typically includes:

    • Water-ethanol mixture

    • n-butanol-petroleum ether mixture

    • Water-acetone mixture

    • Resinous precipitates are removed at each stage.

  • Solvent Partitioning : The resulting aqueous-acetone solution is filtered, evaporated, and redissolved in distilled water. This solution is then partitioned sequentially with:

  • Thin-Layer Chromatography (TLC) : The aqueous phase is concentrated and analyzed by TLC on a cellulose (B213188) plate with a mobile phase of water and glacial acetic acid (95:5). This compound is visualized by spraying with a 1% ferric chloride solution in ethanol, which produces a characteristic blue color.

  • Column Chromatography : Fractions identified as containing this compound are selected and further purified by column chromatography using a cellulose stationary phase, eluting with water.

  • Final Purification : Ion-exchange chromatography is employed as a final step to achieve high purity.

  • Quantification : The final yield and purity of this compound are determined using Nuclear Magnetic Resonance (NMR) spectroscopy against an internal standard.

G_2 A 1. Harvest Aerial Parts (Agrimonia pilosa) B 2. Multi-Solvent Extraction A->B C 3. Solvent-Solvent Partitioning B->C D 4. TLC Analysis (FeCl3 Staining) C->D E 5. Cellulose Column Chromatography D->E F 6. Ion-Exchange Chromatography E->F G 7. Purity Analysis (qNMR) F->G

Workflow for the isolation and purification of this compound.
Structural Elucidation Data

Confirmation of the this compound structure relies on modern spectroscopic methods.

TechniqueObservations and Data
¹H NMR The ¹H NMR spectrum (typically run in CD₃OD) is complex but provides key diagnostic signals. Specific chemical shifts and coupling constants for the eleven aromatic protons and the two anomeric (H-1) protons of the glucose units are compared against established literature values for confirmation.
¹³C NMR Provides data on the 82 carbon atoms in the molecule, confirming the presence of the glucose cores, galloyl groups, and HHDP moieties.
LC-MS/MS Used to confirm the molecular weight and study fragmentation patterns. In negative ion mode (ESI-), the precursor ion [M-H]⁻ is observed at m/z 1870.1581. Key fragment ions observed include m/z 934.0692, 783.0746, and 633.0746, corresponding to the loss of various structural units.

Biological Activity and Mechanism of Action

This compound's therapeutic potential stems from its ability to modulate key cellular pathways involved in cancer and diabetes.

Anticancer Activity: Induction of Mitochondrial Apoptosis

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism is the induction of mitochondria-dependent apoptosis.

Signaling Pathway: this compound initiates a cascade of events centered on the mitochondria:

  • ROS Increase : It causes an increase in intracellular Reactive Oxygen Species (ROS), in part by suppressing the Nrf2-dependent antioxidant system.

  • Mitochondrial Dysfunction : The elevated ROS leads to a decrease in the mitochondrial transmembrane potential (ΔΨm).

  • MPTP Opening : this compound directly sensitizes and activates the opening of the Mitochondrial Permeability Transition Pore (MPTP).

  • Cytochrome c Release : The compromised outer mitochondrial membrane releases cytochrome c into the cytosol.

  • Caspase Activation : Cytosolic cytochrome c activates the caspase cascade (e.g., Caspase-3), leading to the execution of apoptosis.

  • Signaling Pathway Inhibition : This process is also associated with the suppression of pro-survival signaling pathways, including the PI3K/Akt/NF-κB and mTOR/HIF-1α pathways.

This compound This compound ROS ↑ Intracellular ROS This compound->ROS MPTP ↑ MPTP Opening This compound->MPTP PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Mito_Pot->MPTP CytC Cytochrome c Release MPTP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis PI3K_Akt->Apoptosis Inhibits

This compound-induced mitochondrial apoptosis pathway.
Antidiabetic Activity

The antidiabetic effects of this compound are primarily attributed to its potent inhibition of α-glucosidase, an intestinal enzyme responsible for digesting carbohydrates.

  • Mechanism : By inhibiting α-glucosidase, this compound slows the breakdown of complex carbohydrates into absorbable monosaccharides. This action reduces postprandial hyperglycemia and hyperinsulinemia.

  • Insulin-like Effects : Some studies suggest this compound may also exert insulin-like effects by stimulating glucose transport into cells and promoting its subsequent metabolism.

Quantitative Biological Data

The potency of this compound has been quantified in various assays, providing valuable data for drug development.

AssayTarget/Cell LineResult (IC₅₀)Reference
Cytotoxicity K562 cells (48h)1.4 µM
Cytotoxicity K562 cells (72h)0.91 µM
Cytotoxicity HeLa cells (48h)12.9 µM
Cytotoxicity HeLa cells (72h)96.0 µM
Enzyme Inhibition α-glucosidase21.8 µg/mL
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., K562, HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle only.

  • MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation : The plate is incubated for 2-4 hours, allowing viable cells with active mitochondrial reductases to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : Cell viability is calculated as a percentage relative to the control group. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

Conclusion

This compound is a structurally complex but therapeutically promising natural product. Its well-defined dimeric ellagitannin structure provides a foundation for its potent and multifaceted biological activities. The detailed mechanisms, particularly the induction of mitochondrial apoptosis in cancer cells and the inhibition of α-glucosidase, present clear pathways for further investigation and potential drug development. The protocols and data summarized in this guide offer a technical foundation for researchers and scientists aiming to harness the therapeutic potential of this compound.

Agrimoniin: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimoniin, a dimeric ellagitannin, has garnered significant scientific interest due to its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties. First isolated in 1982 from Agrimonia pilosa, this complex polyphenol is predominantly found in plants of the Rosaceae family. This technical guide provides an in-depth overview of the discovery of this compound, its key physicochemical properties, and its primary natural sources. Furthermore, it details experimental protocols for its extraction, purification, and the evaluation of its biological effects, and visually elucidates the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacognosy, natural product chemistry, and drug development.

Discovery and Physicochemical Properties

This compound was first isolated in 1982 from the roots of Agrimonia pilosa Ledeb., a plant with a history of use in traditional medicine in China and Japan for treating conditions like diarrhea and parasitic infections.[1][2][3] It is a dimeric hydrolyzable tannin, specifically an ellagitannin, characterized by its high molecular weight and numerous hydroxyl groups.[2][4] The structure of this compound consists of two potentillin monomers linked by a dehydrogalloyl group.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈₂H₅₄O₅₂[5]
Molecular Weight 1871.28 g/mol [4][5]
Appearance Light yellow or white amorphous powder[7]
Class Dimeric Ellagitannin (Hydrolyzable Tannin)[1][2][7]
CAS Number 82203-01-8[5]

Natural Sources and Quantitative Yield

This compound is primarily found in plants belonging to the Rosaceae family. The genera Agrimonia, Potentilla, Fragaria (strawberry), and Rubus (raspberry) are particularly rich sources.[1][2][6] It is considered a chemotaxonomic marker for the genera Agrimonia, Fragaria, and Potentilla.[7][8] The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method.[7][8]

Table 2: this compound Content in Various Natural Sources

Plant SpeciesPlant PartThis compound Yield (mg/g dry weight)Reference(s)
Agrimonia eupatoriaAerial Parts9.16 (optimized extraction)[6]
Agrimonia eupatoriaLeaves4.3[9]
Agrimonia proceraLeaves18.56[9]
Agrimonia proceraStems30.39[9]
Agrimonia proceraFruits16.77[9]
Agrimonia L.-37.5[7][8]
Fragaria L.-11.1[7][8]
Potentilla L.-32.8[7][8]
Comarum palustreHerb240.94[10]

Experimental Protocols

Extraction and Purification of this compound from Agrimonia pilosa

This protocol is a synthesized methodology based on common practices reported in the literature for the extraction and purification of this compound.

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the roots of Agrimonia pilosa at room temperature in a well-ventilated area, protected from direct sunlight. Once completely dry, grind the roots into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 70% aqueous acetone (B3395972) at a solid-to-solvent ratio of 1:10 (w/v).

    • Perform the extraction for 24 hours at room temperature with continuous stirring.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the acetone.

  • Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder.

3.1.2. Purification by High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is an effective technique for purifying polar compounds like this compound, as it avoids irreversible adsorption onto a solid stationary phase.

  • Selection of Two-Phase Solvent System:

    • A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for polar compounds is a mixture of ethyl acetate, n-butanol, and water.

    • The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0. The K value is the ratio of the concentration of the compound in the stationary phase to its concentration in the mobile phase. This can be determined empirically by dissolving a small amount of the crude extract in the equilibrated two-phase system and analyzing the concentration in each phase by HPLC.

    • A plausible starting solvent system for this compound could be ethyl acetate-n-butanol-water (e.g., in a 4:1:5 v/v/v ratio). This may require optimization.

  • HSCCC Operation:

    • Apparatus: A preparative HSCCC instrument.

    • Column Preparation: Fill the multilayer coil column entirely with the stationary phase (the upper phase of the solvent system).

    • Sample Loading: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the sample loop.

    • Elution: Rotate the column at a specific speed (e.g., 800-1000 rpm) and pump the mobile phase (the lower phase) through the column at a constant flow rate (e.g., 1.5-2.5 mL/min).

    • Fraction Collection: Monitor the effluent with a UV detector (e.g., at 280 nm) and collect fractions based on the resulting chromatogram.

    • Analysis: Analyze the collected fractions for the presence and purity of this compound using HPLC or LC-MS.

    • Final Purification: Pool the fractions containing pure this compound and remove the solvent under reduced pressure. Lyophilize to obtain the purified compound.

G cluster_extraction Extraction cluster_purification Purification Dried Plant Material Dried Plant Material Maceration (70% Acetone) Maceration (70% Acetone) Dried Plant Material->Maceration (70% Acetone) Filtration Filtration Maceration (70% Acetone)->Filtration Combined Filtrate Combined Filtrate Filtration->Combined Filtrate Rotary Evaporation Rotary Evaporation Combined Filtrate->Rotary Evaporation Remove Acetone Crude Extract Crude Extract Rotary Evaporation->Crude Extract HSCCC HSCCC Crude Extract->HSCCC Pure this compound Fractions Pure this compound Fractions HSCCC->Pure this compound Fractions Lyophilization Lyophilization Pure this compound Fractions->Lyophilization Purified this compound Purified this compound Lyophilization->Purified this compound

Workflow for this compound Extraction and Purification.
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Prepare a stock solution of purified this compound in DMSO and dilute it to various concentrations with culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of this compound to inhibit the α-glucosidase enzyme, which is relevant to its antidiabetic activity.

  • Reaction Mixture Preparation: In a 96-well plate, add 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL in phosphate (B84403) buffer, pH 6.8) to 20 µL of various concentrations of this compound dissolved in buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPPG) solution (in phosphate buffer).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. Acarbose can be used as a positive control.

  • Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, particularly those involved in apoptosis and cellular stress responses.

Induction of Mitochondria-Dependent Apoptosis

This compound has been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS) and a disruption of calcium homeostasis.

G This compound This compound ROS Increased ROS This compound->ROS Ca2 Increased Intracellular Ca2+ This compound->Ca2 MMP Decreased Mitochondrial Membrane Potential ROS->MMP Ca2->MMP MPTP mPTP Opening MMP->MPTP CytochromeC Cytochrome c Release MPTP->CytochromeC Caspases Caspase Activation (e.g., Caspase-3) CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound-Induced Mitochondria-Dependent Apoptosis.
Modulation of Nrf2 and mTOR/HIF-1α Signaling Pathways

This compound's pro-apoptotic activity is also linked to its ability to suppress the Nrf2-dependent ROS scavenging system, leading to an accumulation of ROS. Additionally, it has been found to inhibit the mTOR/HIF-1α pathway, which is crucial for cancer cell metabolism and survival.

G cluster_nrf2 Nrf2 Pathway cluster_mtor mTOR/HIF-1α Pathway Nrf2 Nrf2-dependent ROS Scavenging System ROS_inc Increased ROS Nrf2->ROS_inc Suppresses Apoptosis_path Apoptosis ROS_inc->Apoptosis_path mTOR mTOR/HIF-1α Pathway Energy Decreased Energy Metabolism (Glycolysis & OXPHOS) mTOR->Energy Regulates Energy->Apoptosis_path This compound This compound This compound->Nrf2 Inhibits This compound->mTOR Inhibits

Modulation of Nrf2 and mTOR/HIF-1α Pathways by this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, and antidiabetic activities, coupled with its presence in commonly consumed foods, make it a subject of considerable interest for further research and development. This guide provides a foundational understanding of this compound, from its basic properties and sources to detailed experimental procedures and its mechanisms of action at the molecular level. It is hoped that this comprehensive overview will facilitate and inspire future investigations into the full therapeutic utility of this remarkable molecule.

References

The Biosynthesis of Agrimoniin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Abstract

Agrimoniin, a dimeric ellagitannin, is a prominent secondary metabolite in various plant species, particularly within the Rosaceae family. Renowned for its diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities, the elucidation of its biosynthetic pathway is of significant interest to researchers in natural product chemistry, plant biology, and drug development. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, detailing the key precursors, intermediates, and enzymatic steps. Furthermore, it presents quantitative data on this compound content in various plant sources, detailed experimental protocols for its analysis, and visual representations of the biosynthetic pathway and analytical workflows to facilitate further research and application.

Introduction

This compound is a complex hydrolyzable tannin characterized by a dimeric structure derived from the monomeric ellagitannin, potentillin.[1][2] Its biosynthesis is an extension of the well-established ellagitannin pathway, which originates from primary metabolites. This guide will systematically deconstruct the proposed biosynthetic route to this compound, from the initial formation of gallic acid to the final oxidative coupling step.

The Proposed Biosynthetic Pathway of this compound

While the complete enzymatic machinery for this compound biosynthesis has not been fully elucidated, a putative pathway has been proposed based on studies of ellagitannin formation in various plants. The biosynthesis can be divided into several key stages:

Stage 1: Formation of Gallic Acid and Pentagalloylglucose (PGG)

The journey to this compound begins with the shikimate pathway, a central route in plant secondary metabolism that produces aromatic amino acids and other phenolic compounds.[3] Gallic acid, the fundamental building block of hydrolyzable tannins, is derived from intermediates of this pathway.

Glucose, a primary metabolite, serves as the core scaffold. Through a series of galloylation reactions, gallic acid moieties are esterified to a glucose molecule. The key intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), is the central precursor for the biosynthesis of both gallotannins and ellagitannins.[4][5]

Stage 2: Formation of Monomeric Ellagitannins

The characteristic feature of ellagitannins is the hexahydroxydiphenoyl (HHDP) group, which is formed through the intramolecular oxidative coupling of two adjacent galloyl groups on the PGG core.[4] This reaction is catalyzed by oxidative enzymes, likely laccases or peroxidases. The first monomeric ellagitannin formed is often tellimagrandin II.[4] Subsequent modifications, including further oxidative coupling and degalloylation, lead to a diverse array of monomeric ellagitannins.

Stage 3: Formation of Potentillin

Potentillin is a monomeric ellagitannin that serves as the direct precursor to this compound.[2][6][7] It is structurally characterized by an α-glucose core.[2][6][7] The specific enzymatic steps leading from the initial monomeric ellagitannins to potentillin are not yet fully characterized but likely involve a series of oxidative and rearrangement reactions.

Stage 4: Dimerization of Potentillin to form this compound

The final and defining step in this compound biosynthesis is the intermolecular oxidative coupling of two potentillin molecules.[1] This dimerization is believed to be catalyzed by oxidative enzymes such as laccases or peroxidases, which are known to be involved in the polymerization of tannins and other phenolic compounds.[8][9][10] This reaction forms a dehydrogalloyl group that links the two potentillin units.[1]

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Agrimoniin_Biosynthesis Shikimate Shikimate Pathway GallicAcid Gallic Acid Shikimate->GallicAcid PGG 1,2,3,4,6-Penta-O-galloyl- β-D-glucose (PGG) GallicAcid->PGG Glucose Glucose Glucose->PGG MonomericET Monomeric Ellagitannins (e.g., Tellimagrandin II) PGG->MonomericET Intramolecular Oxidative Coupling Potentillin Potentillin MonomericET->Potentillin Further Modifications This compound This compound Potentillin->this compound Intermolecular Oxidative Coupling dummy1 Potentillin->dummy1 Enzyme1 Oxidative Enzymes (Laccase/Peroxidase) Enzyme1->MonomericET Enzyme2 Oxidative Enzymes (Laccase/Peroxidase) Enzyme2->this compound dummy1->this compound dummy2

A proposed biosynthetic pathway for this compound.

Quantitative Data on this compound Content

This compound is predominantly found in plants belonging to the Rosaceae family. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the developmental stage. The following table summarizes the this compound content in various plant sources as reported in the literature.

Plant SpeciesFamilyPlant PartThis compound Content (mg/g dry weight)Reference(s)
Agrimonia eupatoriaRosaceaeHerb2.6 - 5.4[11][12]
Agrimonia proceraRosaceaeHerb21.31 - 37.05[12]
Agrimonia L. speciesRosaceaeNot specified37.5[13]
Fragaria L. speciesRosaceaeNot specified11.1[13]
Potentilla L. speciesRosaceaeNot specified32.8[13]
Agrimonia eupatoriaRosaceaeOptimized Extract9.16[13]

Experimental Protocols

Extraction of this compound from Plant Material

A common method for extracting this compound and other polyphenols from plant tissues is solid-liquid extraction (SLE).

Materials:

  • Powdered, dried plant material

  • Solvent: 70% aqueous acetone (B3395972) or 50% aqueous methanol[12][14]

  • Vortex mixer

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

Protocol:

  • Weigh a precise amount of the powdered plant material (e.g., 100 mg).

  • Add a defined volume of the extraction solvent (e.g., 10 mL).

  • Vortex the mixture thoroughly for 1-2 minutes to ensure complete mixing.

  • Sonication in an ultrasonic bath for 15-30 minutes can enhance extraction efficiency.

  • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • For quantitative analysis, it is recommended to repeat the extraction process on the pellet at least once more to ensure complete recovery of the analytes.

  • Combine the supernatants and filter through a 0.45 µm syringe filter into a clean vial for HPLC or LC-MS analysis.[15]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-DAD)

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water[15]

  • Mobile Phase B: Acetonitrile[15]

  • This compound standard of known purity

Chromatographic Conditions:

  • Column Temperature: 25-30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 280 nm[15]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more nonpolar compounds. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-30 min: 5-30% B

    • 30-40 min: 30-60% B

    • 40-45 min: 60-90% B

    • 45-50 min: 90% B (wash)

    • 50-55 min: 5% B (re-equilibration)

Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizing the HPLC Workflow

HPLC_Workflow PlantMaterial Dried, Powdered Plant Material Extraction Solid-Liquid Extraction (e.g., 70% Acetone) PlantMaterial->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC DataAnalysis Data Analysis (Quantification) HPLC->DataAnalysis

A typical workflow for the analysis of this compound.
Enzyme Assays for Oxidative Enzymes (Laccase and Peroxidase)

While the specific enzymes for this compound dimerization are not yet identified, laccases and peroxidases are the primary candidates. The following are general spectrophotometric assays for these enzyme classes that can be adapted for plant extracts.

4.3.1. Laccase Activity Assay

This assay is based on the oxidation of syringaldazine (B1682856).

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 6.5

  • 0.216 mM Syringaldazine in absolute methanol

  • Plant enzyme extract

Procedure:

  • In a cuvette, mix 2.2 mL of potassium phosphate buffer and 0.3 mL of syringaldazine solution.

  • Add 0.5 mL of the plant enzyme extract to initiate the reaction.

  • Monitor the increase in absorbance at 530 nm for several minutes at 30 °C.

  • One unit of laccase activity is defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.

4.3.2. Peroxidase Activity Assay

This assay utilizes the oxidation of 2,6-dimethoxyphenol (B48157) (2,6-DMP) in the presence of hydrogen peroxide.[16]

Reagents:

  • 50 mM Sodium malonate buffer, pH 4.5

  • 1 mM 2,6-DMP solution

  • 10 mM Hydrogen peroxide (H₂O₂)

  • Plant enzyme extract

Procedure:

  • In a cuvette, mix 873 µL of sodium malonate buffer containing 0.7 mM MnSO₄ (for manganese-dependent peroxidases) and 1 mM 2,6-DMP.[16]

  • Add 100 µL of the plant enzyme extract.

  • Initiate the reaction by adding 10 µL of 10 mM H₂O₂.

  • Monitor the increase in absorbance at 469 nm for several minutes.

  • Enzyme activity is calculated based on the rate of 2,6-DMP oxidation.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound represents a fascinating area of plant secondary metabolism. While the general framework is understood to proceed through the ellagitannin pathway with a final dimerization step, significant research is still required to fully characterize the specific enzymes and regulatory mechanisms involved. The identification and characterization of the laccase or peroxidase responsible for the dimerization of potentillin will be a critical step in understanding and potentially manipulating this compound production in plants. The development of more sensitive analytical techniques will also aid in the detection of pathway intermediates and the elucidation of metabolic fluxes. A deeper understanding of this compound biosynthesis will not only advance our knowledge of plant biochemistry but also open new avenues for the biotechnological production of this valuable bioactive compound for pharmaceutical and nutraceutical applications.

References

Agrimoniin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a prominent bioactive polyphenol found in various plant species, particularly within the Rosaceae family. First isolated from Agrimonia pilosa Ledeb., it has garnered significant interest in the scientific community for its diverse pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an in-depth look at its known biological signaling pathways.

Physical and Chemical Properties

This compound is a large, complex molecule with a high molecular weight and numerous hydroxyl groups, which contribute to its potent biological activities. While some specific physical properties like a definitive melting point are not widely reported in the literature, its fundamental chemical and spectroscopic characteristics have been documented.

General Properties
PropertyValue/DescriptionSource(s)
Appearance Light yellow or white amorphous powder[2]
Molecular Formula C₈₂H₅₄O₅₂[4]
Molecular Weight ~1871.28 g/mol [4]
Chemical Class Dimeric Hydrolyzable Tannin (Ellagitannin)[4][5]
Solubility
SolventQualitative SolubilitySource(s)
WaterSparingly soluble[2]
Methanol (B129727)Soluble[2]
EthanolSoluble[2]
Acetone (B3395972)Soluble[2]
Dimethyl Sulfoxide (DMSO)SolubleInferred
Stability

This compound's stability is influenced by factors such as temperature and pH. It is known to be susceptible to degradation at high temperatures, which can lead to the hydrolysis of its ester bonds.[2] Studies on the stability of ellagitannins in fruit products have shown degradation over time, with the rate being dependent on storage temperature.[6] For instance, at 20°C, a significant decrease in ellagitannin content was observed over a year.[6] Stability is generally greater at lower, acidic pH values.

Spectroscopic Data

The UV-Vis spectrum of this compound is characterized by absorption maxima typical for phenolic compounds. The exact wavelength of maximum absorbance (λmax) can vary slightly depending on the solvent. In methanolic solutions, the UV spectrum of this compound and related polyphenols is typically recorded around 280 nm.[7]

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for the structural elucidation of this compound.

¹H NMR (in CD₃OD): The proton NMR spectrum of this compound is complex due to the large number of protons in similar chemical environments. Aromatic protons typically resonate in the downfield region. One study reported a characteristic singlet at 7.26 ppm.[4]

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton of this compound. While a complete assignment of all 82 carbons is challenging and not fully reported in a single source, some characteristic chemical shifts have been identified.[5]

Carbon TypeChemical Shift Range (ppm)
Carbonyl (C=O)170 - 185
Aromatic (C=C)125 - 150
Glucopyranose core60 - 100

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Source(s)
ESI Negative1870.15811235.0751, 934.0692, 783.0746, 633.0746, 469.0058[4]

Experimental Protocols

Isolation and Purification of this compound from Agrimonia pilosa

This protocol is a composite of methods described in the literature and provides a general workflow for the extraction and purification of this compound.

experimental_workflow start Dried and powdered Agrimonia pilosa roots extraction Solid-Liquid Extraction (e.g., 70% Acetone or Methanol) start->extraction concentration Concentration under reduced pressure extraction->concentration partition Liquid-Liquid Partition (e.g., with Ethyl Acetate (B1210297) and n-Butanol) concentration->partition column_chroma1 Column Chromatography 1 (e.g., Sephadex LH-20 or Polyamide) partition->column_chroma1 fraction_collection Fraction Collection and Analysis (TLC or HPLC) column_chroma1->fraction_collection column_chroma2 Column Chromatography 2 (Purification) (e.g., Reversed-Phase C18) fraction_collection->column_chroma2 final_product Lyophilization to obtain pure this compound column_chroma2->final_product

Figure 1: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% aqueous acetone or methanol, typically at room temperature with stirring for several hours. The process is often repeated multiple times to ensure complete extraction.[2]

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to remove the organic solvent.

  • Partitioning: The resulting aqueous concentrate is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity. This compound typically partitions into the more polar fractions.

  • Column Chromatography: The this compound-rich fraction is then subjected to column chromatography. Sephadex LH-20 or polyamide columns are commonly used for the initial separation. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Fractions containing this compound are pooled, concentrated, and further purified using reversed-phase C18 column chromatography with a gradient of methanol or acetonitrile (B52724) in water.

  • Lyophilization: The purified fractions are lyophilized to yield this compound as a powder.

Quantification by HPLC-DAD-MS

Instrumentation: A high-performance liquid chromatography system equipped with a diode-array detector (DAD) and a mass spectrometer (MS).

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

Gradient Program:

  • 0-5 min: 10-20% A

  • 5-25 min: 20-40% A

  • 25-30 min: 40-10% A

  • 30-35 min: 10% A

Flow Rate: 1.0 mL/min

Detection:

  • DAD: Monitoring at 280 nm.

  • MS (ESI negative mode): Scanning a mass range of m/z 100-2000.

Quantification: A calibration curve is generated using a certified reference standard of this compound.

Antioxidant Activity Assay (DPPH Method)

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing methanol instead of the sample is also measured.

  • The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

α-Glucosidase Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibition is measured by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) at 405 nm.[3]

Procedure:

  • Prepare a solution of α-glucosidase in phosphate (B84403) buffer (pH 6.8).

  • Prepare a solution of pNPG in the same buffer.

  • Prepare a series of dilutions of this compound in the buffer.

  • In a 96-well plate, pre-incubate 50 µL of each this compound dilution with 50 µL of the α-glucosidase solution at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • A control without the inhibitor is also run.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity: Induction of Mitochondria-Dependent Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines through a mechanism that is largely dependent on mitochondrial dysfunction.[4][8]

anticancer_pathway This compound This compound ROS ↑ Intracellular ROS This compound->ROS MMP ↓ Mitochondrial Membrane Potential This compound->MMP Ca2 ↑ Cytosolic Ca²⁺ This compound->Ca2 PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits mTOR_HIF1a mTOR/HIF-1α Pathway This compound->mTOR_HIF1a Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits MPTP Mitochondrial Permeability Transition Pore (MPTP) Opening ROS->MPTP MMP->MPTP Ca2->MPTP CytoC Cytochrome c Release MPTP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PI3K_Akt->Apoptosis Suppresses mTOR_HIF1a->Apoptosis Suppresses NFkB->Apoptosis Suppresses

Figure 2: this compound's proposed anticancer signaling pathway.

The key events in this pathway include:

  • Increased Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS levels.[8]

  • Disruption of Mitochondrial Membrane Potential: The elevated ROS contributes to a decrease in the mitochondrial membrane potential.[8]

  • Calcium Imbalance: this compound can induce an increase in cytosolic calcium concentration.[8]

  • Opening of the Mitochondrial Permeability Transition Pore (MPTP): The combination of oxidative stress, altered membrane potential, and calcium overload leads to the opening of the MPTP.

  • Cytochrome c Release and Caspase Activation: MPTP opening results in the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.

  • Inhibition of Pro-survival Pathways: this compound has also been reported to suppress pro-survival signaling pathways such as the PI3K/Akt/NF-κB and mTOR/HIF-1α pathways, further promoting apoptosis.[4][8]

Anti-inflammatory Activity: Inhibition of NF-κB Signaling

This compound exerts its anti-inflammatory effects primarily by targeting the NF-κB signaling pathway, a key regulator of inflammation.

anti_inflammatory_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB_translocation NF-κB (p65/p50) Nuclear Translocation IkB->NFkB_translocation Allows Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation This compound This compound This compound->IKK Inhibits This compound->IkB Prevents This compound->NFkB_translocation Inhibits

Figure 3: this compound's proposed anti-inflammatory signaling pathway.

The mechanism involves:

  • Inhibition of IKK Activation: this compound can inhibit the activation of IκB kinase (IKK), a crucial enzyme in the NF-κB pathway.

  • Prevention of IκBα Degradation: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

  • Inhibition of NF-κB Nuclear Translocation: With IκBα remaining intact, the translocation of the NF-κB (p65/p50) dimer to the nucleus is blocked.

  • Downregulation of Pro-inflammatory Genes: The inhibition of NF-κB activation leads to the downregulation of the expression of pro-inflammatory enzymes like COX-2 and iNOS, as well as inflammatory cytokines such as TNF-α and IL-6.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. This technical guide has summarized its key physical, chemical, and biological properties. The provided experimental protocols offer a foundation for researchers to isolate, identify, and evaluate the activity of this compound. Furthermore, the elucidation of its signaling pathways provides a basis for understanding its mechanisms of action and for the development of novel therapeutic strategies targeting cancer and inflammatory diseases. Further research is warranted to fully explore the quantitative physical properties and the full spectrum of its pharmacological effects and to translate these findings into clinical applications.

References

Agrimoniin from Agrimonia pilosa: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimoniin, a dimeric ellagitannin first isolated from the roots of Agrimonia pilosa Ledeb., has garnered significant scientific interest due to its diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological effects, focusing on its anti-inflammatory, antioxidant, anticancer, antiviral, and antidiabetic properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Agrimonia pilosa, a perennial herb belonging to the Rosaceae family, has a long history of use in traditional medicine in Japan and China for treating conditions such as diarrhea, bleeding, and parasitic infections.[1] Phytochemical investigations have revealed a rich composition of bioactive compounds, including flavonoids, triterpenes, phenolic acids, and tannins, with this compound being a prominent constituent.[2][3][4] this compound is a large, complex polyphenol known for its potent biological effects, which are the focus of this guide.[1]

Key Biological Activities of this compound

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for the development of novel therapeutics. The following sections detail its primary biological effects, supported by experimental data.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation, by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6] The underlying mechanism involves the inactivation of the nuclear factor-kappa B (NF-κB) signaling pathway through the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[5][7] Furthermore, this compound can modulate the mitogen-activated protein kinase (MAPK) pathway by affecting the phosphorylation of p38, ERK, and JNK.[8]

Antioxidant Activity

The potent antioxidant activity of this compound is attributed to its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.[9] It effectively scavenges various reactive oxygen species (ROS), as demonstrated by its strong activity in DPPH and ABTS radical scavenging assays.[10][11] This antioxidant capacity contributes to its protective effects against oxidative stress-related cellular damage.

Anticancer Activity

This compound exhibits promising anticancer activity against various cancer cell lines.[12][13] Its primary mechanism of action involves the induction of mitochondria-dependent apoptosis.[14] This is achieved by increasing intracellular ROS levels, disrupting the mitochondrial membrane potential, and modulating the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[10][15] This shift in the Bax/Bcl-2 ratio ultimately results in the activation of executioner caspases, such as caspase-3, leading to programmed cell death.[1][16] Additionally, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival.[3][12]

Antiviral Activity

Extracts of Agrimonia pilosa rich in this compound have demonstrated broad-spectrum antiviral activity against various influenza virus subtypes, including H1N1, H3N2, and influenza B virus.[17] The mechanism of action appears to involve direct interaction with the virus particle, leading to a virucidal effect.[17] Plaque reduction assays have confirmed the ability of this compound-containing extracts to inhibit viral replication.[17] More recently, potent antiviral activity against SARS-CoV-2 has also been reported.[18]

Antidiabetic Activity

This compound has shown potential as an antidiabetic agent, primarily through its ability to inhibit the α-glucosidase enzyme.[8] This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the small intestine. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and reduce postprandial hyperglycemia.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of this compound and related extracts.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound and Agrimonia pilosa Extracts

ActivityAssayTest SubstanceIC₅₀ / ResultReference
Anti-inflammatory NO Production InhibitionA. pilosa butanol extractSignificant at p < 0.05[6]
COX-2 InhibitionAgrimonolideIC₅₀ = 1.1 µM[19]
Antioxidant DPPH Radical ScavengingA. pilosa extract (800 µg/mL)~100% inhibition[10]
ABTS Radical ScavengingA. pilosa extract (400 µg/mL)15.46 ± 1.69% inhibition[10]

Table 2: Anticancer Activity of this compound

Cell LineAssayParameterIC₅₀Reference
K562 (Human leukemia)MTT (48h)Cell Viability1.4 x 10⁻⁶ M[14]
HeLa (Human cervical cancer)MTT (48h)Cell Viability1.29 x 10⁻⁵ M[14]
Pancreatic Cancer CellsApoptosis AssayApoptosis InductionDose-dependent[20]

Table 3: Antiviral and Antidiabetic Activity of this compound and Agrimonia pilosa Extracts

ActivityAssayTest SubstanceEC₅₀ / IC₅₀Reference
Antiviral Plaque Reduction (Influenza A)A. pilosa extract14-23 µg/mL[17]
Antidiabetic α-Glucosidase InhibitionThis compoundIC₅₀ = 8.72 µg/mL[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[1]

  • Reaction Mixture: In a 96-well plate, add a defined volume of the test sample (this compound solution at various concentrations) to an equal volume of the DPPH working solution. A negative control containing only the solvent and DPPH solution is also prepared.[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm using a microplate reader.[1]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[21]

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Reaction Mixture: Add a small volume of the test sample to a defined volume of the diluted ABTS•+ solution.[8]

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).[7]

  • Absorbance Measurement: Measure the decrease in absorbance at 734 nm.[8]

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage inhibition of absorbance with that of a Trolox standard curve.[8]

Anticancer Activity Assays
  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[3]

  • Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[22]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm.[22]

  • Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time to induce apoptosis.[4]

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).[4]

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[2]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[4]

Antiviral Activity Assay
  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza virus) in 6-well plates.[12]

  • Virus Adsorption: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units/well) and incubate for 1 hour to allow for virus adsorption.[12]

  • Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of this compound.[12]

  • Incubation: Incubate the plates for 2-3 days until plaques (zones of cell death) are visible.[12]

  • Staining and Counting: Fix the cells with formaldehyde (B43269) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.[12]

  • Calculation: The percentage of plaque inhibition is calculated relative to the untreated virus control. The EC₅₀ value (the concentration that inhibits 50% of plaque formation) is determined.

Antidiabetic Activity Assay
  • Reaction Mixture: In a 96-well plate, pre-incubate a mixture of the α-glucosidase enzyme solution and the test sample (this compound at various concentrations) in a phosphate (B84403) buffer (pH 6.8) for a short period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).

  • Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Anti-inflammatory Signaling Pathway

stimulus Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 stimulus->tlr4 This compound This compound ikk IKK This compound->ikk Inhibits Phosphorylation mapk MAPK Cascade (p38, ERK, JNK) This compound->mapk Modulates Phosphorylation tlr4->ikk tlr4->mapk ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) nucleus->gene_expression Induces inflammation Inflammation (NO, PGE2) gene_expression->inflammation Leads to mapk->nucleus Activates Transcription Factors

Caption: this compound's anti-inflammatory mechanism.

Anticancer (Apoptosis) Signaling Pathway

This compound This compound ros ↑ ROS This compound->ros bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates bax Bax (Pro-apoptotic) This compound->bax Upregulates mito Mitochondria ros->mito mmp ↓ Mitochondrial Membrane Potential mito->mmp cyto_c Cytochrome c Release mmp->cyto_c bcl2->mito Inhibits bax->mito Promotes Pore Formation caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: this compound-induced apoptosis pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition

growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation Promotes This compound This compound This compound->pi3k Inhibits This compound->akt Inhibits This compound->mtor Inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound, a key bioactive compound from Agrimonia pilosa, exhibits a remarkable range of pharmacological activities with significant therapeutic potential. Its well-documented anti-inflammatory, antioxidant, anticancer, antiviral, and antidiabetic effects are mediated through the modulation of multiple critical signaling pathways. This technical guide has provided a comprehensive overview of these activities, including detailed experimental protocols and visual representations of the underlying molecular mechanisms.

Future research should focus on several key areas to advance the clinical translation of this compound. In-depth pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion in vivo. Further elucidation of its specific molecular targets within the complex signaling networks will provide a more complete picture of its mechanism of action. Additionally, preclinical and clinical trials are warranted to evaluate the safety and efficacy of this compound for the treatment of various diseases, including inflammatory disorders, cancer, and viral infections. The development of optimized extraction and purification methods will also be crucial for the large-scale production of this compound for pharmaceutical applications. Continued investigation into this promising natural product holds the potential to yield novel and effective therapeutic agents for a variety of human ailments.

References

Agrimoniin: A Technical Whitepaper on its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a prominent polyphenolic compound found in various plant species of the Rosaceae family, notably in the genera Agrimonia and Potentilla.[1] First isolated from the roots of Agrimonia pilosa Ledeb., a plant with a history of use in traditional medicine for conditions like diarrhea and parasitic infections, this compound has garnered significant scientific interest.[1] Its complex structure contributes to a range of biological activities, with its antioxidant and anti-inflammatory effects being particularly noteworthy. These properties are attributed to its potent radical scavenging capabilities and its ability to modulate key inflammatory signaling pathways.[2][3] This document provides an in-depth technical overview of the antioxidant and anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights into its mode of action.

Antioxidant Properties of this compound

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential. It stems from its chemical structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. Several studies have quantified this activity using various in vitro assays. This compound has demonstrated a strong correlation with the radical scavenging and reducing activities of the extracts it is found in.[4]

Quantitative Antioxidant Data

The following table summarizes the quantitative data on the antioxidant activity of this compound and extracts rich in this compound.

Assay TypeSampleKey FindingsReference
DPPH Radical ScavengingAgrimonia eupatoria Polyphenolic Fraction (AePF)EC50: 4.60 µg/mL [5]
DPPH Radical ScavengingAgrimonia eupatoria Infusion (AeI)EC50: 12.80 µg/mL [5]
DPPH Radical ScavengingAgrimonia pilosa Ledeb. Extract (APLE)~100% scavenging at 800 µg/mL[6]
ABTS Radical ScavengingAgrimonia pilosa Ledeb. Extract (APLE)15.46 ± 1.69% scavenging at 400 µg/mL[6]
Ferric-Reducing PowerAgrimonia pilosa Ledeb. Extract (APLE)Dose-dependent increase[6]
Correlation AnalysisThis compound in A. eupatoria extractStrongest correlation with radical scavenging (r=0.886) and reducing activity (r=0.921)[4]
Experimental Protocols: Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance.

  • Reagents:

    • DPPH solution (e.g., 500 µM in methanol)

    • Test sample (this compound or extract) dissolved in a suitable solvent

    • Buffer (e.g., 100 mM acetate (B1210297) buffer, pH 6.0)

    • Reference compound (e.g., Butylhydroxytoluene - BHT)

  • Procedure:

    • Aliquots of the test sample (e.g., 100 µL) at various concentrations are mixed with the DPPH solution (e.g., 500 µL).

    • Buffer is added to the mixture to achieve the final reaction volume (e.g., 3 mL).

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated relative to a control (without the sample). The EC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[5]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The reduction of the blue-green ABTS•+ radical cation by an antioxidant leads to a decolorization of the solution, which is measured by a decrease in absorbance.

  • Reagents:

    • ABTS solution

    • Potassium persulfate (for ABTS•+ generation)

    • Test sample (this compound or extract)

  • Procedure:

    • The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable buffer to an absorbance of a specific value at a specific wavelength (e.g., 734 nm).

    • The test sample at various concentrations is added to the ABTS•+ solution.

    • The absorbance is read after a set incubation time.

    • The percentage of inhibition is calculated, and the EC50 value is determined.[6]

Anti-inflammatory Properties of this compound

This compound exerts significant anti-inflammatory effects, which have been demonstrated in both in vitro and in vivo models. Its activity is linked to the inhibition of key inflammatory mediators and enzymes, such as nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Data

The following table summarizes quantitative data from various studies investigating the anti-inflammatory effects of this compound and related extracts.

Model SystemTreatmentConcentration/DoseEffectReference
LPS-stimulated RAW 264.7 MacrophagesA. eupatoria Polyphenolic Fraction138 µg/mLSignificant reduction in Nitric Oxide (NO) production[7]
LPS-stimulated RAW 264.7 MacrophagesA. eupatoria Infusion382 µg/mLSignificant reduction in Nitric Oxide (NO) production[7]
UVB-irradiated HaCaT KeratinocytesPotentilla erecta Fraction 4 (PE4) (High this compound)25 µg/mLComplete inhibition of COX-2 expression and dose-dependent reduction of PGE2[2][8]
Carrageenan-induced Rat Paw EdemaAgrimonia eupatoria InfusionD1, D2 (Calculated from traditional use)Verified in vivo anti-inflammatory activity[5][9]
Formalin-induced Rat Paw EdemaA. eupatoria Herb Extract10.0 mg/kg88.17% anti-exudative activity at 5 hours[7]
UVB-induced Erythema (Human Volunteers)Potentilla erecta Fraction 4 (PE4)0.5%, 2.5%, 10%Dose-dependent inhibition of UVB-induced erythema[8]
Experimental Protocols: Anti-inflammatory Assays

This model is widely used to screen for anti-inflammatory agents by mimicking bacterial-induced inflammation.

  • Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators like Nitric Oxide (NO). The inhibitory effect of a test compound on NO production is measured.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Procedure:

    • Cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are pre-treated with various concentrations of the test sample (this compound or extract) for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 5 µg/mL) to the culture medium.

    • The cells are incubated for an extended period (e.g., 24 hours).

    • The amount of NO produced in the supernatant is quantified using the Griess reagent, which measures the nitrite (B80452) (a stable product of NO) concentration.

    • Cell viability is assessed concurrently (e.g., using an MTT assay) to ensure the observed effects are not due to cytotoxicity.[7][9]

This is a classic and highly reproducible model of acute inflammation.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent (typically a rat) induces a biphasic inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Animal Model: Male Wistar rats (160–220 g).

  • Procedure:

    • Animals are fasted prior to the experiment with free access to water.[5]

    • The initial volume of the hind paw is measured using a plethysmometer.

    • Animals are orally administered the test substance (this compound or extract) or a reference drug (e.g., Diclofenac sodium). A control group receives the vehicle.

    • After a set time (e.g., 1 hour), inflammation is induced by injecting a carrageenan solution into the subplantar region of the paw.

    • Paw volume is measured at various time points after the carrageenan injection (e.g., every hour for up to 4 hours).

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[5]

G Experimental Workflow: Carrageenan-Induced Paw Edema cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis A Animal Acclimatization (Wistar Rats) B Fasting (24h) A->B C Measure Initial Paw Volume B->C D Oral Administration (Vehicle, this compound, Reference Drug) C->D E Induce Inflammation (Subplantar Carrageenan Injection) D->E 1 hour F Measure Paw Volume (Hourly for 4 hours) E->F G Calculate Edema Inhibition (%) F->G H Statistical Analysis G->H

Workflow for the carrageenan-induced paw edema assay.

Mechanism of Action: Signaling Pathway Modulation

The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[10][11] In an inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., COX-2, TNF-α, IL-6).

This compound has been shown to suppress the PI3K/Akt/NF-κB signaling pathways.[12] It can inhibit TNF-α-induced NF-κB driven transcription and nuclear translocation in a concentration-dependent manner.[3] This inhibition prevents the production of downstream inflammatory mediators.

G This compound's Inhibition of the Canonical NF-κB Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IkB->IkB_p NFkB_cyto p50/p65 (NF-κB) NFkB_nuc p50/p65 (Active) NFkB_cyto->NFkB_nuc Translocation NFkB_cyto_IkB IκBα-p50/p65 (Inactive) NFkB_cyto_IkB->IKK NFkB_cyto_IkB->IkB NFkB_cyto_IkB->NFkB_cyto Proteasome Proteasomal Degradation IkB_p->Proteasome Ubiquitination Proteasome->IkB_p Degrades DNA DNA NFkB_nuc->DNA Binds Nucleus Nucleus Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibits

This compound inhibits NF-κB activation by targeting the IKK complex.
Inhibition of the MAPK Signaling Pathway

The MAPK family of kinases (including p38, JNK, and ERK) are crucial for transducing extracellular signals into cellular responses, including inflammation.[13] The activation of these pathways can lead to the expression of various inflammatory mediators.

Studies using extracts from Agrimonia pilosa, a primary source of this compound, have shown that they can alleviate inflammatory responses in diabetic kidney disease by specifically inhibiting the JNK/p38 signaling pathway. This inhibition leads to a reduction in the expression of inflammatory factors in kidney tissue. By targeting the JNK/p38 branch of the MAPK pathway, this compound can effectively suppress the inflammatory cascade.

G This compound's Inhibition of the JNK/p38 MAPK Pathway Stress Cellular Stressors (e.g., ROS, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activate MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylate p38 p38 MAPK MAPKK->p38 Phosphorylate JNK JNK MAPKK->JNK Phosphorylate TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate Inflammation Inflammatory Response TranscriptionFactors->Inflammation Upregulate This compound This compound This compound->p38 Inhibits This compound->JNK Inhibits

This compound suppresses inflammation by inhibiting JNK and p38 kinases.

Conclusion and Future Directions

This compound is a potent natural compound with well-documented antioxidant and anti-inflammatory properties. Its ability to effectively scavenge free radicals and modulate critical inflammatory signaling pathways, namely NF-κB and JNK/p38 MAPK, underscores its significant therapeutic potential. The quantitative data from a range of in vitro and in vivo models provide a solid foundation for its further development.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on several key areas:

  • Bioavailability and Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of pure this compound is crucial for translating preclinical findings into clinical applications.

  • Target Specificity: Further elucidation of the precise molecular targets within the inflammatory pathways will aid in optimizing its therapeutic use and minimizing potential off-target effects.

  • Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound for specific inflammatory conditions in humans.

  • Delivery Systems: Exploring novel drug delivery systems could enhance the bioavailability and targeted delivery of this compound, thereby improving its therapeutic index.

References

The Antidiabetic and Hypoglycemic Potential of Agrimoniin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimoniin, a naturally occurring ellagitannin found in various medicinal plants of the Rosaceae family, has emerged as a promising candidate for the development of novel antidiabetic therapies. This technical guide provides a comprehensive overview of the current scientific evidence supporting the antidiabetic and hypoglycemic effects of this compound. It consolidates quantitative data from key studies, details relevant experimental protocols, and elucidates the potential molecular mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new treatments for diabetes mellitus.

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. The global prevalence of diabetes has been steadily increasing, creating an urgent need for new and effective therapeutic strategies. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. This compound, an ellagitannin found in plants such as Agrimonia and Comarum species, has demonstrated significant antidiabetic and hypoglycemic properties in preclinical studies. This guide synthesizes the existing research to provide an in-depth technical resource on the core antidiabetic attributes of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the antidiabetic and hypoglycemic effects of this compound.

Table 1: In Vivo Effects of this compound in a Streptozotocin-Induced Diabetic Rat Model

ParameterTreatment GroupDoseDurationResultPercentage Change vs. Diabetic Control
Fasting Blood Glucose This compound100 mg/kg21 daysReduced to 87 mg/dLSignificant reduction (p < 0.001)
Plasma Insulin This compound100 mg/kg21 daysSignificantly increasedSignificant increase (p < 0.001)
Body Weight This compound100 mg/kg21 daysSignificantly increasedSignificant increase (p < 0.001)
Glycosylated Hemoglobin (HbA1c) This compound100 mg/kg21 daysSignificantly decreasedSignificant decrease (p < 0.001)

Data extracted from a study on streptozotocin-induced diabetic rats treated with this compound.[1]

Table 2: In Vitro α-Glucosidase Inhibitory Activity of this compound

Compound/ExtractIC50 (μg/mL)
This compound 21.8[1][2]
Comarum palustre Extract (with ellagitannins)52.0[1][2]
Comarum palustre Extract (ellagitannins removed)204.7[1][2]
Acarbose (Reference)294.4[1]

IC50 values represent the concentration required to inhibit 50% of the α-glucosidase enzyme activity.

Table 3: In Vitro Effects of Agrimonia eupatoria Aqueous Extract (containing this compound) on Glucose Metabolism and Insulin Secretion

ParameterTreatment ConcentrationFold Change vs. Control
2-Deoxy-glucose Transport (in mouse abdominal muscle) 1 mg/mL1.4-fold increase[3][4]
Glucose Oxidation (in mouse abdominal muscle) 1 mg/mL1.4-fold increase[3][4]
Incorporation of Glucose into Glycogen (in mouse abdominal muscle) 1 mg/mL2.0-fold increase[3][4]
Insulin Secretion (from BRIN-BD11 pancreatic β-cells) 0.25 - 1 mg/mL1.9 to 3.8-fold stimulation[3][4]

These effects are attributed to an aqueous extract of Agrimonia eupatoria, where this compound is a dominant compound.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols employed in the cited studies.

In Vivo Streptozotocin-Induced Diabetic Rat Model
  • Animal Model: Male Wistar rats are typically used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), commonly at a dose of 60 mg/kg body weight, dissolved in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.5). STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas.

  • Confirmation of Diabetes: Hyperglycemia is confirmed by measuring fasting blood glucose levels 3-5 days after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.

  • Treatment: Diabetic rats are randomly divided into groups and treated orally with vehicle (control), a positive control drug (e.g., insulin or metformin), or this compound at specified doses (e.g., 100 mg/kg) for a defined period (e.g., 21 days).

  • Parameters Measured:

    • Fasting Blood Glucose: Measured periodically from tail vein blood using a glucometer.

    • Plasma Insulin: Measured at the end of the study from blood samples using an ELISA kit.

    • Body Weight: Monitored throughout the study.

    • Glycosylated Hemoglobin (HbA1c): Determined from whole blood at the end of the study using appropriate analytical methods.

In Vitro α-Glucosidase Inhibition Assay
  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are used as the enzyme and substrate, respectively.

  • Procedure:

    • A solution of α-glucosidase is prepared in a phosphate (B84403) buffer (pH 6.8).

    • Various concentrations of this compound (or test compound) are pre-incubated with the enzyme solution at 37°C for a short period (e.g., 10 minutes).

    • The reaction is initiated by adding the pNPG substrate.

    • The mixture is incubated at 37°C for a specific duration (e.g., 20 minutes).

    • The reaction is terminated by adding a stop solution, such as sodium carbonate (Na₂CO₃).

    • The amount of p-nitrophenol released is measured spectrophotometrically at a wavelength of 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Acarbose is commonly used as a positive control.

In Vitro Glucose Uptake Assay in Muscle Cells (e.g., L6 myotubes)
  • Cell Culture: L6 rat skeletal muscle cells are cultured and differentiated into myotubes.

  • Procedure:

    • Differentiated myotubes are serum-starved for a few hours to establish a basal state.

    • The cells are then incubated with a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing different concentrations of this compound and/or insulin (as a positive control) for a specified time (e.g., 30 minutes).

    • Radio-labeled 2-deoxy-D-glucose (e.g., ³H-2-deoxyglucose) is added, and the cells are incubated for a short period (e.g., 10 minutes) to allow for glucose uptake.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Analysis: The amount of radioactivity is proportional to the glucose uptake. Results are typically expressed as a fold increase over the basal (unstimulated) glucose uptake.

In Vitro Insulin Secretion Assay in Pancreatic β-Cells (e.g., BRIN-BD11 cells)
  • Cell Culture: BRIN-BD11, a glucose-responsive insulin-secreting cell line, is cultured under standard conditions.

  • Procedure:

    • Cells are seeded in multi-well plates and allowed to attach and grow.

    • Prior to the assay, the cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 1.1 mM glucose) to establish a basal insulin secretion rate.

    • The pre-incubation buffer is removed, and the cells are then incubated with a buffer containing various concentrations of this compound, a stimulatory concentration of glucose (e.g., 16.7 mM), and/or other secretagogues for a defined period (e.g., 20 minutes).

    • The supernatant is collected at the end of the incubation period.

  • Measurement: The concentration of insulin in the supernatant is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways and Molecular Mechanisms

The antidiabetic effects of this compound are likely mediated through multiple molecular mechanisms. While direct studies on isolated this compound are still emerging, research on related compounds and extracts provides insights into the potential signaling pathways involved.

Inhibition of Carbohydrate Digestion: α-Glucosidase Inhibition

One of the primary and well-documented mechanisms of this compound is the potent inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2] By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

alpha_glucosidase_inhibition Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Digestion Glucose Absorption Glucose Absorption α-Glucosidase->Glucose Absorption Postprandial Hyperglycemia Postprandial Hyperglycemia Glucose Absorption->Postprandial Hyperglycemia This compound This compound This compound->α-Glucosidase Inhibits insulin_secretion_and_action cluster_pancreas Pancreatic β-cell cluster_muscle Skeletal Muscle Cell Agrimoniin_pancreas This compound Insulin Secretion Insulin Secretion Agrimoniin_pancreas->Insulin Secretion Stimulates Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Systemic Action Agrimoniin_muscle This compound Agrimoniin_muscle->Glucose Uptake Promotes Glucose Oxidation Glucose Oxidation Agrimoniin_muscle->Glucose Oxidation Promotes Glycogen Synthesis Glycogen Synthesis Agrimoniin_muscle->Glycogen Synthesis Promotes Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose Lowers PI3K_Akt_pathway Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake This compound This compound This compound->PI3K Potential Modulation AMPK_pathway Cellular Stress (e.g., exercise, low energy) Cellular Stress (e.g., exercise, low energy) AMPK AMPK Cellular Stress (e.g., exercise, low energy)->AMPK Activates GLUT4 Translocation GLUT4 Translocation AMPK->GLUT4 Translocation Promotes Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake This compound This compound This compound->AMPK Potential Activation

References

Agrimoniin: A Technical Guide to its Antitumor Properties in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agrimoniin, a dimeric ellagitannin found in plants of the Rosaceae family, has demonstrated significant antitumor activities in various preclinical rodent models.[1] This technical guide synthesizes the current research, presenting quantitative data on its efficacy, detailing the experimental protocols used to elicit these findings, and visualizing the complex molecular pathways through which this compound exerts its anticancer effects. The evidence points to a multi-faceted mechanism of action, including the induction of apoptosis via mitochondrial pathways, modulation of key signaling cascades, and potential anti-angiogenic effects. This document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel therapeutic agents.

Quantitative Efficacy of this compound in Rodent Models

The antitumor effects of this compound have been quantified across several studies, primarily focusing on tumor growth inhibition in xenograft and transplantable tumor models. The data highlights its potency against various cancer types.

Cancer TypeRodent ModelThis compound Dosage & RouteTreatment DurationOutcomeReference
Sarcoma (S180)Mice15.63 - 1000 µg/ml (in vitro)24 - 72 hoursDose- and time-dependent inhibition of S180 cell proliferation; 76.92% inhibition at 1000 µg/ml after 72h.[2]
Pancreatic CancerNude MiceNot specified in abstractNot specifiedInhibited tumor growth and promoted apoptosis in subcutaneous cancer models.[3]
Various CancersMiceNot specified in abstractNot specifiedDemonstrated activity against SGC-7901, MM2, MH134 hepatoma, Meth-A fibrosarcoma, and S-180 sarcoma.[1]
Colorectal CancerAOM/DSS-induced MiceNot specified in abstractNot specifiedShowed a strong anti-colorectal cancer effect.[4]

Note: Many in vivo studies confirm antitumor effects but do not provide specific quantitative data such as percentage of tumor growth inhibition in their abstracts. The table reflects the available quantitative data from the provided search results.

Key Mechanisms of Antitumor Action

This compound's anticancer activity is not attributed to a single mechanism but rather to its ability to modulate multiple cellular processes, leading to the inhibition of tumor growth and induction of cancer cell death.

Induction of Mitochondria-Dependent Apoptosis

A primary mechanism is the induction of apoptosis through the mitochondrial pathway. This compound directly targets mitochondria, leading to the opening of the Mitochondrial Permeability Transition Pore (MPTP).[5][6] This event disrupts the mitochondrial membrane potential, increases reactive oxygen species (ROS), and ultimately triggers the apoptotic cascade.[3][7]

This compound This compound Mitochondria Mitochondria This compound->Mitochondria MPTP MPTP Opening Mitochondria->MPTP Induces MMP Disruption of Mitochondrial Membrane Potential MPTP->MMP ROS Increased ROS MMP->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Modulation of Key Signaling Pathways

This compound has been shown to interfere with critical signaling pathways that regulate cell survival, proliferation, and metabolism in cancer cells.

  • Nrf2 and mTOR/HIF-1α Pathway: In pancreatic cancer, this compound suppresses the Nrf2-dependent ROS scavenging system, leading to an increase in intracellular ROS.[3] It also reduces the protein expression of the mTOR/HIF-1α pathway, which disrupts cancer cell energy metabolism and contributes to apoptosis.[3]

cluster_0 This compound's Effect on Pancreatic Cancer Cells This compound This compound Nrf2 Nrf2 Pathway This compound->Nrf2 Suppresses mTOR_HIF1a mTOR/HIF-1α Pathway This compound->mTOR_HIF1a Reduces Expression ROS_Scavenging ROS Scavenging Nrf2->ROS_Scavenging Energy_Metabolism Energy Metabolism mTOR_HIF1a->Energy_Metabolism ROS_Increase ROS Increase ROS_Scavenging->ROS_Increase Apoptosis Apoptosis Energy_Metabolism->Apoptosis ROS_Increase->Apoptosis Induces

Caption: this compound's modulation of Nrf2 and mTOR/HIF-1α pathways.

Anti-Angiogenic Potential

While direct studies on this compound are limited, related ellagitannins have demonstrated anti-angiogenic properties.[8] Angiogenesis is critical for tumor growth and is often mediated by Hypoxia-Inducible Factor-1alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[8] Given that this compound can suppress HIF-1α expression, it is plausible that it also inhibits angiogenesis, representing a promising area for further investigation.[3]

Experimental Protocols in Rodent Models

Standardized protocols are crucial for the valid assessment of antitumor agents. The following sections detail common methodologies used in this compound research.

Xenograft Tumor Models

This is the most common model for evaluating the efficacy of anticancer compounds in vivo.

  • Animals: Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor cells.[3][9]

  • Cell Lines: A specific number of human cancer cells (e.g., Panc-1 for pancreatic cancer, SGC-7901 for gastric cancer) are suspended in a sterile medium like PBS or Matrigel.[3][7]

  • Tumor Implantation: The cell suspension is injected subcutaneously into the flank of the mice.[3][9]

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. This compound is administered, typically via intraperitoneal (i.p.) injection or oral gavage (p.o.), at specified doses and schedules.[1]

  • Monitoring and Endpoints:

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.[10]

    • Body weight is monitored as an indicator of toxicity.[10]

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).[11]

start Start: Select Rodent Model (e.g., Nude Mice) culture Culture Human Cancer Cells start->culture implant Subcutaneous Implantation of Cells culture->implant growth Tumor Growth (to palpable size) implant->growth randomize Randomize into Control & Treatment Groups growth->randomize treat Administer this compound (i.p. or p.o.) randomize->treat monitor Monitor: - Tumor Volume - Body Weight treat->monitor endpoint Endpoint: - Excise & Weigh Tumor - Histology (H&E, TUNEL) monitor->endpoint end Analysis Complete endpoint->end

Caption: General experimental workflow for a xenograft rodent model.

Chemically-Induced Tumor Models

These models are used to study cancer development in an immunocompetent host, which is particularly relevant for investigating immunomodulatory effects.

  • Model: The Azoxymethane (AOM) / Dextran Sulfate Sodium (DSS) model is commonly used to induce colitis-associated colorectal cancer in mice.[4][12]

  • Induction: Mice receive an initial injection of AOM (a pro-carcinogen) followed by cycles of DSS administered in their drinking water to induce chronic inflammation.[12]

  • Treatment: this compound administration can begin before, during, or after the induction phase to evaluate its preventative or therapeutic effects.[4]

  • Endpoints: At the end of the study, the colon is excised, and the number, size, and severity of tumors are assessed. Tissues are also collected for molecular and histological analysis.

Toxicology and Safety Profile

Preclinical safety assessment is a critical component of drug development. Limited but important data is available on the acute toxicity of this compound in mice.

Route of AdministrationSexLD50 (mg/kg)ObservationsReference
Intraperitoneal (i.p.)Male101.4Doses >10 mg/kg caused stretching and writhing.[1]
Intraperitoneal (i.p.)Female102.7Doses >10 mg/kg caused stretching and writhing.[1]
Intravenous (i.v.)Male31.5Injection site showed cyanosis and necrosis.[1]
Intravenous (i.v.)Female35.4Injection site showed cyanosis and necrosis.[1]
Oral (p.o.)N/A>1000A slight depressed state was observed for ~2 hours.[1][5]

The significant difference between the oral and parenteral LD50 values suggests low oral bioavailability or extensive first-pass metabolism, a key consideration for clinical development.

Conclusion and Future Directions

The evidence from rodent models strongly supports the potential of this compound as an antitumor agent. Its ability to induce apoptosis via mitochondrial disruption and modulate key cancer-related signaling pathways provides a solid mechanistic foundation for its observed efficacy.

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: To optimize dosing and delivery methods for potential clinical translation.

  • Combination Therapies: Investigating the synergistic effects of this compound with standard chemotherapy or immunotherapy agents.

  • In-depth Angiogenesis Studies: To confirm and characterize its anti-angiogenic effects in vivo.

  • Long-term Toxicity Studies: To establish a comprehensive safety profile beyond acute toxicity.

The data synthesized in this guide underscores that this compound is a promising natural compound that warrants further rigorous investigation in the field of oncology drug development.

References

An In-Depth Technical Guide to the Immunomodulatory Effects of Agrimoniin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimoniin, a dimeric ellagitannin found in various medicinal plants of the Rosaceae family, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, with a focus on its mechanisms of action at the cellular and molecular levels. We delve into its influence on key signaling pathways, its impact on a range of immune cells including macrophages, T cells, and dendritic cells, and its role in modulating the production of inflammatory mediators. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound as an immunomodulatory agent.

Introduction

This compound is a hydrolyzable tannin with a high molecular weight and numerous hydroxyl groups, contributing to its potent biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[2][3] It is found in medicinal plants such as Agrimonia pilosa and Potentilla erecta.[1] The immunomodulatory properties of this compound are of particular interest, as they suggest its potential in the treatment of various inflammatory and autoimmune diseases. This guide will systematically explore the scientific evidence detailing these effects.

Effects on Key Inflammatory Signaling Pathways

This compound exerts its immunomodulatory effects primarily through the modulation of critical intracellular signaling pathways that regulate the inflammatory response. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.[4] this compound has been shown to suppress the activation of this pathway through a multi-faceted mechanism.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound intervenes in this cascade by inhibiting the phosphorylation and subsequent degradation of IκBα.[7] This prevents the nuclear translocation of the active p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory mediators.[7] The suppression of the PI3K/Akt signaling pathway has also been implicated in the this compound-mediated inhibition of NF-κB.[2]

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[8] this compound has been demonstrated to modulate the activation of these kinases. Specifically, it can inhibit the phosphorylation of p38 and JNK, key events in their activation cascade.[9] By attenuating the MAPK pathways, this compound can further reduce the production of pro-inflammatory cytokines and mediators.

MAPK_Pathway cluster_mapk MAPK Cascades Stimuli Inflammatory Stimuli (e.g., LPS) p38_path p38 MAPK Stimuli->p38_path JNK_path JNK Stimuli->JNK_path ERK_path ERK Stimuli->ERK_path This compound This compound This compound->p38_path Inhibition of Phosphorylation This compound->JNK_path Inhibition of Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38_path->Transcription_Factors JNK_path->Transcription_Factors ERK_path->Transcription_Factors Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

Figure 2: this compound's modulation of the MAPK signaling pathways.

Effects on Immune Cells

This compound exhibits distinct effects on various immune cell populations, contributing to its overall immunomodulatory profile.

Macrophages

Macrophages are key players in both innate and adaptive immunity, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is critical in determining the outcome of an immune response.[10] While direct studies on this compound's effect on macrophage polarization are emerging, its known inhibitory effects on NF-κB and MAPK pathways suggest a potential to skew polarization away from the M1 phenotype. M1 macrophages are characterized by the production of high levels of pro-inflammatory cytokines and the expression of inducible nitric oxide synthase (iNOS).[11] this compound's ability to suppress these pathways would likely dampen M1-associated inflammation.

T Lymphocytes

T cells are central to adaptive immunity. This compound has been shown to influence T cell function. For instance, it has been reported to inhibit the activity of the Ca2+-release-activated Ca2+ (CRAC) channel, which is crucial for T cell activation and proliferation, in Jurkat T cells.[1]

Dendritic Cells

Dendritic cells (DCs) are potent antigen-presenting cells that bridge innate and adaptive immunity.[12] The maturation state of DCs, characterized by the expression of co-stimulatory molecules like CD80 and CD86, and MHC class II molecules, is critical for T cell activation.[13][14] While specific studies on this compound's direct impact on DC maturation are limited, its general anti-inflammatory properties suggest a potential to modulate DC function and subsequent T cell responses.

Modulation of Inflammatory Mediators

A key aspect of this compound's immunomodulatory activity is its ability to regulate the production of various inflammatory mediators.

Cytokines

This compound has been shown to modulate the production of several key cytokines. It can induce the secretion of Interleukin-1β (IL-1β) in human peripheral blood mononuclear cells (PBMCs).[15] Conversely, extracts containing this compound have been found to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[16]

Nitric Oxide (NO)

Nitric oxide is a signaling molecule produced by nitric oxide synthases (NOS), with the inducible isoform (iNOS) being a hallmark of inflammation.[9][17] Overproduction of NO by iNOS contributes to tissue damage in inflammatory conditions.[17] this compound and its derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, in part by downregulating the expression of iNOS.[2][18]

Prostaglandin E2 (PGE2)

Prostaglandin E2 is a pro-inflammatory lipid mediator synthesized by cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[19] this compound-rich fractions have been demonstrated to inhibit UVB-induced COX-2 expression and subsequent PGE2 production.[20]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds on various inflammatory parameters. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell types, and stimuli used.

ParameterCell Line/SystemStimulusIC50 ValueReference
Cytotoxicity K562 cells (48h)-1.4 µM[10]
HeLa cells (48h)-12.9 µM[10]
Nitric Oxide (NO) Production RAW 264.7 macrophagesLPS~17-20 µM (for related flavones)[18]
α-Glucosidase Inhibition --21.8 µg/mL[21]
Cytokine Cell Line/SystemStimulusThis compound Concentration/EffectReference
IL-1β Human PBMCsThis compoundDose- and time-dependent induction[15]
TNF-α Human hMDMsLPS20% inhibition at 10 µM (related compound MK-7)[22]
IL-6 Human PBMCsLPSModulation observed (related compounds)[23]

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the immunomodulatory effects of this compound.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture and Treatment: Immune cells (e.g., RAW 264.7 macrophages) are cultured on coverslips and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent such as 0.1% Triton X-100.

  • Immunostaining: Cells are blocked with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubated with a primary antibody specific for the NF-κB p65 subunit. After washing, a fluorescently-labeled secondary antibody is applied.

  • Nuclear Staining: The cell nuclei are counterstained with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The localization of the p65 subunit (green fluorescence) in relation to the nucleus (blue fluorescence) is analyzed to quantify nuclear translocation.

IF_Workflow A 1. Cell Seeding & this compound Pre-treatment B 2. Inflammatory Stimulation (e.g., LPS) A->B C 3. Fixation & Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (anti-p65) D->E F 6. Secondary Antibody Incubation (Fluorescent) E->F G 7. Nuclear Counterstain (DAPI) F->G H 8. Fluorescence Microscopy & Image Analysis G->H

Figure 3: Workflow for NF-κB p65 immunofluorescence assay.

Western Blot Analysis for MAPK Phosphorylation

This technique is used to detect the phosphorylation (activation) of MAPK proteins like p38, JNK, and ERK.

  • Cell Lysis and Protein Quantification: Cells are treated with this compound and/or a stimulus, then lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The same membrane can be stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the MAPK proteins to serve as loading controls.

WB_Workflow A 1. Cell Treatment & Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-MAPK) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Stripping & Re-probing (Total MAPK) H->I

Figure 4: General workflow for Western blot analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable breakdown product of NO, in cell culture supernatants.[19][20]

  • Sample Collection: Supernatants from cell cultures treated with this compound and a stimulus (e.g., LPS) are collected.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide (B372717) in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: A portion of the cell supernatant is mixed with the Griess reagent in a 96-well plate.

  • Incubation and Measurement: After a short incubation period at room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Quantification: The nitrite concentration in the samples is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the amount of PGE2 in biological samples.[3][24][25]

  • Sample Preparation: Cell culture supernatants are collected.

  • Assay Procedure: A competitive ELISA format is typically used. Samples and standards are added to a microplate pre-coated with a capture antibody. A fixed amount of HRP-labeled PGE2 is then added, which competes with the PGE2 in the sample for binding to the antibody.

  • Washing and Substrate Addition: The plate is washed to remove unbound reagents, and a substrate solution is added, which develops a color in proportion to the amount of HRP-labeled PGE2 bound.

  • Measurement and Calculation: The reaction is stopped, and the absorbance is read on a microplate reader. The concentration of PGE2 in the samples is inversely proportional to the color intensity and is calculated based on a standard curve.

Conclusion and Future Directions

This compound exhibits a compelling profile as an immunomodulatory agent, primarily through its potent anti-inflammatory effects. Its ability to inhibit the NF-κB and MAPK signaling pathways, and consequently reduce the production of key inflammatory mediators, underscores its therapeutic potential for a range of inflammatory disorders.

Future research should focus on several key areas to further elucidate the immunomodulatory actions of this compound and pave the way for its clinical application. More in-depth studies are needed to define its precise effects on the polarization of macrophages and the maturation and function of dendritic cells. Comprehensive investigations into its impact on different T cell subsets are also warranted. Furthermore, obtaining more robust quantitative data, including IC50 values for the inhibition of a wider array of cytokines and inflammatory enzymes, will be crucial for a thorough understanding of its potency and for guiding preclinical and clinical development. Finally, well-designed in vivo studies in relevant animal models of inflammatory and autoimmune diseases are essential to validate the promising in vitro findings and to assess the safety and efficacy of this compound as a novel immunomodulatory therapeutic.

References

Agrimoniin: A Dimeric Ellagitannin with Potent Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Agrimoniin, a dimeric ellagitannin found in various medicinal plants and dietary sources, has garnered significant scientific interest due to its wide spectrum of biological activities.[1][2] As one of the most representative compounds in the ellagitannin group, this large polyphenol, with a molecular weight of 1871.282 g/mol and the chemical formula C₈₂H₅₄O₅₂, is recognized for its potent antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[3][4][5][6][7] First isolated in 1982 from the roots of Agrimonia pilosa Ledeb., a plant used in traditional Chinese and Japanese medicine, this compound is also present in commonly consumed foods like strawberries and raspberries.[1][2][8][9] Its metabolism by human gut microbiota into smaller, bioactive urolithins further contributes to its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental data to support its potential in drug development.

Chemical Properties and Occurrence

This compound is a hydrolyzable tannin characterized by its high molecular weight and a large number of hydroxyl groups, which contribute to its potent antioxidant activity.[3][4] It is a dimeric ellagitannin, meaning it is formed from two monomeric ellagitannin units.[5][6] This complex structure is responsible for many of its biological functions.

This compound is predominantly found in plants belonging to the Rosaceae family.[1][2] Key sources include:

  • Agrimonia species: Agrimonia pilosa and Agrimonia eupatoria are particularly rich in this compound.[1][2][10][11]

  • Potentilla species: Potentilla erecta contains significant amounts of this compound.[12][13][14]

  • Fragaria species: Both wild strawberries (Fragaria vesca) and cultivated strawberries (Fragaria × ananassa) are notable dietary sources of this compound.[1][9]

  • Comarum palustre (Marsh Cinquefoil): This herb also contains this compound as a dominant compound.[15]

Anticancer Activity

This compound has demonstrated significant anticancer effects in various cancer cell lines and in vivo models.[3][4][16][17][18] Its primary mechanism of action is believed to be the induction of mitochondria-dependent apoptosis.[3][4][16]

Signaling Pathways in Cancer

This compound modulates several key signaling pathways involved in cancer progression:

  • Mitochondria-Dependent Apoptosis: this compound directly targets mitochondria, leading to the opening of the mitochondrial permeability transition pore (MPTP).[3][4][16] This event disrupts the mitochondrial membrane potential, activates caspase cascades (caspase-3), and increases the expression of pro-apoptotic proteins like Bax and p53, while decreasing the anti-apoptotic protein Bcl-2.[3]

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax MPTP MPTP Opening Mitochondria->MPTP Caspase3 Caspase-3 Activation MPTP->Caspase3 Bcl2->MPTP Bax->MPTP Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound ROS Increased ROS This compound->ROS Nrf2 Nrf2 Suppression This compound->Nrf2 Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction mTOR_HIF1a mTOR/HIF-1α Pathway Inhibition Mito_Dysfunction->mTOR_HIF1a Energy_Metabolism Energy Metabolism Dysfunction mTOR_HIF1a->Energy_Metabolism Apoptosis Pancreatic Cancer Cell Apoptosis Energy_Metabolism->Apoptosis UVB UVB Radiation EGFR EGFR Phosphorylation UVB->EGFR COX2 COX-2 Expression EGFR->COX2 PGE2 PGE2 Production COX2->PGE2 Inflammation Inflammation PGE2->Inflammation This compound This compound This compound->EGFR This compound->COX2 Plant_Material Plant Material (e.g., Agrimonia pilosa) Extraction Extraction (e.g., Water-Ethanol) Plant_Material->Extraction Partitioning Solvent Partitioning (e.g., n-Butanol) Extraction->Partitioning Chromatography Chromatography (e.g., Sephadex LH-20) Partitioning->Chromatography Purified_this compound Purified this compound Chromatography->Purified_this compound

References

Stability of Agrimoniin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability of agrimoniin under various environmental conditions. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the subject, outlines detailed experimental protocols for stability testing, and presents visual workflows to facilitate understanding of the methodologies.

Introduction

This compound, a dimeric ellagitannin found in various medicinal plants of the Rosaceae family, has garnered significant interest for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] As with many natural polyphenolic compounds, the stability of this compound is a critical factor that can influence its therapeutic efficacy and shelf-life. Understanding its degradation profile under different stress conditions is paramount for the development of stable formulations and for ensuring the quality and potency of this compound-containing products. This guide provides a comprehensive overview of the stability of this compound, drawing from existing literature to present quantitative data, experimental procedures, and logical workflows.

Quantitative Stability Data

The stability of this compound is influenced by several factors, primarily temperature, pH, and light. While comprehensive kinetic data for this compound is limited in the public domain, existing studies provide valuable insights into its stability profile. It is generally understood that ellagitannins, as a class of compounds, are susceptible to degradation at higher temperatures and in alkaline conditions.[4]

Temperature Stability

A short-term stability study of this compound in methanolic and 50% aqueous methanolic solutions has provided some initial data on its thermal liability. The results indicate that this compound is relatively stable at refrigerated and room temperatures over a short period when dissolved in these solvents.[5]

Table 1: Short-Term Temperature Stability of this compound in Solution [5]

SolventTemperature (°C)DurationStability
Methanol (B129727)47 daysStable
50% Aqueous Methanol47 daysStable
Methanol2010 hoursStable
50% Aqueous Methanol2010 hoursStable

Note: "Stable" indicates that no significant degradation was observed within the specified timeframe under the experimental conditions reported in the source.

It has been reported that boiling methanol and water can lead to the decomposition of ellagitannins, including this compound.[6]

pH Stability
Photostability

Forced degradation studies are essential to determine the photostability of a drug substance.[9][10] While specific quantum yields for the photodegradation of this compound are not available, it is a standard practice in stability testing to expose the compound to controlled light sources to assess its lability.

Experimental Protocols

To ensure the development of a stability-indicating analytical method, forced degradation studies are crucial. The following protocols are generalized methodologies based on ICH guidelines and common practices for the stability testing of natural products and can be adapted for this compound.[1][9][11][12]

General Forced Degradation Protocol

This protocol outlines the stress conditions to be applied to a solution of this compound to induce degradation.

Objective: To generate potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.

Materials:

  • This compound reference standard

  • Solvents: Methanol, 50% aqueous methanol, or other suitable solvent system in which this compound is soluble and stable for the initial analysis.

  • Stress agents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂).

  • Equipment: HPLC system with a UV/PDA detector, pH meter, calibrated oven, photostability chamber.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Incubate the solution at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and place it in a calibrated oven at a high temperature (e.g., 80°C).

    • At defined time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, withdraw samples from both the exposed and control solutions and dilute with the mobile phase for HPLC analysis.

  • Control Samples: For each stress condition, a corresponding control sample (without the stressor) should be analyzed at the same time points.

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products.

Table 2: Example of a Stability-Indicating HPLC Method for this compound [5]

ParameterCondition
Column Chromolith Performance RP-18e
Mobile Phase Acetonitrile-water-formic acid
Detection UV/PDA
Flow Rate To be optimized
Injection Volume To be optimized
Column Temperature To be optimized

Note: The specific gradient, flow rate, and detection wavelength need to be optimized to achieve adequate separation of this compound and its degradation products.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows in the stability testing of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic (e.g., 0.1M HCl, 60°C) Sampling Sampling at Time Points Acid->Sampling Base Alkaline (e.g., 0.1M NaOH, RT) Base->Sampling Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal (e.g., 80°C) Thermal->Sampling Photo Photolytic (ICH Q1B) Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization if applicable Dilution Dilution Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC This compound This compound Stock Solution This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for the forced degradation study of this compound.

Stability_Indicating_Method_Development Start Start: Develop Initial HPLC Method Stress_Samples Generate Forced Degradation Samples Start->Stress_Samples Analyze Analyze Stressed Samples with Initial Method Stress_Samples->Analyze Peak_Purity Assess Peak Purity and Resolution Analyze->Peak_Purity Optimize Optimize Method (e.g., Gradient, Column, pH) Peak_Purity->Optimize Inadequate Separation Validate Validate Method (ICH Q2(R1)) Peak_Purity->Validate Adequate Separation Optimize->Analyze Final_Method Final Stability-Indicating Method Validate->Final_Method

Caption: Development of a stability-indicating HPLC method.

Conclusion

The stability of this compound is a critical attribute for its successful development as a therapeutic agent. This guide provides a foundational understanding of its stability based on available data and outlines a systematic approach to conducting forced degradation studies and developing a stability-indicating analytical method. While there is a clear need for more comprehensive quantitative studies on the degradation kinetics of this compound under a wider range of conditions, the methodologies and workflows presented here offer a robust framework for researchers to generate the necessary data to ensure the quality, safety, and efficacy of this compound-based products.

References

The Pervasive Presence of Agrimoniin in the Rosaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a prominent secondary metabolite found within numerous members of the Rosaceae family. First isolated from the roots of Agrimonia pilosa Ledeb., this complex polyphenol has garnered significant scientific interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its presence is not only a key chemotaxonomic marker for certain genera but also a critical component contributing to the therapeutic potential of many medicinal and edible plants in this family.[3] This technical guide provides a comprehensive overview of the natural occurrence of this compound in the Rosaceae family, detailed experimental protocols for its analysis, and a summary of its known biological signaling pathways.

Natural Occurrence and Quantitative Data

This compound is widespread throughout the Rosaceae family, with significant concentrations reported in the genera Agrimonia, Potentilla, Fragaria, and Rosa.[3][4] The concentration of this compound can vary considerably depending on the plant species, the specific plant part, and the developmental stage.[5]

Quantitative Distribution of this compound in Rosaceae Species
GenusSpeciesPlant PartConcentration of this compoundReference
Agrimonia Agrimonia procera Wallr.Leaves3.9% of dry matter[5]
Stems3.2% of dry matter[5]
Fruits2.9% of dry matter[5]
Seeds1.8% of dry matter[5]
Hypanthia1.1% of dry matter[5]
Agrimonia eupatoria L.Leaves1.3% of dry matter[5]
Stems0.3% of dry matter[5]
Fruits0.9% of dry matter[5]
Seeds0.6% of dry matter[5]
Hypanthia0.5% of dry matter[5]
Herb2.6-5.4 mg/g[6]
Agrimonia asiatica Juz.Herb63.61 mg/g (total ellagitannins)[7]
Agrimonia pilosa Ledeb.RootsFirst isolated from this part[2][3]
Potentilla Potentilla erecta (L.) Raeusch.RhizomeHigh concentration, major ellagitannin[8][9]
Various SpeciesAerial Parts & RootsFrequently the major phenolic compound[10]
Fragaria Fragaria × ananassa Duch. (Strawberry)Fruits132.0–419.6 mg/kg FW (green fruits)[5]
AchenesSignificant contributor to total polyphenols[11]
Fragaria vesca L. (Wild Strawberry)FruitsMain ellagitannin[12]
Fragaria viridis WestonFruits1.41–2.63 mg/g of fresh weight[13]
Rosa Rosa rugosa Thunb.Not specifiedPresent[14]
Rosa laevigata Michx.Not specifiedPresent[15]

Experimental Protocols

The extraction and quantification of the chemically complex and high-molecular-weight this compound require specific and validated analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common and reliable technique.

Extraction of this compound from Plant Material

A generalized solid-liquid extraction (SLE) procedure is commonly employed, with variations in the solvent system to optimize yield depending on the plant matrix.

Materials:

  • Dried and powdered plant material

  • Solvent systems:

    • 70% Acetone solution[2]

    • Methanol solution[2]

    • Water-ethanol, n-butanol-petroleum ether, and water-acetone mixtures (for multi-step purification)[1]

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh a precise amount of the dried, powdered plant material (e.g., 0.5 g).

  • Add a defined volume of the extraction solvent (e.g., 4 mL of 70% acetone).[2]

  • Vortex the mixture thoroughly for a set period.

  • Centrifuge the mixture to pellet the solid material.

  • Carefully decant the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with fresh solvent.[2]

  • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The crude extract can be redissolved in a suitable solvent for HPLC analysis.

Quantification of this compound by HPLC-DAD-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Diode Array Detector (DAD)

  • Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., Chromolith Performance RP-18e)[16][17]

Chromatographic Conditions (Example): [17]

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.2% formic acid (B).

  • Gradient Program: A stepwise linear gradient, for instance, from 0% to 22% A over 30 minutes.

  • Flow Rate: 2.2 mL/min.

  • Column Temperature: 20°C.

  • Detection: DAD at 280 nm for quantification. MS for confirmation of identity.

Method Validation: For accurate quantification, the HPLC method should be validated for linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.[16][17]

Structural Elucidation by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural confirmation of isolated this compound.

Procedure: [1]

  • Isolate and purify this compound from the crude extract using techniques like ion-exchange chromatography.

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CD3OD).

  • Acquire 1H and 13C NMR spectra.

  • The identity of this compound is confirmed by comparing the chemical shifts and coupling constants of the aromatic and glucose protons with published data.[1]

Signaling Pathways and Biological Activities

This compound exhibits a range of biological effects by modulating various cellular signaling pathways. Its anticancer and anti-inflammatory properties are of particular interest to the drug development community.

Anticancer Activity

This compound has been shown to induce apoptosis in cancer cells through multiple mechanisms. One key pathway involves the induction of the mitochondrial permeability transition pore (MPTP), which leads to mitochondrial swelling and dysfunction.[1][18] Furthermore, this compound can increase reactive oxygen species (ROS) levels in pancreatic cancer cells by suppressing the Nrf2-dependent ROS scavenging system. This disruption of mitochondrial function and cellular energy metabolism ultimately triggers apoptosis.[19]

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are partly mediated through the inhibition of key inflammatory enzymes and signaling molecules. For instance, this compound-rich fractions of Potentilla erecta have been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which plays a critical role in UVB-mediated upregulation of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9][20]

Visualizations

experimental_workflow plant_material Dried Plant Material (e.g., Agrimonia leaves) extraction Solid-Liquid Extraction (e.g., 70% Acetone) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation crude_extract Crude this compound Extract evaporation->crude_extract hplc_analysis HPLC-DAD-MS Analysis crude_extract->hplc_analysis purification Purification (e.g., Chromatography) crude_extract->purification quantification Quantification hplc_analysis->quantification isolated_this compound Isolated this compound purification->isolated_this compound nmr_analysis NMR Spectroscopy isolated_this compound->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

Caption: Workflow for Extraction and Analysis of this compound.

agrimoniin_apoptosis_pathway This compound This compound nrf2 Nrf2 Inhibition This compound->nrf2 mptp MPTP Opening This compound->mptp ros Increased ROS nrf2->ros leads to mitochondria Mitochondrial Dysfunction ros->mitochondria energy_metabolism Decreased Energy Metabolism mitochondria->energy_metabolism mptp->mitochondria apoptosis Apoptosis energy_metabolism->apoptosis

Caption: this compound-Induced Apoptosis Signaling Pathway.

Conclusion

This compound is a significant and widely distributed ellagitannin within the Rosaceae family, contributing substantially to the phytochemical profile and therapeutic properties of genera such as Agrimonia, Potentilla, and Fragaria. The standardized protocols for its extraction and quantification, primarily centered around HPLC-based methods, are crucial for quality control and further research. The elucidation of its mechanisms of action, particularly in inducing cancer cell apoptosis and mitigating inflammation, opens promising avenues for drug discovery and development. This guide provides a foundational resource for scientists and researchers aiming to explore the rich chemical diversity and pharmacological potential of this compound from the Rosaceae family.

References

Methodological & Application

Agrimoniin from Plant Sources: Comprehensive Application Notes and Protocols for Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a prominent polyphenolic compound found in various plant species, particularly within the Rosaceae family, including Agrimonia, Potentilla, and Fragaria species.[1] It has garnered significant interest in the scientific community due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and standardized protocols for the extraction, purification, and analysis of this compound from plant materials, intended to support research and development in natural product chemistry and drug discovery.

Extraction of this compound: Methods and Optimization

The successful isolation of this compound is highly dependent on the chosen extraction methodology and the optimization of its parameters. Below are protocols for various extraction techniques, with data on their efficiency summarized in the subsequent tables.

Conventional Solid-Liquid Extraction (SLE)

Solid-liquid extraction is a foundational method for obtaining this compound. The choice of solvent is critical, with acetone-water mixtures often demonstrating superior yields.[1]

Protocol for Optimized Solid-Liquid Extraction of this compound from Agrimonia eupatoria

This protocol is based on optimized conditions determined through response surface methodology.[2][3]

  • Plant Material Preparation:

    • Dry the aerial parts of Agrimonia eupatoria at room temperature until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (e.g., using a laboratory mill) and pass it through a sieve to ensure uniform particle size.

  • Extraction Procedure:

    • Weigh 1.0 g of the powdered plant material and place it into a suitable extraction vessel (e.g., an Erlenmeyer flask).

    • Prepare the extraction solvent by mixing acetone (B3395972) and water. Optimal concentrations range from 34% to 57% acetone in water.[2]

    • Add the solvent to the plant material at a solvent-to-solid ratio of 95:1 to 100:1 (v/w).[2]

    • Seal the vessel and place it in a shaker or magnetic stirrer.

    • Extract for a duration of 32 to 45 minutes at room temperature.[2]

  • Sample Recovery:

    • After extraction, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

    • To maximize yield, the residue can be washed with a small volume of the extraction solvent, and the filtrates combined.

    • Remove the acetone from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • The remaining aqueous extract can be used for subsequent purification steps or lyophilized to obtain a dry powder.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, which can accelerate the extraction process and increase efficiency.

Protocol for Microwave-Assisted Extraction of Tannins (including this compound) from Agrimonia pilosa

  • Plant Material Preparation:

    • Prepare dried, powdered Agrimonia pilosa as described for SLE.

  • Extraction Procedure:

    • Place a weighed amount of the powdered plant material into a microwave extraction vessel.

    • Add the extraction solvent (e.g., 60% acetone or 60% methanol) at an optimized solvent-to-material ratio.

    • Seal the vessel and place it in the microwave extractor.

    • Apply microwave power (e.g., 600 W) for a specified duration (e.g., 30 minutes).

  • Sample Recovery:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove solid residues.

    • Process the filtrate as described in the SLE protocol to remove the organic solvent.

Ultrasound-Assisted Extraction (UAE)

UAE employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which can lead to higher yields in shorter times.

Protocol for Ultrasound-Assisted Extraction of Phenolic Compounds (including this compound) from Agrimonia eupatoria

  • Plant Material Preparation:

    • Prepare dried, powdered Agrimonia eupatoria as described for SLE.

  • Extraction Procedure:

    • Place the powdered plant material in an extraction vessel.

    • Add the chosen solvent (e.g., an ethanol-water mixture).

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasonic power (e.g., 100 W) for a specific duration (e.g., 42 minutes).

  • Sample Recovery:

    • Filter the extract to separate the solid material.

    • Process the filtrate using a rotary evaporator to concentrate the extract.

Quantitative Data on this compound Extraction

The following tables summarize the quantitative yields of this compound obtained using different extraction methods and parameters.

Plant SpeciesExtraction MethodSolventSolvent-to-Solid Ratio (v/w)Time (min)Temperature (°C)Power (W)This compound Yield (mg/g DW)Reference
Agrimonia eupatoriaSLE (Optimized)34-46% Acetone95-100:132-45Room Temp.N/A9.16[2][3]
Agrimonia eupatoriaSLE50% Acetone100:125Room Temp.N/A~8.27[2]
Agrimonia eupatoriaSLEAcetoneNot SpecifiedNot SpecifiedNot SpecifiedN/A6.3 - 207[1]
Agrimonia pilosaMAE60% Acetone50:1 (0.02 g/mL)30Not Specified600Not Specified for this compound[2]
Agrimonia eupatoriaUAEEthanol/Water (1.17 v/v)Not Specified41.82Not Specified100Not Specified for this compound[2]

Purification of this compound

A multi-step purification protocol is generally required to obtain high-purity this compound from the crude extract. This typically involves solvent partitioning followed by column chromatography.

Protocol for Purification of this compound
  • Solvent Partitioning:

    • Dissolve the dried crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity. For example:

      • First, partition against a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds. Discard the petroleum ether phase.

      • Next, partition the aqueous phase against a medium-polarity solvent such as ethyl acetate (B1210297) to separate different classes of polyphenols.

      • Finally, partition the remaining aqueous phase against n-butanol. This compound is expected to be enriched in the n-butanol and/or the final aqueous phase.

  • Column Chromatography:

    • Concentrate the this compound-rich fraction (e.g., the n-butanol or aqueous fraction) to dryness.

    • Prepare a silica (B1680970) gel column packed with an appropriate solvent (e.g., a mixture of chloroform (B151607) and methanol).

    • Dissolve the dried extract in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity. For instance, start with a higher ratio of chloroform to methanol (B129727) and gradually increase the proportion of methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent (e.g., ferric chloride solution, which turns blue with tannins).

    • Pool the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

  • Further Purification (Optional):

    • For very high purity, further chromatographic steps such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Experimental Workflows and Signaling Pathways

Diagrams

Agrimoniin_Extraction_Workflow plant_material Plant Material (e.g., Agrimonia sp.) drying Drying plant_material->drying grinding Grinding & Sieving drying->grinding powder Powdered Plant Material grinding->powder extraction Extraction powder->extraction sle Solid-Liquid Extraction (e.g., Acetone/Water) extraction->sle mae Microwave-Assisted Extraction extraction->mae uae Ultrasound-Assisted Extraction extraction->uae filtration Filtration sle->filtration mae->filtration uae->filtration crude_extract Crude Extract filtration->crude_extract concentration Solvent Evaporation (Rotary Evaporator) crude_extract->concentration concentrated_extract Concentrated Crude Extract concentration->concentrated_extract purification Purification concentrated_extract->purification partitioning Solvent Partitioning purification->partitioning column_chrom Column Chromatography (e.g., Silica Gel) partitioning->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_concentration Final Concentration pooling->final_concentration pure_this compound Pure this compound final_concentration->pure_this compound

General workflow for the extraction and purification of this compound.

Agrimoniin_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound ros ↑ Intracellular ROS This compound->ros pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Inhibits mTOR_hif1a mTOR/HIF-1α Pathway This compound->mTOR_hif1a Inhibits mmp ↓ Mitochondrial Membrane Potential ros->mmp bcl2 ↓ Bcl-2 (Anti-apoptotic) mmp->bcl2 bax ↑ Bax (Pro-apoptotic) mmp->bax nfkb NF-κB pi3k_akt->nfkb Inhibits activation of cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c caspase9 ↑ Caspase-9 Activation cytochrome_c->caspase9 caspase3 ↑ Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anticancer activity, by modulating several key signaling pathways. In various cancer cell lines, this compound has been shown to induce apoptosis through mitochondria-dependent mechanisms.[4]

Key molecular events include:

  • Induction of Reactive Oxygen Species (ROS): this compound can increase the levels of intracellular ROS.[5]

  • Mitochondrial Dysfunction: This leads to a decrease in the mitochondrial transmembrane potential.[4][5]

  • Regulation of Apoptotic Proteins: this compound downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[4] This shift promotes the release of cytochrome c from the mitochondria into the cytosol.

  • Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the final stages of apoptosis.[4]

  • Inhibition of Pro-Survival Pathways: this compound has been found to suppress pro-survival signaling cascades such as the PI3K/Akt/NF-κB and mTOR/HIF-1α pathways, which are often overactive in cancer cells.[4][6]

These actions collectively contribute to the programmed cell death of cancer cells, highlighting the therapeutic potential of this compound.[6]

References

High-performance liquid chromatography (HPLC) for Agrimoniin analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a prominent bioactive compound found in various medicinal plants of the Rosaceae family, such as Agrimonia, Potentilla, and Fragaria species.[1][2] It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and reliable quantification of this compound in plant materials, pharmaceutical formulations, and other matrices is crucial for quality control, standardization, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the determination of this compound.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using HPLC.

Principle of HPLC Analysis

High-performance liquid chromatography separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound analysis, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a modifier like formic acid to improve peak shape and resolution.[1][3] this compound is detected as it elutes from the column using an ultraviolet (UV) detector, commonly at a wavelength of 280 nm.[3]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Herbal Medicinal Products

This protocol is adapted from a validated method for the quantification of this compound in various herbal medicinal products.[1][3]

1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Chromolith® Performance RP-18e, 100 x 4.6 mm.[1][3]

  • Mobile Phase:

    • Solvent A: Acetonitrile with 0.2% formic acid (v/v)

    • Solvent B: Water with 0.2% formic acid (v/v)[3]

  • Gradient Elution:

    • 0-30 min: 0-22% A in B

    • 30-32 min: 22-50% A in B[3]

  • Flow Rate: 2.2 mL/min[3]

  • Column Temperature: 20°C[3]

  • Detection Wavelength: 280 nm[3]

  • Injection Volume: 20 µL

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.01 to 0.80 mg/mL.[3]

  • Store standard solutions in the dark at 4°C.[3]

3. Sample Preparation (from Herbal Material)

  • Extraction:

    • Accurately weigh 1.000 g of powdered herbal drug sample.[3]

    • Hot Aqueous Extraction (Infusion): Add 100 mL of boiling water to the powdered plant material, mix, and let it stand for 15 minutes before filtering.[3]

    • Methanolic Extraction: Add 100 mL of methanol and heat under reflux for 15 minutes. Alternatively, use an ultrasonic bath for 15 minutes at room temperature.[3]

  • Filtration: Filter the extract through a 0.45 µm membrane filter prior to injection into the HPLC system.[3]

4. Method Validation Parameters

The described HPLC method has been validated for linearity, range, detection and quantitation limits, accuracy, precision, and robustness.[1][3]

Protocol 2: Advanced Analysis using UPLC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) can be employed.

1. Instrumentation and Chromatographic Conditions

  • UPLC System: An Acquity UPLC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC® HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

2. Mass Spectrometry Parameters

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

3. Sample Preparation

Sample preparation methods similar to those for HPLC-UV can be used. However, a solid-phase extraction (SPE) clean-up step may be beneficial to reduce matrix effects and improve sensitivity.

Data Presentation

Quantitative data from validated HPLC methods for this compound are summarized below. These tables provide a reference for expected performance characteristics of a well-developed method.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValueReference
Column Chromolith Performance RP-18e, 100 x 4.6 mm[1][3]
Mobile Phase Acetonitrile and water with 0.2% formic acid[3]
Flow Rate 2.2 mL/min[3]
Detection UV at 280 nm[3]
Temperature 20°C[3]

Table 2: Summary of this compound Content in Various Samples

Sample TypeThis compound ContentReference
Pharmaceutical Products0.57 - 3.23%[1][3]
Agrimoniae eupatoriae herba2.6 - 5.4 mg/g[2]

Table 3: Validation Parameters for a Polyphenol HPLC Method (Illustrative)

ParameterTypical Value Range
Linearity (R²) > 0.995
LOD 0.1 - 1 µg/mL
LOQ 0.3 - 3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 2%

Note: This table provides typical values for a validated HPLC method for polyphenols. Specific values for this compound should be established during method validation.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Herbal Material / Formulation extraction Extraction (e.g., Maceration, Sonication) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation (RP-18e Column) injection->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification (External Standard) integration->quantification end Result: This compound Concentration quantification->end Final Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship compound This compound method HPLC Method compound->method is analyzed by parameters Method Parameters - Column - Mobile Phase - Flow Rate - Detection method->parameters is defined by validation Method Validation - Linearity - Accuracy - Precision - LOD/LOQ method->validation requires application Applications - Quality Control - Pharmacokinetics - Standardization validation->application enables reliable

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Separation of Agrimoniin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a prominent bioactive compound found in various medicinal plants, particularly those belonging to the Rosaceae family. It has garnered significant interest in the scientific and pharmaceutical communities due to its potential therapeutic properties, including antitumor, antioxidant, and anti-inflammatory activities. Thin-layer chromatography (TLC) serves as a fundamental, versatile, and cost-effective analytical technique for the rapid separation and qualitative analysis of this compound from complex plant extracts. This document provides detailed application notes and standardized protocols for the efficient separation of agimoniin using TLC.

Principle of Separation

Thin-layer chromatography separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase. In the context of this compound separation, the choice of a suitable stationary phase (e.g., silica (B1680970) gel, reversed-phase plates) and a mobile phase with optimal polarity is crucial. This compound, being a polar polyphenol, will have a specific affinity for the stationary phase and solubility in the mobile phase, which dictates its migration distance on the TLC plate, represented by the Retention Factor (Rf value).

Experimental Protocols

Materials and Reagents
  • TLC Plates:

    • Unmodified Silica Gel 60 F254

    • HPTLC Silica Gel 60

    • Reversed-Phase HPTLC RP-18W

    • HPTLC NH2 (amino-modified)

  • Solvents (Analytical Grade):

    • Diisopropyl ether

    • Acetone

    • Formic acid

    • Water

    • Tetrahydrofuran

    • Acetonitrile

  • Visualization Reagents:

    • 1% Ferric chloride (FeCl3) solution in ethanol

    • UV lamp (254 nm and 366 nm)

  • Plant Material: Dried and powdered plant material known to contain this compound (e.g., Agrimonia eupatoria, Potentilla erecta).

  • Standard: Purified this compound (if available).

Sample Preparation: Extraction of this compound
  • Accurately weigh 1.0 g of the dried, powdered plant material.

  • Transfer the powder to a suitable flask.

  • Add 20 mL of 70% aqueous acetone.

  • Sonication or maceration can be employed for 30 minutes to enhance extraction efficiency.

  • Filter the extract through a Whatman No. 1 filter paper.

  • The resulting filtrate can be directly used for TLC spotting or concentrated under reduced pressure for a more concentrated sample.

TLC Plate Preparation and Development
  • Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate.

  • Apply the plant extract and the this compound standard (if available) as small spots or narrow bands onto the starting line using a capillary tube or a micropipette.

  • Allow the spots to dry completely.

  • Prepare the desired mobile phase (see Table 1 for recommended systems) and pour it into a TLC developing chamber to a depth of about 0.5 cm.

  • Saturate the chamber with the mobile phase vapor by placing a piece of filter paper soaked in the mobile phase inside the chamber and closing the lid for at least 30 minutes.

  • Carefully place the spotted TLC plate into the saturated chamber, ensuring the starting line is above the solvent level.

  • Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate in a fume hood.

Visualization
  • UV Detection: Examine the dried TLC plate under a UV lamp at 254 nm and 366 nm. This compound and other polyphenols often appear as dark spots against a fluorescent background on F254 plates.

  • Chemical Derivatization: Spray the plate evenly with a 1% solution of ferric chloride (FeCl3). Phenolic compounds like this compound will react to produce distinctively colored spots (typically blue or green).

Data Analysis

Calculate the Retention Factor (Rf) for the separated spots using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value of the spot corresponding to this compound in the plant extract should be compared with that of the this compound standard for identification.

Quantitative Data

The following tables summarize the TLC systems and corresponding Rf values for this compound and other related polyphenols, providing a basis for method selection and compound identification.[1]

Table 1: Recommended TLC Systems for this compound Separation [1][2][3]

Stationary PhaseMobile Phase Composition (v/v/v/v or v/v)
HPTLC LiChrospher Si60Diisopropyl ether–acetone–formic acid–water (40 + 30 + 20 + 10)
HPTLC RP-18WTetrahydrofuran–acetonitrile–water (30 + 10 + 60)
HPTLC NH2Acetone–formic acid (60 + 40)

Table 2: Rf Values of this compound and Related Polyphenols on Different TLC Systems [1]

CompoundHPTLC LiChrospher Si60 (Rf)HPTLC RP-18W (Rf)HPTLC NH2 (Rf)
This compound 0.23 0.23 0.23
Pedunculagin0.440.440.58
Ellagic Acid0.720.281.00
Gallic Acid0.860.561.00
Catechin0.820.431.00

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_viz Visualization & Analysis plant_material Plant Material (e.g., Agrimonia eupatoria) extraction Extraction with 70% Acetone plant_material->extraction filtration Filtration extraction->filtration extract Plant Extract filtration->extract spotting Spotting on TLC Plate extract->spotting development Development in Saturated Chamber spotting->development drying Drying the Plate development->drying uv UV Detection (254 nm) drying->uv spray Spraying with 1% FeCl3 uv->spray rf Rf Value Calculation and Identification spray->rf final_result final_result rf->final_result Identification of this compound agrimoniin_std This compound Standard agrimoniin_std->spotting

Caption: Experimental workflow for the TLC separation of this compound.

This compound's Inhibitory Effect on the NF-κB Signaling Pathway

G cluster_pathway NF-κB Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Degradation of IκB nucleus Nucleus NFkB->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Binding to DNA inflammatory_response Pro-inflammatory Response (e.g., COX-2, iNOS) gene_transcription->inflammatory_response This compound This compound This compound->IKK Inhibition

Caption: this compound's inhibitory action on the NF-κB signaling pathway.

Discussion and Troubleshooting

  • Choice of Stationary Phase: Unmodified silica gel is suitable for the separation of polar compounds like this compound. Reversed-phase plates (RP-18W) can also be effective, where the separation mechanism is based on hydrophobicity.

  • Mobile Phase Optimization: The polarity of the mobile phase is critical. For silica gel TLC, a more polar mobile phase will result in higher Rf values. The ratios of solvents in the mobile phase can be adjusted to achieve optimal separation of this compound from other components in the extract.

  • Spotting Technique: Applying concentrated and small spots will lead to better resolution and prevent band broadening.

  • Visualization: While UV light is a non-destructive method, spraying with FeCl3 provides a specific color reaction for phenolic compounds, aiding in the identification of this compound.

  • Confirmation: For unambiguous identification, co-chromatography with an authentic this compound standard is highly recommended.

Conclusion

The described thin-layer chromatography protocols offer a reliable and efficient method for the separation and qualitative analysis of this compound from plant extracts. By selecting the appropriate stationary and mobile phases, researchers can achieve clear separation and identification of this important bioactive compound, facilitating further research and development in the fields of natural products chemistry and pharmacology. The provided quantitative data and workflow diagrams serve as a practical guide for implementing these methods in a laboratory setting. Furthermore, understanding the inhibitory effects of this compound on key signaling pathways, such as NF-κB, provides valuable insights into its mechanism of action and therapeutic potential.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Agrimoniin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Agrimoniin is a large, complex dimeric ellagitannin found in plants of the Rosaceae family, such as Agrimonia, Potentilla, and Fragaria species. It is recognized for a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. The structural elucidation and quantitative analysis of such a complex natural product are crucial for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of this compound, providing insights into its unique structure and enabling accurate quantification.

These application notes provide a comprehensive overview and detailed protocols for the characterization of this compound using 1D and 2D NMR spectroscopy, as well as quantitative NMR (qNMR) for purity and concentration determination.

Data Presentation

Table 1: Partial ¹H NMR (200 MHz, CD₃OD) Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.26singlet1HAromatic Proton
(Additional aromatic and two H-1 glucose protons were mentioned but not explicitly listed)

Note: For a complete structural elucidation, a full set of 1D and 2D NMR experiments on a high-field spectrometer is required to assign all proton and carbon signals.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

High-quality NMR data relies on proper sample preparation. The following is a general protocol for preparing this compound for NMR analysis.

Materials:

  • Isolated and purified this compound

  • Deuterated methanol (B129727) (CD₃OD) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for structural elucidation (¹H, ¹³C, 2D NMR) or 1-5 mg for qNMR into a clean, dry vial.

  • Solvent Selection: this compound is a polar molecule. CD₃OD is a commonly used solvent for its characterization.[1] DMSO-d₆ can also be used, particularly if exchangeable protons (e.g., hydroxyls) are of interest.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the this compound.

  • Homogenization: Gently vortex the sample until the this compound is completely dissolved. Mild sonication can be used if necessary, but avoid excessive heating.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube. Ensure the filling height is appropriate for the spectrometer being used (typically around 4-5 cm).

  • For qNMR: If performing quantitative analysis, accurately weigh a suitable internal standard and add it to the vial along with the this compound before dissolution. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte signals.

  • Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before starting the experiments.

Protocol 2: Structural Elucidation using 1D and 2D NMR Spectroscopy

This protocol outlines the standard set of NMR experiments for the complete structural characterization of this compound.

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better resolution of this complex molecule)

  • Standard 5 mm probe

Experiments and Typical Parameters:

  • ¹H NMR (Proton NMR):

    • Purpose: To determine the number of different types of protons and their chemical environments.

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR (Carbon NMR):

    • Purpose: To determine the number of different types of carbons.

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton couplings, typically through 2-3 bonds.

    • Pulse Sequence: Standard COSY sequence (e.g., cosygpqf).

    • Data Points (F2 and F1): 2048 x 256.

    • Number of Scans per Increment: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons.

    • Pulse Sequence: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Data Points (F2 and F1): 1024 x 256.

    • Number of Scans per Increment: 4-16.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Sequence: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf).

    • Data Points (F2 and F1): 2048 x 256.

    • Number of Scans per Increment: 8-32.

    • Long-range Coupling Constant: Optimized for 8-10 Hz.

Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential for ¹H and ¹³C, sine-bell for 2D).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent signal (e.g., CD₃OD at δH 3.31 and δC 49.0 ppm).

  • Integrate the ¹H NMR signals.

  • Analyze the COSY, HSQC, and HMBC spectra to build up the molecular fragments and connect them to elucidate the complete structure of this compound.

Protocol 3: Quantitative NMR (qNMR) for Purity Assessment

This protocol describes the use of ¹H NMR for the quantitative determination of this compound.

Instrumentation:

  • NMR Spectrometer (calibrated for quantitative measurements)

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the accurate weighing of both this compound and the internal standard.

  • Acquisition Parameters for qNMR:

    • Pulse Angle: Use a 90° pulse (zg90).

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (both this compound and the internal standard). For large molecules, a d1 of 30-60 seconds may be necessary to ensure full relaxation.

    • Acquisition Time (aq): At least 3 seconds.

    • Number of Scans (ns): Sufficient to obtain a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Perform Fourier transformation with no or minimal line broadening.

    • Carefully phase and baseline correct the spectrum.

  • Integration:

    • Select well-resolved signals for both this compound (e.g., the singlet at 7.26 ppm) and the internal standard that are free from overlap with other signals.

    • Integrate the selected signals accurately.

  • Calculation: The purity of this compound can be calculated using the following formula:

    Purity (%) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS

    Where:

    • I_this compound and I_IS are the integrals of the signals for this compound and the internal standard, respectively.

    • N_this compound and N_IS are the number of protons giving rise to the respective signals.

    • MW_this compound and MW_IS are the molecular weights of this compound and the internal standard.

    • m_this compound and m_IS are the masses of this compound and the internal standard.

    • P_IS is the purity of the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Isolation Isolation & Purification of this compound Weighing Accurate Weighing of This compound & Internal Standard Isolation->Weighing Dissolution Dissolution in Deuterated Solvent Weighing->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer OneD_NMR 1D NMR (¹H, ¹³C) Transfer->OneD_NMR qNMR Quantitative ¹H NMR Transfer->qNMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing qNMR->Processing Structural_Elucidation Structural Elucidation Processing->Structural_Elucidation Purity_Calculation Purity & Concentration Calculation Processing->Purity_Calculation Final_Report Final Characterization Report Structural_Elucidation->Final_Report Purity_Calculation->Final_Report

Caption: Experimental workflow for this compound characterization by NMR.

Agrimoniin_Structure cluster_this compound A simplified representation of the complex structure of this compound (C₈₂H₅₄O₅₂). All Carbon (¹³C) and Hydrogen (¹H) atoms are NMR-active (spin ½). cluster_key Key C ¹³C H ¹H O ¹⁶O (NMR inactive) C_node H_node O_node agrimoniin_interaction This compound This compound Mitochondria Mitochondria This compound->Mitochondria Interacts with MPTP Mitochondrial Permeability Transition Pore (MPTP) Mitochondria->MPTP Influences Apoptosis Mitochondria-Dependent Apoptosis MPTP->Apoptosis Induces

References

Application Notes and Protocols for the Quantification of Agrimoniin in Herbal Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a significant bioactive compound found in various medicinal plants, particularly within the Rosaceae family, including species of Agrimonia, Potentilla, and Fragaria.[1][2][3] It is recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[3][4][5] Accurate quantification of this compound in herbal products is crucial for quality control, standardization, and the development of new therapeutic agents. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes the quantitative data for this compound content in various herbal materials as reported in the literature.

Plant SpeciesPlant PartThis compound Content (mg/g of Dry Matter)Reference
Agrimonia proceraLeaves39.0[4]
Agrimonia proceraStems32.0[4]
Agrimonia proceraFruits29.0[4]
Agrimonia proceraSeeds18.0[4]
Agrimonia proceraHypanthia11.0[4]
Agrimonia eupatoriaLeaves13.0[4]
Agrimonia eupatoriaStems3.0[4]
Agrimonia eupatoriaFruits9.0[4]
Agrimonia eupatoriaSeeds6.0[4]
Agrimonia eupatoriaHypanthia5.0[4]
Agrimoniae eupatoriae herbaAerial parts2.6 - 5.4[6]
Agrimonia L. speciesNot specified37.5[1][2][5]
Fragaria L. speciesNot specified11.1[1][2][5]
Potentilla L. speciesNot specified32.8[1][2][5]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction (SLE)

This protocol outlines a general procedure for the extraction of this compound from dried herbal material. The choice of solvent can significantly impact the extraction efficiency.[5]

Materials and Reagents:

  • Dried and powdered herbal material

  • Acetone (70% aqueous solution)

  • Methanol (50% aqueous solution)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh approximately 1.0 g of the powdered herbal material into a centrifuge tube.

  • Add 10 mL of the chosen extraction solvent (e.g., 70% acetone).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the separation and quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Chromolith Performance RP-18e column or equivalent C18 column.[7][8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[7][8]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 70 30
    25 70 30

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm[8]

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Inject the calibration standards into the HPLC system to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the quantification of this compound from herbal products.

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC Analysis Start Dried Herbal Material Grinding Grinding & Powdering Start->Grinding Extraction Solid-Liquid Extraction (e.g., 70% Acetone) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Filtered Extract Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD/UV Detection (280 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Result Quantification->Result This compound Concentration

Caption: Workflow for the quantification of this compound in herbal products.

Logical Relationship of Analytical Method Validation

This diagram outlines the key parameters for validating an analytical method for this compound quantification, ensuring its reliability and accuracy.

Analytical Method Validation cluster_Parameters Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Application Notes & Protocols: Isolation of Agrimoniin from Agrimonia eupatoria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agrimonia eupatoria L., commonly known as agrimony, is a perennial herbaceous plant belonging to the Rosaceae family. It has a long history of use in traditional medicine for treating various ailments, including inflammation, diarrhea, and skin disorders.[1] The therapeutic properties of A. eupatoria are largely attributed to its rich content of bioactive compounds, particularly tannins.[1] Agrimoniin, a dimeric ellagitannin, is one of the most significant and abundant polyphenols in this plant.[2][3] It is recognized for its potent antioxidant, anti-inflammatory, and potential anticancer activities.[2] This document provides a detailed protocol for the isolation and purification of this compound from the aerial parts of Agrimonia eupatoria.

Quantitative Data Summary

The yield of this compound is highly dependent on the extraction method and solvent system employed. Below is a summary of reported yields to guide the selection of an appropriate extraction strategy.

Extraction MethodSolvent SystemThis compound Yield (mg/g of Dry Weight)Reference
Ultrasound-Assisted Extraction34-46% Acetone (B3395972) in WaterUp to 9.16[1][4]
MacerationAcetoneNot specified, but acetone is noted as the most efficient solvent[2]
Maceration40% Ethanol (B145695) in WaterNot specified for this compound, but extract yield was 18.26%[5]
Various50% Aqueous Methanol (B129727)0.57 - 3.23% of the pharmaceutical product[6]

Experimental Protocols

This protocol outlines a multi-step process for the isolation and purification of this compound from the dried aerial parts of Agrimonia eupatoria. The procedure begins with an optimized solvent extraction, followed by a series of chromatographic purification steps.

Part 1: Extraction of Crude this compound

This part of the protocol focuses on the initial extraction of this compound from the plant material. An ultrasound-assisted extraction with an acetone-water mixture is recommended for optimal yield.[1][3]

Materials and Reagents:

  • Dried aerial parts of Agrimonia eupatoria, ground to a fine powder

  • Acetone (ACS grade)

  • Distilled water

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of powdered, dried Agrimonia eupatoria and place it into a 2 L beaker.

  • Prepare the extraction solvent by mixing acetone and distilled water in a 1:1 (v/v) ratio.

  • Add 1 L of the 50% acetone solvent to the plant material (a 10:1 solvent-to-sample ratio).

  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at room temperature.[3]

  • After sonication, transfer the mixture to centrifuge tubes and centrifuge at 6500 rpm for 15 minutes to pellet the solid plant material.[3]

  • Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.

  • Repeat the extraction process (steps 3-6) on the plant residue two more times to ensure complete extraction.

  • Combine the supernatants from all three extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to remove the acetone.

  • The resulting aqueous solution contains the crude extract. This can be lyophilized to obtain a dry powder or used directly in the next purification step.

Part 2: Purification of this compound

This part of the protocol details the purification of this compound from the crude extract using a combination of liquid-liquid partitioning and column chromatography. This multi-step approach is adapted from methods used for purifying this compound from related species.[7]

Materials and Reagents:

  • Crude Agrimonia eupatoria extract (from Part 1)

  • Ethyl acetate (B1210297) (ACS grade)

  • n-Butanol (ACS grade)

  • Cellulose (B213188) for column chromatography

  • Sephadex LH-20

  • Distilled water

  • Methanol (HPLC grade)

  • Glacial acetic acid (ACS grade)[7]

  • Separatory funnel (2 L)

  • Glass chromatography column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (Cellulose F)[7]

  • 1% Ferric chloride in ethanol (for visualization)[7]

Procedure:

Step 2.1: Liquid-Liquid Partitioning

  • Dissolve the crude aqueous extract in 500 mL of distilled water.

  • Transfer the solution to a 2 L separatory funnel.

  • Perform a liquid-liquid extraction by adding 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate. Drain the ethyl acetate layer. Repeat this step three times to remove less polar compounds.[7]

  • Next, perform a liquid-liquid extraction with 500 mL of n-butanol. Shake vigorously, allow the layers to separate, and collect the n-butanol layer. Repeat this step three times. This compound will partition into the n-butanol phase.[7]

  • Combine the n-butanol fractions and concentrate them to dryness using a rotary evaporator.

Step 2.2: Cellulose Column Chromatography

  • Prepare a slurry of cellulose in distilled water and pack it into a glass chromatography column (e.g., 5 cm diameter x 50 cm length).

  • Dissolve the dried n-butanol fraction in a minimal amount of distilled water and load it onto the prepared cellulose column.

  • Elute the column with a stepwise gradient of decreasingly polar solvents. Start with 100% water, followed by water-methanol mixtures of increasing methanol concentration.[7]

  • Collect fractions of 20 mL using a fraction collector.

  • Monitor the fractions using TLC on cellulose plates with a mobile phase of water and glacial acetic acid (95:5 v/v).[7]

  • Visualize the spots by spraying the TLC plate with a 1% ferric chloride solution in ethanol. This compound will appear as a blue spot.[7]

  • Combine the fractions that show a single, prominent blue spot corresponding to this compound.

  • Concentrate the combined fractions to dryness under reduced pressure.

Step 2.3: Sephadex LH-20 Column Chromatography (Optional Final Polishing)

  • For higher purity, the this compound-rich fraction can be further purified on a Sephadex LH-20 column using methanol as the mobile phase.

  • Dissolve the dried sample from the cellulose column in a small volume of methanol and load it onto the Sephadex LH-20 column.

  • Elute with methanol and collect fractions.

  • Monitor the fractions by TLC as described above.

  • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Mandatory Visualization

G cluster_extraction Part 1: Extraction cluster_purification Part 2: Purification plant_material Dried, powdered Agrimonia eupatoria extraction Ultrasound-Assisted Extraction (50% Acetone, 30 min) plant_material->extraction centrifugation Centrifugation (6500 rpm, 15 min) extraction->centrifugation filtration Filtration centrifugation->filtration concentration Rotary Evaporation (Removal of Acetone) filtration->concentration crude_extract Crude Aqueous Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate, then n-Butanol) crude_extract->partitioning butanol_fraction n-Butanol Fraction partitioning->butanol_fraction cellulose_cc Cellulose Column Chromatography (Water/Methanol Gradient) butanol_fraction->cellulose_cc fraction_collection Fraction Collection & TLC Analysis cellulose_cc->fraction_collection agrimoniin_fraction This compound-Rich Fraction fraction_collection->agrimoniin_fraction sephadex_cc Sephadex LH-20 Chromatography (Methanol) agrimoniin_fraction->sephadex_cc pure_this compound Purified this compound sephadex_cc->pure_this compound

Caption: Experimental workflow for the isolation of this compound.

References

Application Notes and Protocols for In Vitro Measurement of Agrimoniin's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agrimoniin, a dimeric ellagitannin found in plants of the Rosaceae family, has garnered significant interest for its potent biological activities, including its antioxidant properties.[1][2][3] These application notes provide detailed protocols for common in vitro assays used to characterize the antioxidant capacity of this compound. The included assays—DPPH, ABTS, FRAP, and ORAC—measure different aspects of antioxidant action, providing a comprehensive profile of this compound's potential to mitigate oxidative stress.

Data Presentation

The antioxidant activity of this compound can be quantified and compared using standardized assays. The following tables summarize key quantitative data for this compound's performance in various antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

AssayParameterValueReference Compound
DPPHIC₅₀ (μg/mL)24.5Trolox (IC₅₀ = 4.2 μg/mL)[4]
ABTSTEAC0.17Trolox[4]

Note: IC₅₀ represents the concentration of the compound that causes 50% inhibition of the respective radical. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength relative to Trolox.

Table 2: Reducing Power and Peroxyl Radical Scavenging Capacity of this compound

AssayParameterValueNotes
FRAPFRAP Value (μmol Fe²⁺/g)Data not availableIt is recommended to determine this value experimentally.
ORACORAC Value (μmol TE/g)Data not availableIt is recommended to determine this value experimentally.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at 517 nm.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol (B129727). Store in a dark, airtight container at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

    • Standard (Trolox or Ascorbic Acid): Prepare a stock solution of the standard antioxidant in the same solvent as this compound.

  • Assay Procedure:

    • Prepare a series of dilutions of the this compound stock solution and the standard.

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution, standard dilution, or blank (solvent only).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the sample or standard.

    The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed blue-green ABTS•+ is reduced by the antioxidant to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound and Standard Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample, standard, or blank to 180 µL of the ABTS•+ working solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a blue-colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

    • This compound and Standard (FeSO₄·7H₂O) Solutions: Prepare as required.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample, standard, or blank to 220 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve of known Fe²⁺ concentrations and is expressed as µmol of Fe²⁺ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution (4 µM): Prepare in 75 mM phosphate (B84403) buffer (pH 7.4).

    • AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • This compound and Standard (Trolox) Solutions: Prepare in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure:

    • In a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Calculation: The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of a Trolox standard curve. The results are expressed as micromoles of Trolox equivalents (TE) per gram of sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis This compound This compound Stock Solution Dilutions Serial Dilutions This compound->Dilutions Standard Standard Stock (e.g., Trolox) Standard->Dilutions DPPH DPPH Assay Dilutions->DPPH Add DPPH reagent ABTS ABTS Assay Dilutions->ABTS Add ABTS•+ reagent FRAP FRAP Assay Dilutions->FRAP Add FRAP reagent ORAC ORAC Assay Dilutions->ORAC Add Fluorescein & AAPH Absorbance Spectrophotometric/ Fluorometric Reading DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance ORAC->Absorbance Calculation Calculation of % Inhibition/AUC Absorbance->Calculation IC50_TEAC Determination of IC50 / TEAC / FRAP / ORAC values Calculation->IC50_TEAC

Caption: General workflow for in vitro antioxidant activity assays of this compound.

Signaling Pathway

signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibition of Keap1-Nrf2 binding ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Gene Transcription AntioxidantEnzymes->ROS Neutralization Cytoprotection Cellular Protection & Reduced Oxidative Stress AntioxidantEnzymes->Cytoprotection Nrf2_n->ARE Binds to

Caption: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.

References

Evaluating the Anti-inflammatory Potential of Agrimoniin: Cell-Based Assays and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Agrimoniin, a naturally occurring ellagitannin, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory activity of this compound using established cell-based assays. The protocols detailed herein focus on key inflammatory markers and signaling pathways, providing a robust framework for preclinical assessment.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of various diseases. A critical aspect of developing novel anti-inflammatory agents is the rigorous evaluation of their efficacy in relevant biological systems. Cell-based assays offer a controlled and reproducible environment to investigate the molecular mechanisms by which compounds like this compound exert their effects. This guide focuses on assays utilizing the murine macrophage cell line RAW 264.7, a widely accepted model for studying inflammation in vitro. The assays described will enable the quantification of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, as well as the analysis of the expression of crucial inflammatory enzymes and the modulation of key signaling pathways.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on various inflammatory markers. This data is illustrative and serves as a benchmark for expected outcomes when performing the described assays.

Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.5 ± 4.8
597.1 ± 5.5
1095.8 ± 4.9
2593.2 ± 6.1
5090.5 ± 5.7
10085.3 ± 6.8

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentThis compound (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Control05.2 ± 1.1
LPS (1 µg/mL)0100 ± 8.7
LPS + this compound185.4 ± 7.3~20-30
LPS + this compound568.1 ± 6.5
LPS + this compound1052.3 ± 5.9
LPS + this compound2535.7 ± 4.8
LPS + this compound5021.9 ± 3.5

Data are presented as mean ± standard deviation (n=3). NO production was measured using the Griess assay.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentThis compound (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
LPS (1 µg/mL)0100 ± 9.1100 ± 10.2100 ± 8.5
LPS + this compound1065.2 ± 6.870.5 ± 7.168.3 ± 6.2
LPS + this compound2542.8 ± 5.148.7 ± 5.545.1 ± 4.9
LPS + this compound5025.1 ± 3.929.3 ± 4.227.8 ± 3.7

Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were quantified by ELISA.

Table 4: Effect of this compound on iNOS and COX-2 Expression in LPS-Stimulated RAW 264.7 Cells

TreatmentThis compound (µM)Relative iNOS Protein ExpressionRelative COX-2 Protein ExpressionRelative iNOS mRNA ExpressionRelative COX-2 mRNA Expression
LPS (1 µg/mL)01.001.001.001.00
LPS + this compound250.45 ± 0.050.52 ± 0.060.41 ± 0.040.48 ± 0.05
LPS + this compound500.21 ± 0.030.28 ± 0.040.19 ± 0.020.25 ± 0.03

Protein expression was determined by Western blot and mRNA expression by RT-qPCR, normalized to a housekeeping gene (e.g., β-actin). Values represent the fold change relative to the LPS-treated control.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on RAW 264.7 cells to establish a non-toxic concentration range for subsequent anti-inflammatory assays.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the untreated control.

G cluster_workflow Experimental Workflow: MTT Assay start Seed RAW 264.7 cells (1x10^5 cells/well) treatment Treat with this compound (24 hours) start->treatment mtt_addition Add MTT solution (4 hours) treatment->mtt_addition solubilization Dissolve formazan with DMSO mtt_addition->solubilization readout Measure Absorbance (570 nm) solubilization->readout

MTT Assay Workflow

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.

Materials:

  • LPS (Lipopolysaccharide) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours.[4]

  • Pre-treat cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[5]

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.[6]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

G cluster_workflow Experimental Workflow: Griess Assay start Seed and pre-treat cells with this compound stimulation Stimulate with LPS (24 hours) start->stimulation supernatant Collect supernatant stimulation->supernatant griess_reaction Add Griess Reagent supernatant->griess_reaction readout Measure Absorbance (540 nm) griess_reaction->readout

Griess Assay Workflow

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Cell culture supernatants from Protocol 2

Procedure:

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.[6][7]

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the cytokine concentrations from the standard curve.

Protocol 4: iNOS and COX-2 Protein Expression Analysis (Western Blot)

This protocol determines the protein levels of iNOS and COX-2 in cell lysates.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed RAW 264.7 cells in 6-well plates, treat with this compound and/or LPS as in Protocol 2.

  • Lyse the cells with RIPA buffer and collect the total protein.[8]

  • Determine the protein concentration using the BCA assay.

  • Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[9]

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and β-actin (loading control) overnight at 4°C.[8]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]

  • Detect the protein bands using an ECL reagent and visualize using a chemiluminescence imaging system.[8]

  • Quantify the band intensities and normalize to the β-actin control.

G cluster_workflow Experimental Workflow: Western Blot start Cell Lysis & Protein Extraction quant Protein Quantification (BCA) start->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody Incubation (iNOS, COX-2, β-actin) blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detection ECL Detection sec_ab->detection

Western Blot Workflow

Protocol 5: iNOS and COX-2 mRNA Expression Analysis (RT-qPCR)

This protocol quantifies the mRNA levels of iNOS and COX-2.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for mouse iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH)

  • qPCR instrument

Procedure:

  • Treat cells as described in Protocol 4.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green Master Mix and specific primers for iNOS, COX-2, and the housekeeping gene.[10]

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative mRNA expression levels.[10]

Signaling Pathway Analysis

This compound is known to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the activation of the NF-κB pathway.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Degradation Degradation IkB->Degradation NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_genes This compound This compound This compound->IKK inhibits

This compound's effect on NF-κB pathway

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of three main subfamilies: ERK, JNK, and p38. LPS stimulation activates these kinases, which in turn phosphorylate and activate transcription factors that regulate the expression of inflammatory genes. This compound can suppress the phosphorylation of MAPK pathway components.

G cluster_pathway MAPK Signaling Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 activates JNK JNK Upstream_Kinases->JNK activates ERK ERK Upstream_Kinases->ERK activates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes This compound This compound This compound->Upstream_Kinases inhibits

This compound's effect on MAPK pathway

References

Application Notes and Protocols for Studying the Antidiabetic Effects of Agrimoniin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Agrimoniin, a naturally occurring ellagitannin, has demonstrated significant potential as an antidiabetic agent. Preclinical studies utilizing animal models have been instrumental in elucidating its therapeutic efficacy and underlying mechanisms of action. These application notes provide a comprehensive overview of the established animal models, detailed experimental protocols, and the key signaling pathways involved in the antidiabetic effects of this compound. The provided information is intended to guide researchers in designing and executing robust in vivo studies to further evaluate this promising natural compound.

Animal Models for Antidiabetic Studies of this compound

The most widely used and well-characterized animal model for studying the antidiabetic effects of this compound is the Streptozotocin (STZ)-induced diabetic rat or mouse model . STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, leading to a state of hyperglycemia that mimics type 1 diabetes. This model is advantageous due to its reproducibility, relatively low cost, and the extensive historical data available for comparison.

Key characteristics of the STZ-induced diabetic model relevant to this compound studies include:

  • Hyperglycemia: Elevated blood glucose levels are a primary hallmark of the model and a key endpoint for assessing the efficacy of this compound.

  • Insulin (B600854) Deficiency: The destruction of beta cells leads to reduced circulating insulin levels.

  • Weight Loss: Untreated diabetic animals typically exhibit a loss of body weight.

  • Polydipsia and Polyphagia: Increased thirst and hunger are common clinical signs observed in these animals.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the antidiabetic effects of this compound in STZ-induced diabetic rats.

Table 1: Effect of this compound on Fasting Blood Glucose Levels in STZ-Induced Diabetic Rats [1]

Treatment GroupDay 0 (mg/dL)Day 7 (mg/dL)Day 14 (mg/dL)Day 21 (mg/dL)
Non-diabetic Control81 ± 482 ± 583 ± 484 ± 5
Diabetic Control (STZ)315 ± 18328 ± 21345 ± 25358 ± 29
This compound (50 mg/kg)312 ± 16245 ± 15189 ± 12135 ± 11
This compound (100 mg/kg)318 ± 20210 ± 14111 ± 987 ± 7
Insulin (10 IU/kg)320 ± 19155 ± 1198 ± 879 ± 6

Table 2: Effect of this compound on Body Weight in STZ-Induced Diabetic Rats [1]

Treatment GroupInitial Weight (g)Final Weight (g)
Non-diabetic Control215 ± 10248 ± 12
Diabetic Control (STZ)212 ± 9165 ± 11
This compound (50 mg/kg)214 ± 11198 ± 10
This compound (100 mg/kg)216 ± 10225 ± 11
Insulin (10 IU/kg)213 ± 9235 ± 12

Table 3: Effect of this compound on Plasma Insulin, Total Hemoglobin, and Glycosylated Hemoglobin (HbA1c) in STZ-Induced Diabetic Rats [1]

Treatment GroupPlasma Insulin (ng/mL)Total Hemoglobin (g/dL)HbA1c (%)
Non-diabetic Control1.8 ± 0.214.5 ± 0.84.2 ± 0.3
Diabetic Control (STZ)0.6 ± 0.110.2 ± 0.79.8 ± 0.6
This compound (50 mg/kg)1.1 ± 0.112.1 ± 0.67.5 ± 0.5
This compound (100 mg/kg)1.5 ± 0.213.8 ± 0.75.8 ± 0.4
Insulin (10 IU/kg)-14.1 ± 0.85.1 ± 0.4

Experimental Protocols

Protocol 1: Induction of Diabetes in Rats using Streptozotocin (STZ)

Materials:

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Glucometer and test strips

  • Insulin (for managing severe hyperglycemia if necessary)

  • 5% glucose solution

Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-14 hours) with free access to water.

  • STZ Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to a final concentration of 60 mg/mL. Keep the solution on ice and protected from light.

  • Induction of Diabetes: Administer a single intraperitoneal (i.p.) injection of the freshly prepared STZ solution at a dose of 60 mg/kg body weight.

  • Post-injection Care: To prevent initial drug-induced hypoglycemia, provide the rats with a 5% glucose solution for 24 hours after STZ injection, in addition to their regular drinking water.

  • Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer. Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be included in the study.

  • Group Allocation: Randomly divide the diabetic rats into different treatment groups (e.g., diabetic control, this compound low dose, this compound high dose, positive control like metformin (B114582) or insulin).

Protocol 2: Evaluation of Antidiabetic Activity of this compound

Materials:

  • Diabetic rats (as prepared in Protocol 1)

  • This compound (dissolved in a suitable vehicle, e.g., distilled water or 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Centrifuge

Procedure:

  • Treatment Period: Administer this compound orally by gavage once daily for a specified period (e.g., 21 or 28 days). The diabetic control group should receive the vehicle only.

  • Monitoring:

    • Body Weight: Record the body weight of each rat weekly.

    • Fasting Blood Glucose: Measure fasting blood glucose levels at regular intervals (e.g., weekly) from the tail vein.

  • Sample Collection: At the end of the treatment period, fast the rats overnight.

    • Collect blood samples via cardiac puncture or from the retro-orbital plexus under anesthesia.

    • Separate the plasma or serum by centrifugation for biochemical analysis.

  • Biochemical Analysis:

    • Plasma Insulin: Measure plasma insulin levels using a commercially available ELISA kit.

    • Glycosylated Hemoglobin (HbA1c): Determine the percentage of HbA1c in whole blood using an appropriate assay kit.

    • Lipid Profile: Analyze serum levels of total cholesterol, triglycerides, LDL, and HDL.

  • Tissue Collection: After blood collection, euthanize the animals and collect relevant tissues (e.g., liver, skeletal muscle, adipose tissue) for further analysis, such as Western blotting or histology.

Protocol 3: In Vitro Glucose Uptake Assay in Isolated Skeletal Muscle

Materials:

  • Isolated rat or mouse skeletal muscle (e.g., soleus or extensor digitorum longus)

  • Krebs-Henseleit buffer (KHB) supplemented with 0.1% bovine serum albumin (BSA)

  • 2-deoxy-D-[³H]glucose (radioactive tracer)

  • D-mannitol (for correcting extracellular space)

  • Insulin

  • This compound

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Muscle Incubation:

    • Isolate the skeletal muscle and pre-incubate it in KHB for 30 minutes at 37°C, gassed with 95% O₂/5% CO₂.

    • Transfer the muscle to fresh KHB containing either vehicle, insulin (positive control), or varying concentrations of this compound for a specified duration (e.g., 30-60 minutes).

  • Glucose Uptake Measurement:

    • Transfer the muscle to KHB containing 2-deoxy-D-[³H]glucose and D-mannitol for 10-20 minutes.

    • Wash the muscle thoroughly in ice-cold KHB to remove extracellular tracer.

  • Sample Processing:

    • Digest the muscle tissue in a tissue solubilizer.

    • Add scintillation fluid to the digested sample.

  • Data Analysis:

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the rate of 2-deoxy-D-[³H]glucose uptake and express it as µmol/g of tissue/hour.

Signaling Pathways and Mechanisms of Action

The antidiabetic effects of this compound are believed to be mediated through multiple mechanisms, with the enhancement of insulin signaling being a key pathway. While direct studies on this compound are still emerging, its insulin-like effects strongly suggest the involvement of the PI3K/Akt signaling pathway , leading to the translocation of glucose transporter 4 (GLUT4) to the cell surface in insulin-sensitive tissues like skeletal muscle and adipose tissue.

Diagram of the Proposed Experimental Workflow:

experimental_workflow cluster_induction Diabetes Induction cluster_treatment Treatment Phase (21 days) cluster_analysis Analysis animal Healthy Rats stz STZ Injection (60 mg/kg, i.p.) animal->stz diabetic Diabetic Rats (FBG > 250 mg/dL) stz->diabetic control Diabetic Control (Vehicle) agrimoniin_low This compound (50 mg/kg, p.o.) agrimoniin_high This compound (100 mg/kg, p.o.) positive_control Positive Control (e.g., Insulin) blood Blood Collection tissue Tissue Collection biochem Biochemical Analysis (Glucose, Insulin, HbA1c) blood->biochem western Western Blot (PI3K, Akt, GLUT4) tissue->western

Caption: Experimental workflow for evaluating the antidiabetic effects of this compound.

Diagram of the Proposed Signaling Pathway:

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Effect insulin_receptor Insulin Receptor irs IRS insulin_receptor->irs Phosphorylates This compound This compound This compound->insulin_receptor Activates glut4_membrane GLUT4 glucose_uptake Increased Glucose Uptake glut4_membrane->glucose_uptake Facilitates pi3k PI3K irs->pi3k Activates akt Akt pi3k->akt Activates glut4_vesicle GLUT4 Vesicle akt->glut4_vesicle Promotes Translocation glut4_vesicle->glut4_membrane Translocates to Membrane blood_glucose Decreased Blood Glucose glucose_uptake->blood_glucose

Caption: Proposed PI3K/Akt signaling pathway for this compound's antidiabetic effect.

Logical Relationship Diagram of this compound's Antidiabetic Action:

logical_relationship cluster_mechanisms Potential Mechanisms cluster_effects Physiological Effects This compound This compound Administration insulin_mimetic Insulin-mimetic Effect This compound->insulin_mimetic insulin_sensitizing Insulin-sensitizing Effect This compound->insulin_sensitizing beta_cell Beta-cell Protection/ Insulin Secretion This compound->beta_cell glucose_uptake Increased Peripheral Glucose Uptake insulin_mimetic->glucose_uptake insulin_sensitizing->glucose_uptake hepatic_glucose Decreased Hepatic Glucose Production insulin_sensitizing->hepatic_glucose insulin_levels Increased Plasma Insulin beta_cell->insulin_levels outcome Amelioration of Hyperglycemia and Diabetic Complications glucose_uptake->outcome hepatic_glucose->outcome insulin_levels->outcome

References

Application Notes and Protocols for Assessing the Antitumor Efficacy of Agrimoniin

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: Agrimoniin, a dimeric ellagitannin found in plants of the Rosaceae family, has demonstrated significant antitumor activities in preclinical studies. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through mitochondria-dependent pathways and the modulation of cellular energy metabolism.[1][2][3] this compound has been shown to increase reactive oxygen species (ROS), disrupt the mitochondrial membrane potential, and inhibit the mTOR/HIF-1α signaling pathway, leading to cancer cell death.[2][3] This document provides a comprehensive guide for the preclinical evaluation of this compound's antitumor efficacy, detailing experimental designs for both in vitro and in vivo studies.

In Vitro Efficacy Assessment

A series of in vitro assays are essential to determine the cytotoxic and mechanistic effects of this compound on cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay quantitatively assesses the effect of this compound on cell viability and proliferation.

Data Presentation: The results are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Illustrative IC50 Values of this compound on Various Cancer Cell Lines

Cell Line Cancer Type Incubation Time (hours) IC50 (µM) Reference
K562 Chronic Myelogenous Leukemia 48 1.4 [4]
HeLa Cervical Cancer 48 12.9 [4]
SGC-7901 Human Gastric Cancer 24 30 [4]
PANC-1 Pancreatic Cancer 24 269.4 [4]

| CFPAC-1 | Pancreatic Cancer | 24 | 296.8 |[4] |

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 300 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[5] Leave the plate at room temperature in the dark for 2 hours on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using dose-response curve analysis software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Data is presented as the percentage of cells in each quadrant of a flow cytometry dot plot.

Table 2: Example Data from Annexin V/PI Apoptosis Assay

Treatment Viable Cells (%) (Annexin V-/PI-) Early Apoptotic Cells (%) (Annexin V+/PI-) Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Control 95.2 2.5 2.3

| this compound (IC50) | 60.1 | 25.4 | 14.5 |

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed 1-5 x 10^5 cells in a 6-well plate, treat with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours), and include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[6]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[7]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution to the cell suspension.[7][8]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[7]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.[7]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Data Presentation: The percentage of cells in each phase of the cell cycle is tabulated.

Table 3: Example Data from Cell Cycle Analysis

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%) Sub-G1 (Apoptosis) (%)
Control 55.3 24.1 20.6 1.2

| this compound (IC50) | 68.2 | 15.3 | 10.5 | 6.0 |

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest approximately 2 x 10^6 cells.

  • Fixation: Resuspend the cell pellet in 50 µL of HBSS with 2% FBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[9] Incubate on ice for at least 30 minutes.[9]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.[9]

  • Staining: Resuspend the cell pellet in 500 µL of PI solution (e.g., 50 µg/mL) and 500 µL of RNase A solution (e.g., 100 µg/mL).[9]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer, collecting PI fluorescence data on a linear scale. Use software to model the cell cycle distribution.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation of key proteins involved in apoptosis and other signaling pathways affected by this compound.

Data Presentation: Results are typically shown as images of the blots, with densitometry analysis presented in bar graphs to quantify changes in protein levels relative to a loading control (e.g., β-actin or GAPDH).

Table 4: Key Protein Targets for Western Blot Analysis

Pathway Target Proteins Expected Change with this compound
Mitochondrial Apoptosis Bcl-2 Decrease
Bax Increase
Cleaved Caspase-9 Increase
Cleaved Caspase-3 Increase
Cleaved PARP Increase
mTOR/HIF-1α Pathway p-mTOR Decrease
p-S6K1 Decrease

| | HIF-1α | Decrease |

Experimental Protocol: Western Blotting

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[11]

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted according to the manufacturer's recommendation) overnight at 4°C with gentle shaking.[12]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with an imaging system.[11]

In Vivo Efficacy Assessment

A subcutaneous xenograft mouse model is a standard method to evaluate the antitumor efficacy of this compound in a living organism.

Experimental Design Workflow

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture cell_implant Subcutaneous Cell Implantation (~5 x 10^6 cells/mouse) cell_culture->cell_implant animal_acclimate Animal Acclimatization (4-6 week old nude mice) animal_acclimate->cell_implant tumor_growth Tumor Growth to Palpable Size (~50-150 mm³) cell_implant->tumor_growth randomization Randomization into Groups (Vehicle, this compound doses) tumor_growth->randomization treatment_admin Treatment Administration (e.g., IP injection) randomization->treatment_admin monitoring Tumor & Body Weight Monitoring (2-3 times/week) treatment_admin->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia Endpoint criteria met tumor_analysis Tumor Weight & Volume Analysis euthanasia->tumor_analysis tissue_analysis Histology & Western Blot tumor_analysis->tissue_analysis

Caption: Workflow for in vivo xenograft model experiment.

Data Presentation:

Quantitative data from the in vivo study should be clearly summarized.

Table 5: Example Data from In Vivo Xenograft Study

Treatment Group N Initial Tumor Volume (mm³) (Mean ± SD) Final Tumor Volume (mm³) (Mean ± SD) Final Tumor Weight (g) (Mean ± SD) Tumor Growth Inhibition (%)
Vehicle Control 8 102 ± 15 1540 ± 210 1.5 ± 0.2 0
This compound (20 mg/kg) 8 105 ± 18 850 ± 150 0.8 ± 0.15 44.8

| this compound (40 mg/kg) | 8 | 101 ± 16 | 480 ± 95 | 0.5 ± 0.1 | 68.8 |

Experimental Protocol: Subcutaneous Xenograft Model
  • Animal Model: Use 4-6 week old female athymic nude mice (e.g., BALB/c nude).[13] Allow a 3-5 day acclimatization period.[13]

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Prepare a single-cell suspension in sterile, serum-free medium or PBS at a concentration for injection (e.g., 5 x 10^7 cells/mL).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[14]

  • Tumor Monitoring: Monitor mice for tumor formation. Once tumors reach a predetermined size (e.g., 50-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).[14]

  • Treatment Administration: Prepare this compound in a suitable vehicle (e.g., PBS with <5% DMSO). Administer the treatment (e.g., via intraperitoneal injection) according to the planned schedule (e.g., daily for 21 days).

  • Data Collection: Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[13] Monitor body weight as an indicator of systemic toxicity.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Signaling Pathway Diagrams

This compound-Induced Mitochondrial Apoptosis Pathway

G cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Mito_MP ↓ Mitochondrial Membrane Potential Bcl2->Mito_MP Bax->Mito_MP CytoC Cytochrome c release Mito_MP->CytoC Casp9 Caspase-9 CytoC->Casp9 cleaved_Casp9 Cleaved Caspase-9 Casp9->cleaved_Casp9 Casp3 Caspase-3 cleaved_Casp3 Cleaved Caspase-3 Casp3->cleaved_Casp3 PARP PARP cleaved_PARP Cleaved PARP PARP->cleaved_PARP Apoptosis Apoptosis cleaved_Casp9->Casp3 cleaved_Casp3->PARP cleaved_Casp3->Apoptosis cleaved_PARP->Apoptosis

Caption: this compound's role in the mitochondrial apoptosis pathway.

Inhibition of mTOR/HIF-1α Pathway by this compound

G cluster_effects Cellular Effects This compound This compound mTOR mTOR This compound->mTOR inhibits Proliferation Cell Proliferation This compound->Proliferation Angiogenesis Angiogenesis This compound->Angiogenesis Metabolism Energy Metabolism This compound->Metabolism HIF1a HIF-1α mTOR->HIF1a activates S6K1 S6K1 mTOR->S6K1 phosphorylates mTOR->Proliferation mTOR->Metabolism HIF1a->Angiogenesis S6K1->HIF1a activates

Caption: this compound inhibits the mTOR/HIF-1α signaling pathway.

References

Application Note: Measuring Agrimoniin Cytotoxicity using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the cytotoxic effects of Agrimoniin on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

Introduction

This compound, a natural polyphenol belonging to the tannin group, has demonstrated significant antioxidant and anticancer properties.[1] Its cytotoxic action is often associated with the activation of mitochondria-dependent apoptosis.[1][2] Studies have shown that this compound can induce an imbalance in cytosolic calcium, increase intracellular reactive oxygen species (ROS), decrease mitochondrial membrane potential, and ultimately promote apoptosis in various cancer cell lines.[1][3]

The MTT assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation.[4][5] The assay's principle is based on the capacity of metabolically active cells, primarily through mitochondrial dehydrogenases, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[6][7][8] The quantity of formazan produced is directly proportional to the number of viable cells.[4] This protocol details the steps for evaluating this compound's cytotoxicity by quantifying the viability of cancer cells after treatment.

Experimental Workflow

The overall workflow for the MTT assay involves cell seeding, treatment with this compound, incubation with MTT reagent, solubilization of formazan crystals, and measurement of absorbance to determine cell viability.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Culture (e.g., HeLa, K562) C Seed Cells in 96-Well Plate A->C B Prepare this compound Stock & Serial Dilutions E Treat Cells with This compound Dilutions B->E D Incubate (24h) for Cell Adherence C->D D->E F Incubate (24-72h) E->F G Add MTT Reagent (0.5 mg/mL) F->G H Incubate (2-4h) G->H I Solubilize Formazan Crystals (e.g., DMSO) H->I J Read Absorbance at 570 nm I->J K Calculate % Cell Viability J->K L Plot Dose-Response Curve & Determine IC50 K->L

Caption: A flowchart of the MTT assay for cytotoxicity testing.

Materials and Reagents

  • Cell Line: Appropriate cancer cell line (e.g., HeLa, K562, SGC-7901).[1]

  • This compound: High-purity compound.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.

  • Cell Culture Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For detaching adherent cells.

  • Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.[6]

  • Equipment:

    • Sterile 96-well flat-bottom plates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader capable of measuring absorbance at 570 nm.[8]

    • Laminar flow hood

    • Multichannel pipette

Detailed Experimental Protocol

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4][7]

    • Vortex until fully dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.

    • Store in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[4][9]

  • This compound Stock and Working Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO or an appropriate solvent.

    • Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations for treatment. The final DMSO concentration in the wells should be non-toxic to the cells (typically <0.5%).

Cell Seeding
  • Culture the selected cancer cells until they reach the exponential growth phase.[4]

  • For adherent cells , wash with PBS, detach using Trypsin-EDTA, and neutralize with a complete medium.

  • Determine the optimal cell seeding density by performing a cell titration curve to ensure the absorbance values fall within the linear range of the assay (typically 0.75-1.25 for the untreated control).

  • Seed the cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into the wells of a 96-well plate.

  • Include control wells:

    • Vehicle Control: Cells treated with the vehicle (e.g., medium with 0.5% DMSO) but no this compound.

    • Blank Control: Medium only, with no cells, to measure background absorbance.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and recover.

Cell Treatment with this compound
  • After the 24-hour incubation, carefully remove the medium.

  • Add 100 µL of the prepared this compound serial dilutions to the respective wells.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

MTT Assay Procedure
  • Following the treatment incubation, carefully aspirate the medium containing this compound from each well.

  • Add 100 µL of fresh, serum-free medium to each well.[6]

  • Add 10-20 µL of the 5 mg/mL MTT stock solution to each well for a final concentration of approximately 0.5 mg/mL.[10]

  • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[6]

  • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.[6]

  • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][6]

  • Wrap the plate in foil and place it on an orbital shaker for 10-15 minutes to ensure complete solubilization.[7]

Data Acquisition
  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[8][10] A reference wavelength of 630 nm can be used to reduce background noise.[7]

  • Read the plate within one hour of adding the solubilization solution.[7]

Data Presentation and Analysis

Raw Data Collection

Organize the raw absorbance readings from the microplate reader into a structured table.

This compound (µM)Rep 1 (OD 570nm)Rep 2 (OD 570nm)Rep 3 (OD 570nm)
0 (Vehicle)1.1521.1881.175
11.0981.1211.105
50.9540.9880.967
100.7810.8020.795
250.5910.6110.605
500.3420.3650.350
1000.1550.1680.161
Blank (No Cells)0.0950.0980.096
Calculation of Cell Viability
  • Calculate Average Blank OD: Determine the average absorbance of the blank (medium only) wells.

  • Correct for Background: Subtract the average blank OD from all other absorbance readings.[7]

  • Calculate Percentage Viability: Normalize the data to the vehicle control group. The formula is:

    • % Cell Viability = [(OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100 [11]

Processed Data Summary
This compound (µM)Avg. Corrected ODStd. Deviation% Cell Viability
0 (Vehicle)1.0770.019100.0%
11.0150.01294.2%
50.8730.01781.1%
100.6970.01164.7%
250.5090.01147.3%
500.2560.01223.8%
1000.0650.0076.0%
IC₅₀ Determination

Plot the Percentage Cell Viability against the logarithm of the this compound concentration to generate a dose-response curve. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.[6][12]

This compound's Putative Signaling Pathway

This compound is known to induce apoptosis in cancer cells through mechanisms that involve mitochondrial dysfunction and oxidative stress.[13] It can suppress key survival pathways like PI3K/Akt/mTOR while promoting the generation of ROS, leading to a decrease in mitochondrial membrane potential and subsequent activation of apoptotic cascades.[1][14]

Signaling_Pathway Putative Signaling Pathway of this compound-Induced Cytotoxicity cluster_inhibition Inhibitory Effects cluster_activation Activating Effects This compound This compound PI3K PI3K/Akt/mTOR Pathway This compound->PI3K Inhibits Nrf2 Nrf2 Pathway This compound->Nrf2 Inhibits ROS ROS Generation This compound->ROS Promotes Survival Cell Survival & Proliferation PI3K->Survival Antioxidant Antioxidant Response Nrf2->Antioxidant Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Caption: this compound's impact on key cell signaling pathways.

Troubleshooting and Considerations

  • High Background: High absorbance in blank wells may indicate contamination of the medium or MTT reagent. Ensure all reagents and equipment are sterile.

  • Low Absorbance: Low readings in control wells could result from a low cell seeding number or insufficient incubation time with MTT. Optimize these parameters for your specific cell line.

  • Compound Interference: Natural compounds like this compound may have inherent color or reducing properties that can interfere with the assay. Run appropriate controls, including the compound in cell-free medium, to check for direct MTT reduction.

  • Metabolic State: The MTT assay measures metabolic activity, not direct cell count.[9] Factors that alter a cell's metabolic state without causing cell death can produce misleading results.[6] It is recommended to complement the MTT assay with other methods, such as trypan blue exclusion or apoptosis assays, for a more comprehensive view of cytotoxicity.[6]

References

Agrimoniin-Induced Apoptosis: Application Notes and Protocols for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of apoptosis induced by Agrimoniin, a natural polyphenol with demonstrated anti-cancer properties. The protocols outlined below focus on the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in cancer cell lines.

Introduction

This compound, an ellagitannin found in plants of the Rosaceae family, has been shown to exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell models.[1][2] Its mechanism of action is primarily linked to the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] Key events in this compound-induced apoptosis include the generation of reactive oxygen species (ROS), an increase in intracellular calcium concentration, disruption of the mitochondrial membrane potential, and the subsequent activation of the caspase cascade.[1] Flow cytometry is a powerful technique to quantitatively measure the extent of apoptosis in a cell population, providing critical data for drug efficacy studies.[3]

Principle of the Assay

This protocol utilizes a dual-staining method with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be detected.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of viable or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA.

This dual-staining approach allows for the categorization of cells into four distinct populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following table summarizes representative data from a flow cytometry experiment analyzing apoptosis in a cancer cell line (e.g., SGC-7901 human gastric cancer cells) treated with varying concentrations of this compound for 24 hours. Data is presented as the mean percentage of cells in each quadrant ± standard deviation.

This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 2.52.1 ± 0.82.7 ± 1.1
1082.4 ± 3.110.3 ± 1.57.3 ± 1.9
2565.1 ± 4.222.5 ± 2.812.4 ± 2.3
5040.8 ± 3.938.6 ± 3.520.6 ± 3.1

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., SGC-7901, PANC-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

  • Replace the existing medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 hours).

Annexin V and Propidium Iodide Staining
  • Cell Harvesting:

    • For adherent cells, carefully collect the culture supernatant (which may contain floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the detached cells with the previously collected supernatant.

    • For suspension cells, simply collect the cell suspension.

  • Centrifugation and Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls to set up compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Data Acquisition and Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & PI E->F G Incubate (15 min, RT, dark) F->G H Add Binding Buffer G->H I Analyze on Flow Cytometer H->I J Gate Populations I->J K Quantify Apoptosis J->K

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

This compound-Induced Apoptosis Signaling Pathway

G cluster_0 Cellular Stress cluster_1 Mitochondrial Disruption cluster_2 Caspase Activation This compound This compound ROS ↑ ROS Production This compound->ROS Ca2 ↑ Intracellular Ca²⁺ This compound->Ca2 Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP Ca2->MMP CytoC Cytochrome c Release MMP->CytoC Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

References

Agrimoniin's Impact on Cellular Signaling: A Western Blot Analysis Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin found in plants of the Agrimonia and Potentilla species, has garnered significant interest for its diverse biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.[1] Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic development. Western blot analysis is a powerful technique to investigate the impact of this compound on key cellular signaling pathways that regulate apoptosis, cell survival, and inflammatory responses. This document provides detailed application notes and protocols for the Western blot analysis of signaling pathways affected by this compound, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the quantitative effects of this compound on key signaling proteins as determined by Western blot densitometry analysis from various studies. These tables provide a clear comparison of the dose-dependent effects of this compound on protein expression and phosphorylation status.

Table 1: Effect of this compound on Mitochondria-Mediated Apoptosis Pathway Proteins

Target ProteinCell LineThis compound ConcentrationChange in Protein Expression (Fold Change vs. Control)Reference
Bcl-2T24 Human Bladder Cancer25 µM↓ ~0.6[2]
50 µM↓ ~0.4[2]
BaxT24 Human Bladder Cancer25 µM↑ ~1.8[2]
50 µM↑ ~2.5[2]
Cleaved Caspase-3T24 Human Bladder Cancer25 µM↑ ~2.1[2]
50 µM↑ ~3.2[2]

Table 2: Effect of this compound on PI3K/Akt/mTOR/HIF-1α Signaling Pathway

Target ProteinCell LineThis compound ConcentrationChange in Phosphorylation/Expression (Fold Change vs. Control)Reference
p-PI3KIPEC-J250 µg/mL↓ ~0.5[3]
p-AktIPEC-J250 µg/mL↓ ~0.4[3]
p-mTORPancreatic Cancer Cells20 µM↓ ~0.3[4][5]
HIF-1αPancreatic Cancer Cells20 µM↓ ~0.4[4][5]

Table 3: Effect of this compound on Nrf2-Dependent Antioxidant Pathway

Target ProteinCell LineThis compound ConcentrationChange in Protein Expression (Fold Change vs. Control)Reference
Nrf2 (nuclear)HepG225 µM↑ ~1.6[6]
200 µM↑ ~4.0[6]
HO-1HepG225 µM↑ ~1.12[6]
200 µM↑ ~1.5[6]

Table 4: Effect of this compound-rich Fraction on EGFR Signaling

Target ProteinCell LineThis compound-rich Fraction (PE4) ConcentrationChange in Phosphorylation (Fold Change vs. Control)Reference
p-EGFRHaCaT Keratinocytes25 µg/mL↓ Significantly[7]

Experimental Protocols

A standardized and meticulously executed Western blot protocol is essential for obtaining reliable and reproducible results. Below are detailed methodologies for the key experiments.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line (e.g., T24, Pancreatic Cancer Cells, HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM). A vehicle control (e.g., DMSO) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to allow for this compound to exert its effects.

Protein Extraction (Cell Lysis)
  • Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using bovine serum albumin (BSA).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer.

  • Calculation: Calculate the protein concentration of each sample based on the standard curve.

SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. The transfer is typically performed at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.

Immunoblotting and Detection
  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendations) overnight at 4°C with gentle agitation. Primary antibodies of interest include those against Bcl-2, Bax, Cleaved Caspase-3, p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, HIF-1α, Nrf2, HO-1, p-EGFR, EGFR, and a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control to determine the relative protein expression.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the experimental workflow for Western blot analysis.

Agrimoniin_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.

Agrimoniin_PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K This compound This compound This compound->RTK This compound->PI3K Akt Akt This compound->Akt mTOR mTOR This compound->mTOR NFkB NF-κB This compound->NFkB PI3K->Akt Akt->mTOR Akt->NFkB HIF1a HIF-1α mTOR->HIF1a Proliferation Cell Proliferation & Survival HIF1a->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: this compound inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways.

Agrimoniin_Nrf2_Pathway This compound This compound ROS Increased ROS This compound->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 (nuclear) Nrf2->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE HO1 HO-1 ARE->HO1 transcription Antioxidant Antioxidant Response HO1->Antioxidant

Caption: this compound modulates the Nrf2-dependent antioxidant pathway.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Detection (ECL) secondary->detection analysis Imaging & Densitometry Analysis detection->analysis

Caption: Experimental workflow for Western blot analysis.

References

Agrimoniin: A Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Agrimoniin, a dimeric ellagitannin, is a prominent polyphenolic compound found in various medicinal plants, particularly within the Rosaceae family, including species of Agrimonia, Potentilla, and Fragaria.[1][2][3] First isolated from the roots of Agrimonia pilosa Ledeb., this compound has garnered significant interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3][4] Its prevalence and bioactivity make it a critical analyte for the standardization and quality control of herbal medicinal products and a valuable tool in phytochemical research and drug development. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the extraction method employed. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound content in different plant materials.

Table 1: this compound Content in Various Plant Species

Plant SpeciesPlant PartThis compound Content (mg/g Dry Weight)Reference
Agrimonia eupatoriaAerial Parts2.6 - 5.4[5][6]
Agrimonia proceraHerb21.31 - 37.05[7]
Agrimonia pilosaNot specifiedNot specified[3]
Potentilla erectaRootsNot specified[2]
Fragaria spp. (Strawberry)FruitsNot specified[2]
Rubus spp. (Raspberry)FruitsNot specified[2]

Table 2: this compound Content in Different Parts of Agrimonia procera and Agrimonia eupatoria

Plant SpeciesPlant PartTotal Polyphenols (mg/100g DW)This compound (mg/100g DW)Reference
Agrimonia proceraLeaves3963.1 ± 53.11855.6 ± 342.8[7]
Stems3233.8 ± 669.43038.8 ± 628.5[7]
Fruits2908.1 ± 499.51676.5 ± 321.8[7]
Seeds1809.1 ± 379.21660.1 ± 388.4[7]
Hypanthia1109.1 ± 374.9339.0 ± 150.3[7]
Agrimonia eupatoriaLeaves1316.5 ± 130.6426.7 ± 66.8[7]
Stems302.3 ± 95.2226.8 ± 91.2[7]
Fruits946.5 ± 283.3704.8 ± 248.0[7]
Seeds583.8 ± 193.2529.9 ± 189.2[7]
Hypanthia546.9 ± 190.9277.8 ± 104.2[7]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and stable standard solutions of this compound for calibration curves and as a reference.

Materials:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Accurately weigh 5 mg of the this compound reference standard.[1]

  • Dissolve the standard in 5 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.[1]

  • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 0.01 to 0.80 mg/mL.[1]

  • Store the stock and working standard solutions in the dark at 4°C to ensure stability.[1]

  • Before use, allow the solutions to reach room temperature.[1]

Sample Preparation: Solid-Liquid Extraction (SLE)

Objective: To efficiently extract this compound from plant material for analysis.

Materials:

  • Powdered plant material (e.g., aerial parts of Agrimonia spp.)

  • Methanol (50% aqueous solution)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh 1 g of the powdered plant material.[2]

  • Add 100 mL of 50% aqueous methanol solution.[2]

  • Vortex the mixture for 15 minutes to ensure thorough extraction.[1]

  • Centrifuge the mixture to pellet the solid plant material.

  • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis.[1]

Note: Other solvents like 70% acetone (B3395972) have also been reported for efficient extraction of this compound.[2] The choice of solvent may need to be optimized depending on the plant matrix.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Objective: To quantify the amount of this compound in a sample using a validated HPLC method.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., Chromolith Performance RP-18e).[1][8]

Chromatographic Conditions:

ParameterConditionReference
Column Chromolith Performance RP-18e[1][8]
Mobile Phase Acetonitrile - Water - Formic Acid[1][8]
Detection DAD or UV-Vis[5]
Flow Rate 0.5 mL/min[9]
Column Temperature 25°C[9]

Note: The specific gradient of the mobile phase needs to be optimized for baseline separation of this compound from other phytochemicals in the sample.

Method Validation Parameters: The HPLC method should be validated for linearity, range, detection and quantitation limits, accuracy, precision, and robustness to ensure reliable results.[1][8]

Visualizations

Experimental Workflow for this compound Quantification

G Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis Plant_Material Powdered Plant Material Extraction Solid-Liquid Extraction (e.g., 50% Methanol) Plant_Material->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC-DAD/UV Filtration->HPLC Agrimoniin_Standard This compound Reference Standard Stock_Solution Stock Solution (1 mg/mL in Methanol) Agrimoniin_Standard->Stock_Solution Working_Standards Working Standard Solutions Stock_Solution->Working_Standards Working_Standards->HPLC Calibration_Curve Calibration Curve Construction HPLC->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: A generalized workflow for the quantification of this compound in plant samples.

Potential Signaling Pathways Modulated by this compound

G Potential Signaling Pathways Modulated by this compound cluster_0 Anti-inflammatory Effects cluster_1 Anticancer Effects This compound This compound NF_kappaB NF-κB Pathway This compound->NF_kappaB Inhibition MAPK MAPK Pathway (p38, JNK, ERK) This compound->MAPK Inhibition of phosphorylation JAK_STAT JAK/STAT Pathway This compound->JAK_STAT Inhibition of phosphorylation Apoptosis Mitochondria-dependent Apoptosis This compound->Apoptosis Induction Bcl_2_Family Modulation of Bcl-2 family proteins Apoptosis->Bcl_2_Family Caspases Caspase Activation Bcl_2_Family->Caspases

Caption: A simplified diagram of signaling pathways potentially affected by this compound.

Biological Activities and Relevance

This compound exhibits a range of biological activities that are of interest to researchers and drug development professionals:

  • Antioxidant Activity: this compound is a potent antioxidant, capable of scavenging free radicals.[4][10] This activity is attributed to the numerous hydroxyl groups in its structure.

  • Anti-inflammatory Effects: It has been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, agrimonolide, a derivative, has been found to inactivate the NF-κB pathway by inhibiting p65 transcription and phosphorylation.[11] It also prevents the phosphorylation of MAPKs (p38, JNK, and ERK) and proteins in the JAK/STAT pathway.[11]

  • Anticancer Activity: this compound has demonstrated anticancer properties by inducing mitochondria-dependent apoptosis.[4] This involves a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax and caspases.[4]

  • Aldose Reductase Inhibition: this compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications.[10][12]

The use of this compound as a standard is crucial for ensuring the consistency and efficacy of herbal products containing this compound and for advancing research into its therapeutic potential. The protocols and data presented here provide a foundation for its accurate quantification and further investigation.

References

Troubleshooting & Optimization

Optimizing Agrimoniin extraction yield from Potentilla species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the extraction of agrimoniin from Potentilla species.

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor influencing this compound extraction yield?

A1: Solvent choice and its polarity are the most critical factors. Acetone (B3395972) concentration, in particular, has been identified as the most influential factor for extracting this compound and other phenolic compounds from plants of the Rosaceae family.[1][2] A mixture of acetone and water often produces the highest yields, as it balances the polarity needed to extract high-molecular-weight ellagitannins like this compound.[1][3][4]

Q2: My this compound yield is lower than expected. What are the common causes?

A2: Several factors could contribute to low yields:

  • Improper Solvent: Using a solvent with suboptimal polarity (e.g., pure water or pure methanol) can be less effective than an aqueous acetone or ethanol (B145695) mixture.[1][4][5]

  • Incorrect Particle Size: The plant material should be finely ground (e.g., to 0.5 mm) to increase the surface area available for solvent interaction, facilitating a more efficient extraction.[5]

  • Suboptimal Temperature: While higher temperatures can increase extraction rates, excessive heat can lead to the degradation of ellagitannins like this compound.[3][5] It is crucial to find the optimal temperature for the specific solvent and plant material being used.

  • Inadequate Solid-to-Solvent Ratio: A low solvent ratio may result in an incomplete extraction. Studies have shown that higher solvent ratios (e.g., 100:1 mL/g) significantly improve the yield of phenolic compounds.[1]

  • Plant Material Variability: The concentration of this compound can vary significantly based on the plant species, geographical origin, developmental stage, and part of the plant used (e.g., rhizome vs. aerial parts).[6][7][8]

Q3: How can I prevent the degradation of this compound during and after extraction?

A3: this compound is a large, hydrolyzable tannin susceptible to degradation. To minimize this:

  • Temperature Control: Avoid high temperatures during extraction and solvent evaporation.[3] Some studies suggest that ellagitannins are not stable at temperatures above 200°C under subcritical conditions.[3]

  • pH Stability: Exposure to acidic or basic environments can cause hydrolysis of ellagitannins into ellagic acid.[6] Maintain a neutral pH where possible or use acidic modifiers (like formic acid) judiciously, primarily for chromatographic separation.[9][10]

  • Storage: Store extracts at low temperatures (e.g., 4°C) to maintain short-term stability.[9][10] For long-term storage, freezing is recommended.

Q4: What is a reliable method for quantifying this compound in my extracts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the standard and most reliable method for quantifying this compound.[11][12] A reversed-phase C18 column is commonly used with a mobile phase consisting of an acetonitrile-water gradient, often with a small amount of formic acid to improve peak shape.[9][10]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No this compound Peak in HPLC Chromatogram
  • Possible Cause 1: Ineffective Extraction.

    • Solution: Review your extraction protocol. Ensure you are using an appropriate solvent system (e.g., 34–50% aqueous acetone[1]), an adequate solid-to-solvent ratio (e.g., 95-100:1[1]), and sufficient extraction time (e.g., 30-45 minutes[1]). Verify that the plant material was properly ground.[5]

  • Possible Cause 2: Analyte Degradation.

    • Solution: Check the temperature used during solvent evaporation; it should be kept low. Ensure samples were protected from light and stored at a cold temperature (4°C or below) immediately after extraction.[9][10]

  • Possible Cause 3: Incorrect HPLC Method.

    • Solution: Confirm that your HPLC column (e.g., RP-18e) and mobile phase (e.g., acetonitrile/water/formic acid) are suitable for ellagitannin analysis.[9][10] Check the detector wavelength; a wavelength of around 280 nm is typically used for monitoring this compound.[8] Ensure your this compound standard is pure and not degraded.

Issue 2: Poor Peak Resolution or Tailing in HPLC
  • Possible Cause 1: Suboptimal Mobile Phase.

    • Solution: The addition of a small percentage of acid (e.g., 0.1% formic acid) to the mobile phase can improve the peak shape of phenolic compounds.[9][10] Adjusting the gradient slope or the ratio of organic solvent to water can also enhance resolution.

  • Possible Cause 2: Column Overload or Contamination.

    • Solution: Dilute your sample before injection. If the problem persists, clean the column according to the manufacturer's instructions to remove any strongly retained contaminants from the crude extract.

Data Presentation: Extraction Parameter Optimization

The following tables summarize quantitative data on this compound extraction, providing a baseline for experimental design.

Table 1: Optimal Extraction Conditions for this compound from Agrimonia eupatoria using Response Surface Methodology

ParameterOptimal RangePredicted Yield (this compound)Reference
Acetone Concentration34 - 46%~9.16 mg/g[1][13]
Solid-to-Solvent Ratio95 - 100:1 (mL/g)~9.16 mg/g[1][13]
Extraction Time32 - 45 minutes~9.16 mg/g[1][13]

Table 2: Reported this compound Content in Various Rosaceae Species

Plant SpeciesPart UsedThis compound Content (mg/g DW)Reference
Agrimonia L.Not specified37.5[2]
Potentilla L.Not specified32.8[2]
Fragaria L.Not specified11.1[2]
Agrimonia eupatoriaAerial Parts2.6 - 5.4[11]
Potentilla erectaRhizome< 2% of dry weight (~20 mg/g)[14]

Experimental Protocols

Protocol 1: Optimized Solid-Liquid Extraction (SLE) of this compound

This protocol is based on optimized parameters for high-yield extraction of this compound.

  • Preparation of Plant Material:

    • Select the desired plant part from a Potentilla species (e.g., rhizome).

    • Dry the material at a controlled temperature (e.g., 40°C) until constant weight.

    • Grind the dried material into a fine powder (e.g., passing through a 0.5 mm sieve).[5]

  • Extraction:

    • Prepare the extraction solvent: a 40% acetone in water (v/v) solution.[1]

    • Weigh 1 g of the powdered plant material and place it in a flask.

    • Add 100 mL of the extraction solvent (for a 100:1 ratio).[1]

    • Agitate the mixture using a magnetic stirrer or orbital shaker for 45 minutes at room temperature.[1]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature (< 40°C) to remove the acetone.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain a crude powder extract.

  • Storage:

    • Store the dried crude extract in an airtight, light-protected container at -20°C for long-term stability.

Protocol 2: Enrichment of this compound using Sephadex LH-20 Chromatography

This protocol is adapted for fractionating a crude extract to enrich the this compound content.[8][14]

  • Column Preparation:

    • Swell Sephadex LH-20 gel in 50% ethanol.

    • Pack a glass column with the swollen gel. Equilibrate the column by washing it with 2-3 column volumes of 50% ethanol.

  • Sample Loading and Fractionation:

    • Dissolve a known amount of the crude extract (from Protocol 1) in a minimal volume of 50% ethanol.

    • Carefully load the dissolved sample onto the top of the column.

    • Elute the column sequentially with mobile phases of decreasing polarity:

      • Phase 1: 50% Ethanol (v/v)

      • Phase 2: 100% Methanol

      • Phase 3: 70% Acetone (v/v)[14]

    • Collect fractions of a fixed volume (e.g., 10 mL) for each mobile phase. This compound, being a large ellagitannin, is expected to elute in the later, less polar fractions (e.g., 70% acetone).[14]

  • Analysis and Pooling:

    • Analyze each fraction using Thin-Layer Chromatography (TLC) or HPLC to identify the fractions containing the highest concentration of this compound.

    • Pool the this compound-rich fractions.

    • Evaporate the solvent under reduced pressure and lyophilize to obtain the enriched fraction.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Analysis

Agrimoniin_Workflow Start Plant Material (Potentilla sp.) Grind Drying & Grinding Start->Grind Preparation Extract Solid-Liquid Extraction (Aqueous Acetone) Grind->Extract Extraction Filter Filtration Extract->Filter Concentrate Solvent Evaporation (< 40°C) Filter->Concentrate Isolation Purify Purification (Sephadex LH-20) Concentrate->Purify Enrichment Analyze Quantification (HPLC-DAD) Purify->Analyze Analysis End Pure this compound Data Analyze->End

Caption: Workflow from raw plant material to quantitative analysis of this compound.

Diagram 2: Troubleshooting Guide for Low this compound Yield

Low_Yield_Troubleshooting Start Problem: Low this compound Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Material Assess Plant Material Start->Check_Material Check_Analysis Verify Analytical Method Start->Check_Analysis Solvent Solvent Correct? (e.g., 40% Acetone) Check_Extraction->Solvent Ratio Ratio Sufficient? (e.g., 100:1) Check_Extraction->Ratio Time_Temp Time/Temp Optimal? (45 min, RT) Check_Extraction->Time_Temp Grind_Size Particle Size Fine? (< 0.5 mm) Check_Material->Grind_Size Source Plant Source/Part Consistent? Check_Material->Source Degradation Post-Extraction Degradation? Check_Analysis->Degradation HPLC_Method HPLC Method Validated? Check_Analysis->HPLC_Method

Caption: A decision tree for systematically troubleshooting low this compound yields.

Diagram 3: Key Factors Influencing this compound Extraction

Influencing_Factors Yield This compound Extraction Yield Solvent Solvent System (Polarity) Yield->Solvent Temperature Temperature Yield->Temperature Time Extraction Time Yield->Time Ratio Solid-to-Solvent Ratio Yield->Ratio Particle_Size Particle Size Yield->Particle_Size Plant_Matrix Plant Matrix (Species, Part) Yield->Plant_Matrix

Caption: Interrelated factors that determine the final this compound extraction yield.

References

Troubleshooting peak tailing in Agrimoniin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the HPLC analysis of Agrimoniin and other polyphenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for this compound analysis?

Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer or more drawn-out than the leading edge.[1][2] In an ideal HPLC chromatogram, peaks should be symmetrical and have a Gaussian shape.[2][3] Peak tailing is problematic because it can decrease the resolution between adjacent peaks, lead to inaccurate peak integration and quantification, and reduce the overall sensitivity of the analysis.[2] For complex analyses involving polyphenols like this compound, maintaining peak symmetry is crucial for accurate results.

Q2: What are the primary causes of peak tailing for polyphenolic compounds like this compound?

For phenolic compounds such as this compound, the most common causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions between the polar phenolic groups of this compound and active sites on the stationary phase, most often residual silanol (B1196071) groups (Si-OH) on silica-based columns.[1][2]

  • Mobile Phase pH Mismatch: An inappropriate mobile phase pH can lead to the mixed ionization states of this compound and the column's silanol groups, causing peak distortion.[1][4]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1][5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape.[5][6]

  • Extra-Column Effects: Dispersion of the analyte band in the system's tubing, fittings, or detector cell after it has left the column can cause peak broadening and tailing.[1][7]

Q3: How do residual silanol groups on the HPLC column cause peak tailing with this compound?

Most reversed-phase HPLC columns (like C18) are made from silica (B1680970) particles. During the manufacturing process where the C18 groups are bonded to the silica surface, some unreacted silanol groups (Si-OH) inevitably remain.[8][9] These are known as residual silanols. At mobile phase pH values above 3 or 4, these silanol groups can become ionized (Si-O⁻), creating negatively charged sites on the stationary phase.[10][11] this compound, a polyphenol, has acidic hydroxyl groups. These groups can engage in secondary ionic or strong polar interactions with the ionized silanols, causing some this compound molecules to be retained longer than others, which results in a tailed peak.[10][12]

Q4: What is the role of mobile phase pH in controlling the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[4][13] Since this compound is an acidic polyphenol, its ionization state is dependent on the pH. If the mobile phase pH is too close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will exist simultaneously, which can lead to peak splitting or tailing.[4][14] To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of this compound, keeping it in a single, non-ionized form.[15] Additionally, operating at a low pH (e.g., pH < 3) suppresses the ionization of residual silanol groups on the column, minimizing the secondary interactions that cause tailing.[10][16]

Q5: Can my sample preparation or injection solvent cause peak tailing?

Yes, improper sample preparation is a common cause of peak tailing.[2] Key factors include:

  • Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion and broadening.[3][17] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.[3]

  • Sample Concentration: Injecting too much analyte can overload the column, leading to asymmetrical peaks.[6][18] If you suspect overload, diluting the sample by a factor of 10 and re-injecting is a simple diagnostic test.[18]

  • Sample Cleanliness: Particulates or strongly retained impurities in the sample can block the column inlet frit or contaminate the stationary phase, creating active sites that cause peak shape issues for all subsequent injections.[19][20]

Q6: How do I differentiate between column overload and an interfering peak?

This can be challenging as both can appear as a distortion on the main peak.

  • To test for column overload , reduce the mass of the sample injected onto the column by either diluting the sample (e.g., by 10-fold) or reducing the injection volume.[18] If the peak shape improves and becomes more symmetrical, the original issue was column overload.[18]

  • To test for an interfering compound , the peak shape will generally remain the same regardless of the sample concentration.[18] To confirm the presence of a co-eluting impurity, you can try changing the detection wavelength or improving the separation efficiency by using a longer column or one packed with smaller particles to try and resolve the two compounds.[10]

Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving peak tailing in your this compound HPLC analysis.

My this compound peak is tailing. Where do I start?

The first step is to determine if the problem is specific to your analyte or is affecting the entire system. Observe your chromatogram to see if all peaks are tailing or if the issue is isolated to the this compound peak (or other polar/ionizable compounds).

G start Peak Tailing Observed for this compound decision1 Are all peaks in the chromatogram tailing? start->decision1 path_all YES (System-wide issue) decision1->path_all Yes path_specific NO (Analyte-specific issue) decision1->path_specific No sys_step1 Check for Extra-Column Volume - Use shorter, narrower ID tubing. - Ensure fittings are correct and not leaking. - Check detector cell volume. path_all->sys_step1 chem_step1 Check for Secondary Silanol Interactions - Use a modern, end-capped (Type B) silica column. - Add a mobile phase modifier (e.g., 0.1% TFA or Formic Acid). - Lower mobile phase pH to < 3. path_specific->chem_step1 sys_step2 Inspect Column for Physical Damage - Look for voids at column inlet. - Check for blocked inlet frit. - Replace guard column if used. sys_step1->sys_step2 sys_solution Problem Resolved? sys_step2->sys_solution sys_replace Replace Column sys_solution->sys_replace No chem_step2 Optimize Mobile Phase pH - Ensure pH is at least 2 units away from this compound's pKa. - Use a buffer to maintain stable pH. chem_step1->chem_step2 chem_step3 Check for Column Overload - Dilute sample 10x and re-inject. - Reduce injection volume. chem_step2->chem_step3 chem_step4 Verify Sample Solvent - Dissolve sample in the initial mobile phase. chem_step3->chem_step4 chem_solution Problem Resolved? chem_step4->chem_solution

Troubleshooting workflow for HPLC peak tailing.

Data Presentation: Peak Symmetry Acceptance Criteria

Peak symmetry is quantified using metrics like the Asymmetry Factor (As) or the USP Tailing Factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak.

ParameterFormula (at 10% peak height)Ideal ValueGenerally AcceptableTailing Peak
Asymmetry Factor (As) As = B / A1.00.9 - 1.2> 1.2
USP Tailing Factor (Tf) Tf = (A + B) / 2A1.00.9 - 1.5> 1.5

Where 'A' is the width of the front half of the peak and 'B' is the width of the back half of the peak.[10] Values greater than 1.2 for As or 1.5 for Tf are generally considered to be tailing.[1][10]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase (C18) Column Wash

This protocol is a general guideline for washing a C18 column to remove contaminants that may cause peak tailing. Always consult the column manufacturer's specific instructions first.[3]

Objective: To remove strongly retained contaminants and buffer salts from the column.

Materials:

Procedure:

  • Disconnect the Column from the Detector: To prevent contaminants from flowing into the detector cell, disconnect the column outlet.

  • Flush with Water: Flush the column with at least 10-20 column volumes of HPLC-grade water to remove any buffer salts.

  • Flush with Organic Solvent: Flush the column with 10-20 column volumes of a strong organic solvent like methanol or acetonitrile to remove non-polar contaminants.

  • (Optional) Stronger Wash: If contamination is severe, flush with 10-20 column volumes of isopropanol.

  • Return to Storage Solvent: Flush the column with 10-20 column volumes of the recommended storage solvent (typically a methanol/water or acetonitrile/water mixture).

  • Re-equilibrate: Before the next use, re-connect the column to the detector and equilibrate with the initial mobile phase conditions until a stable baseline is achieved.[3]

Protocol 2: Mobile Phase Preparation for Polyphenol Analysis

Objective: To prepare a stable, particulate-free, and degassed mobile phase to ensure reproducible results and good peak shape.

Materials:

  • HPLC-grade solvents (e.g., water, acetonitrile)

  • Buffer salts or acid modifier (e.g., Formic Acid, TFA)

  • Calibrated pH meter

  • 0.22 µm or 0.45 µm membrane filter

  • Mobile phase reservoir

  • Ultrasonic bath or online degasser

Procedure:

  • Prepare Aqueous Phase: Measure the required volume of HPLC-grade water. If using a buffer, dissolve the buffer salts completely. If using an acid modifier like formic acid, add the required amount (e.g., to achieve a 0.1% concentration).

  • Measure and Adjust pH: Use a calibrated pH meter to measure the pH of the aqueous solution. For acidic compounds like this compound, adjust the pH to be low (e.g., 2.5-3.0) using a dilute acid.[21]

  • Filter the Aqueous Phase: Filter the aqueous component through a 0.22 µm or 0.45 µm membrane filter to remove any particulates that could block the column or system.[3]

  • Combine with Organic Modifier: In a clean mobile phase reservoir, combine the filtered aqueous phase with the appropriate volume of organic solvent (e.g., acetonitrile).

  • Degas the Mobile Phase: Degas the final mobile phase mixture to remove dissolved gases, which can cause bubbles in the pump or detector, leading to baseline instability. This can be done using an online degasser, sonication in an ultrasonic bath, or by sparging with helium.[3]

References

Addressing matrix effects in Agrimoniin quantification from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Agrimoniin from complex biological and herbal matrices. It focuses on identifying and mitigating the impact of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect in LC-MS/MS analysis?

A1: The matrix effect is the alteration of analyte ionization, leading to signal suppression or enhancement, caused by co-eluting compounds from the sample matrix.[1][2] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative methods.[3] It is a primary challenge in the analysis of complex samples such as plasma, urine, and herbal extracts.[1][3]

Q2: Why is this compound quantification susceptible to matrix effects?

A2: this compound is a large, complex polyphenolic compound.[4] When extracted from intricate matrices like plant tissues or biological fluids, numerous other endogenous substances (e.g., phospholipids (B1166683), salts, other polyphenols) can be co-extracted.[5] During LC-MS analysis, if these substances co-elute with this compound, they can interfere with its ionization efficiency in the mass spectrometer source, leading to unreliable quantitative results.[1]

Q3: How can I determine if my this compound quantification is impacted by matrix effects?

A3: The most common method is to perform a post-extraction spike analysis.[1][5] This involves comparing the peak response of this compound spiked into a blank matrix extract (which has gone through the entire sample preparation process) to the response of this compound in a neat solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.[5] The calculation of a "Matrix Factor" (MF) is the standard approach to quantify this effect.[5]

Q4: What is the ideal type of internal standard (IS) to use for this compound analysis?

A4: The gold standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H atoms).[6][7] A SIL-IS has nearly identical chemical and physical properties to this compound, meaning it will behave the same way during sample extraction, chromatography, and ionization.[7][8] Because it can be distinguished by its higher mass in the mass spectrometer, it can effectively compensate for signal variations caused by matrix effects.[5][9] If a SIL-IS is unavailable, a structural analog may be used, but it is less effective at correcting for matrix interferences.

Q5: Is simply diluting my sample extract a valid strategy to eliminate matrix effects?

A5: Dilution can be a simple and effective method to reduce the concentration of interfering compounds and thereby diminish matrix effects.[10] However, this strategy is only viable if the analytical instrument has sufficient sensitivity to detect this compound at the resulting lower concentration. For trace-level quantification, excessive dilution may cause the analyte concentration to fall below the lower limit of quantification (LLOQ).[10]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Poor accuracy and/or precision in Quality Control (QC) samples. Significant and variable matrix effects between samples.1. Quantitatively assess the matrix effect using the post-extraction spike method (see Protocol 3.1).2. Improve the sample cleanup procedure. Implement a more rigorous extraction method like Solid-Phase Extraction (SPE) to remove interferences (see Protocol 3.2).[2][11]3. Use a Stable Isotope Labeled (SIL) Internal Standard. This is the most effective way to compensate for matrix effects that cannot be removed.[5][9]4. Employ matrix-matched calibration curves. Prepare your calibration standards in a blank matrix extract to mimic the effect seen in your samples.[12]
Significant ion suppression observed for the this compound peak. Co-elution of matrix components, particularly phospholipids in plasma samples.1. Optimize chromatographic conditions. Adjust the gradient, mobile phase composition, or try a different column chemistry (e.g., HSS T3) to improve separation between this compound and interfering peaks.[3][13]2. Enhance sample preparation. Use a specific SPE sorbent designed to remove the suspected class of interference (e.g., a phospholipid removal plate).3. Check for instrument contamination. Ensure the ion source is clean.
Non-linear calibration curve. Matrix effects that vary with the analyte concentration, or detector saturation.1. Verify the matrix effect at low and high concentrations. If the matrix factor changes significantly, it can distort the curve.2. Switch to a matrix-matched calibration curve. This ensures calibrators and samples experience a similar matrix environment.3. Check for detector saturation. If the highest calibration standards are producing an unexpectedly flattened response, dilute them and re-inject.

Data & Visualizations

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
Protein Precipitation (PPT) Protein removal from biological fluids using an organic solvent (e.g., acetonitrile).[14]Simple, fast, and inexpensive.[14]Non-selective; many matrix components (e.g., phospholipids, salts) remain in the supernatant, often leading to significant matrix effects.[14]Suitable for initial screening but generally requires further cleanup.
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on solubility.[11]Can provide a cleaner extract than PPT.[14]Can be labor-intensive, requires large volumes of organic solvents, and emulsion formation can be an issue.[14]Moderately effective; depends on finding a solvent system with high selectivity for this compound.
Solid-Phase Extraction (SPE) Analyte isolation from a liquid sample using a solid sorbent.[11]Highly selective, provides excellent cleanup, reduces matrix effects significantly, and can concentrate the analyte.[2][11]More complex and costly than PPT or LLE; requires method development to select the appropriate sorbent and solvents.[14]Highly recommended for achieving clean extracts and minimizing matrix effects in complex samples.

Table 2: Example UPLC-MS/MS Parameters for this compound Quantification

ParameterSetting
LC System UPLC System (e.g., Waters Acquity)[13]
Column Acquity UPLC® HSS T3 (1.8 µm, 2.1 x 100 mm)[13]
Mobile Phase A Water with 0.1% Formic Acid[15]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[15]
Flow Rate 0.4 mL/min[15]
Column Temperature 35 - 40 °C[13]
Injection Volume 1 - 5 µL
MS System Triple Quadrupole Mass Spectrometer[13]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Analysis Mode Multiple Reaction Monitoring (MRM)[15]
Example MRM Transition To be optimized empirically by infusing an this compound standard

Experimental & Logical Workflows

cluster_source Ion Source cluster_effect Observed Effect droplet Charged Droplet (Analyte + Matrix) analyte_ion Analyte Ion (To MS Analyzer) droplet->analyte_ion Successful Ionization matrix_ion Matrix Ion droplet->matrix_ion Competition for Charge & Surface Area suppression Ion Suppression (Lower Signal) matrix_ion->suppression Causes caption Figure 1. Simplified mechanism of ion suppression in the ESI source. start Problem Observed: Poor Accuracy or Precision assess_me Assess Matrix Factor (MF) (See Protocol 3.1) start->assess_me check_mf Is MF within acceptable limits (e.g., 0.85-1.15)? assess_me->check_mf use_sil Implement a Stable Isotope Labeled (SIL) Internal Standard check_mf->use_sil No revalidate Re-validate Method check_mf->revalidate Yes optimize_prep Optimize Sample Prep (e.g., switch to SPE) use_sil->optimize_prep If SIL unavailable or insufficient use_sil->revalidate use_mmc Use Matrix-Matched Calibration Curve optimize_prep->use_mmc Also consider optimize_prep->revalidate use_mmc->revalidate end_node Problem Resolved revalidate->end_node caption Figure 2. Decision tree for troubleshooting matrix effects. sample Complex Sample (e.g., Plasma, Plant Extract) add_is Add Internal Standard (SIL) sample->add_is prep Sample Preparation (SPE / LLE) add_is->prep lc UPLC Separation prep->lc Clean Extract ms MS/MS Detection lc->ms data Data Analysis & Quantification ms->data caption Figure 3. General workflow for sample analysis highlighting key stages.

References

Technical Support Center: Enhancing Agrimoniin Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Agrimoniin in in vitro studies. Our goal is to equip you with the necessary information to ensure the effective and consistent use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q2: I observed precipitation when diluting my this compound DMSO stock into aqueous cell culture medium. What causes this?

A2: This phenomenon, often termed "solvent shock," is common for hydrophobic compounds like this compound. When a concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[2] High final concentrations of this compound in the medium can also exceed its solubility limit.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, with an ideal concentration of ≤ 0.1% to avoid solvent-induced cytotoxicity.[3] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?

A4: this compound has low aqueous solubility, and direct dissolution in water or PBS is generally not recommended for achieving the concentrations typically required for in vitro studies.[4]

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A5: A practical approach is to perform a serial dilution of your this compound stock solution in your complete cell culture medium. After incubation under your experimental conditions (e.g., 37°C, 5% CO₂), visually inspect for any signs of precipitation, such as cloudiness or crystals. Microscopic examination can also help detect microprecipitates.[5]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your in vitro experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution - Solvent Shock: Rapid change in solvent polarity.[2] - High Concentration: Exceeding the solubility limit of this compound in the aqueous medium.- Stepwise Dilution: Perform a serial dilution of the DMSO stock in the cell culture medium. - Slow Addition with Agitation: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid dispersal.[3] - Lower Final Concentration: Reduce the final working concentration of this compound.
Precipitation After Incubation (e.g., at 37°C) - Temperature-Dependent Solubility: this compound may be less soluble at 37°C compared to room temperature.[6] - Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium over time, leading to the formation of insoluble complexes.[6]- Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[3] - Solubility Testing: Determine the maximum stable concentration of this compound in your specific medium at 37°C. - Use Freshly Prepared Solutions: Prepare the final working solution of this compound immediately before use.
Precipitation in Stock Solution After Freeze-Thaw Cycles - Reduced Solubility at Low Temperatures: Repeated freezing and thawing can promote precipitation. - Water Absorption by DMSO: DMSO is hygroscopic and can absorb water over time, which can decrease the solubility of the dissolved compound.[2]- Aliquot Stock Solutions: Prepare single-use aliquots of your high-concentration stock solution to avoid multiple freeze-thaw cycles.[2] - Proper Storage: Store DMSO stock solutions in tightly sealed vials in a dry environment. - Re-dissolving Precipitate: Before use, gently warm the stock solution to room temperature or 37°C and vortex to ensure any precipitate is fully redissolved.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Methodology:

  • Calculate the required amount of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). The molecular weight of this compound is 1871.3 g/mol .[7]

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • (Optional) For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

Objective: To prepare an this compound solution with enhanced aqueous solubility using cyclodextrins.

Background: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their water solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or cell culture medium

  • Stir plate and magnetic stir bar

  • Sterile tubes

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 1-10% w/v) in deionized water or your desired cell culture medium.

  • Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • The resulting solution should be clear. If any undissolved particles remain, the solution can be filtered through a 0.22 µm filter.

  • Determine the concentration of this compound in the final solution using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Signaling Pathways and Experimental Workflows

This compound-Induced Mitochondria-Dependent Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondria-dependent, pathway.[9] This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases and eventual cell death.

Agrimoniin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces release of Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Pro-caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondria-dependent apoptosis pathway induced by this compound.

This compound's Effect on the mTOR/HIF-1α Signaling Pathway

In some cancer models, this compound has been shown to inhibit the mTOR/HIF-1α signaling pathway, which is crucial for tumor growth and angiogenesis.[10]

Agrimoniin_mTOR_HIF1a_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits STAT3 STAT3 mTORC1->STAT3 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits HIF1a_mRNA HIF-1α mRNA Transcription STAT3->HIF1a_mRNA HIF1a_Protein HIF-1α Protein Translation S6K1->HIF1a_Protein _4EBP1->HIF1a_Protein HIF1a_mRNA->HIF1a_Protein HIF1a HIF-1α HIF1a_Protein->HIF1a VEGF VEGF HIF1a->VEGF promotes transcription of Angiogenesis Angiogenesis VEGF->Angiogenesis Solubility_Workflow Start Start: this compound Powder Prepare_Stock Prepare High-Concentration Stock in DMSO Start->Prepare_Stock Dilute_in_Medium Dilute Stock in Cell Culture Medium Prepare_Stock->Dilute_in_Medium Check_Precipitation Observe for Precipitation Dilute_in_Medium->Check_Precipitation No_Precipitate Proceed with Experiment Check_Precipitation->No_Precipitate No Precipitate Troubleshoot Check_Precipitation->Precipitate Yes End End No_Precipitate->End Lower_Concentration Lower Final Concentration Precipitate->Lower_Concentration Optimize_Dilution Optimize Dilution Method (e.g., slow addition, pre-warmed medium) Precipitate->Optimize_Dilution Use_Enhancer Use Solubility Enhancer (e.g., Cyclodextrin) Precipitate->Use_Enhancer Lower_Concentration->Dilute_in_Medium Optimize_Dilution->Dilute_in_Medium Use_Enhancer->Dilute_in_Medium

References

Technical Support Center: Troubleshooting Inconsistent Results in Agrimoniin Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during bioassays with Agrimoniin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a dimeric ellagitannin, a type of polyphenol found in plants belonging to the Rosaceae family, such as Agrimonia pilosa. It is known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines.

Q2: I am observing high variability in my cell viability (e.g., MTT) assay results. What are the common causes?

High well-to-well variability in cell-based assays is a frequent issue. The most common causes include:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate. To mitigate this, ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, leading to altered media concentrations. It is advisable to avoid using the outer wells for experimental samples or to fill them with sterile media or PBS to maintain humidity.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant errors. Ensure your pipettes are calibrated and use consistent technique.

  • Cell Health and Passage Number: Use cells from the same passage number and ensure they are in the exponential growth phase and healthy.

Q3: My this compound solution appears to have precipitated in the cell culture medium. What should I do?

This compound, like other ellagitannins, can have limited solubility in aqueous solutions. Precipitation can lead to inconsistent and inaccurate results.

  • Proper Dissolution: It is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution before diluting it in the cell culture medium.

  • Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Fresh Preparations: Prepare fresh dilutions of this compound in your culture medium for each experiment. Avoid storing diluted aqueous solutions for extended periods. For stock solutions in DMSO, store at -20°C in small aliquots to minimize freeze-thaw cycles.

  • pH of the Medium: The stability of ellagitannins can be pH-dependent. They are generally more stable in acidic conditions and can degrade in neutral or basic conditions, especially at elevated temperatures.

Q4: I am not observing the expected apoptotic effect of this compound in my experiments. What could be the reason?

Several factors can influence the observed bioactivity of this compound:

  • Compound Stability: this compound may degrade in the cell culture medium over long incubation periods. Consider performing a stability study of this compound in your specific medium and experimental conditions. Shorter incubation times may be necessary.

  • Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. The concentrations required to induce apoptosis can differ significantly. It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line.

  • Assay Timing: Apoptosis is a dynamic process. The timing of your assay is critical. Early apoptotic events are best detected with assays like Annexin V staining, while later events are captured by DNA fragmentation assays.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Assay Type
K562Chronic Myelogenous Leukemia481.4MTT
K562Chronic Myelogenous Leukemia720.91MTT
HeLaCervical Cancer4812.9MTT
HeLaCervical Cancer7296MTT
SGC-7901Gastric Cancer2430Not Specified
PANC-1Pancreatic Cancer24269.4Not Specified
CFPAC-1Pancreatic Cancer24296.8Not Specified
MM2Mouse Mammary Carcinoma481.36 (serum-free)Not Specified
MM2Mouse Mammary Carcinoma4833 (with serum)Not Specified

Potential Causes & Solutions:

  • Different Experimental Conditions: As shown in Table 1, IC50 values are highly dependent on the cell line, incubation time, and assay conditions (e.g., presence of serum). Ensure you are comparing your results to literature data obtained under similar conditions.

  • Purity of this compound: The purity of your this compound sample can affect its potency. Use a well-characterized compound with known purity.

  • Data Analysis: The method used to calculate the IC50 value can influence the result. Use a consistent and appropriate curve-fitting model.

Issue 2: Weak or No Signal in Western Blot for Signaling Pathway Analysis
  • Antibody Selection: Ensure you are using primary antibodies validated for western blotting and that recognize the target protein in your species of interest. See Table 2 for recommended antibodies.

  • Insufficient Protein Loading: Ensure you are loading a sufficient amount of protein per lane (typically 20-40 µg).

  • Inefficient Protein Transfer: Verify transfer efficiency by staining the membrane with Ponceau S after transfer.

  • Inactive Pathway: The signaling pathway may not be activated or inhibited at the time point or this compound concentration you are testing. Perform a time-course and dose-response experiment.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V Apoptosis Assay

This protocol is for the detection of early-stage apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of this compound-Modulated Signaling Pathways

This protocol provides a framework for analyzing the effect of this compound on the NF-κB, MAPK, and JAK-STAT signaling pathways.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies (see Table 2)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as desired. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 2: Recommended Primary Antibodies for Western Blot Analysis

Target PathwayProtein TargetRecommended Antibody (Example Catalog #)Expected Size (kDa)
NF-κB p-IκBα (Ser32)Cell Signaling Technology #2859~40
IκBαCell Signaling Technology #4814~40
p-p65 (Ser536)Cell Signaling Technology #3033~65
p65Cell Signaling Technology #8242~65
MAPK p-ERK1/2 (Thr202/Tyr204)Cell Signaling Technology #437042, 44
ERK1/2Cell Signaling Technology #469542, 44
p-AKT (Ser473)Cell Signaling Technology #4060~60
AKTCell Signaling Technology #4691~60
JAK-STAT p-STAT3 (Tyr705)Cell Signaling Technology #9145~86
STAT3Cell Signaling Technology #9139~86
p-JAK2 (Tyr1007/1008)Cell Signaling Technology #3776~130
JAK2Cell Signaling Technology #3230~130
Apoptosis Cleaved Caspase-3Cell Signaling Technology #966417, 19
Bcl-2Cell Signaling Technology #2870~26
BaxCell Signaling Technology #2772~20
Loading Control β-actinCell Signaling Technology #4970~42
GAPDHCell Signaling Technology #5174~37

Signaling Pathways and Experimental Workflows

Agrimoniin_Experimental_Workflow

Agrimoniin_Apoptosis_Pathway

Agrimoniin_MAPK_NFkB_Pathway

Agrimoniin_JAK_STAT_Pathway

Strategies to improve the stability of Agrimoniin in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Agrimoniin in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides & FAQs

Q1: My this compound solution is rapidly losing potency. What are the primary factors affecting its stability?

A1: this compound, an ellagitannin, is susceptible to degradation influenced by several factors. The most critical are:

  • pH: this compound is most stable in acidic conditions (pH 3-5). As the pH increases towards neutral and alkaline, its degradation rate significantly accelerates.

  • Temperature: Elevated temperatures promote the hydrolysis of this compound. For optimal stability, solutions should be kept at refrigerated temperatures (2-8°C).

  • Light: Exposure to light, particularly UV radiation, can lead to the degradation of polyphenolic compounds like this compound.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of this compound.

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, the presence of co-solvents can influence the degradation rate.

Q2: I am observing a color change in my this compound solution. What does this indicate?

A2: A color change, often to a brownish hue, is a visual indicator of this compound degradation. This is typically due to hydrolysis and oxidation, leading to the formation of degradation products such as ellagic acid and gallic acid, which can further polymerize to form colored compounds.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To enhance the stability of your this compound solution, consider the following strategies:

  • pH Control: Maintain the pH of your solution within the acidic range (pH 3-5) using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer).

  • Temperature Control: Store stock solutions and experimental samples at refrigerated temperatures (2-8°C) and minimize exposure to high temperatures during experiments.

  • Light Protection: Protect your solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.

  • Deoxygenation: For sensitive applications, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing your this compound solution.

  • Use of Stabilizers: Consider the addition of antioxidants or other stabilizing agents.

Q4: What specific stabilizers can I use to improve the stability of my this compound solution?

A4: While specific studies on this compound are limited, the following stabilizers are commonly used for polyphenols and may be effective:

  • Ascorbic Acid (Vitamin C): Acts as an antioxidant, protecting this compound from oxidative degradation.[1]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, encapsulating the molecule and protecting it from degradation.[2][3][4][5][6]

  • Inert Atmosphere: Preparing and storing solutions under an inert gas (e.g., nitrogen, argon) can minimize oxidation.

Quantitative Data on this compound Stability

The following table summarizes the known effects of different conditions on the stability of this compound and related ellagitannins. Please note that specific kinetic data for this compound is limited, and some values are extrapolated from studies on similar compounds.

ParameterConditionObservationHalf-life (t½) / Degradation Rate Constant (k)Citation
pH Acidic (pH 2-4)High stability-[7]
Neutral (pH 7)Rapid degradation-[7]
Alkaline (pH > 7)Very rapid degradation-[7]
Temperature 4°CGood short-term stability-[7]
20°CModerate degradation-[7]
60-80°CRapid degradation-[7]
Light DarkMore stable-[8]
Light ExposureAccelerated degradation-[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification

This protocol provides a validated method for the quantitative analysis of this compound, which is essential for stability studies.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be:

    • 0-10 min: 10-30% Acetonitrile

    • 10-25 min: 30-50% Acetonitrile

    • 25-30 min: 50-10% Acetonitrile

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide) and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute your experimental samples containing this compound with the initial mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10-20 µL

    • Column temperature: 25-30°C

    • Detection wavelength: 280 nm

  • Analysis: Inject the standard solutions and samples onto the HPLC system. Identify the this compound peak based on its retention time compared to the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation to determine the concentration of this compound in your samples.

Protocol 2: Accelerated Stability Study of this compound in Solution

This protocol outlines a method to assess the stability of this compound under various conditions.

Materials:

  • This compound solution at a known concentration

  • Buffers of different pH values (e.g., pH 3, 5, 7, 9)

  • Temperature-controlled incubators or water baths

  • Light chamber with controlled UV and visible light output

  • Amber and clear vials

  • HPLC system for quantification (as per Protocol 1)

Procedure:

  • Sample Preparation: Prepare multiple aliquots of your this compound solution in both amber and clear vials for each test condition.

  • pH Stability:

    • Adjust the pH of the this compound solutions to the desired levels using appropriate buffers.

    • Store the vials at a constant temperature (e.g., 25°C or 40°C).

  • Temperature Stability:

    • Place vials of this compound solution (at a constant pH, e.g., pH 4) in incubators set to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Photostability:

    • Expose clear vials containing the this compound solution to a controlled light source.

    • Wrap a corresponding set of vials in aluminum foil to serve as dark controls and place them in the same light chamber.

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Analysis: Immediately analyze the concentration of this compound in each aliquot using the HPLC method described in Protocol 1.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.

Visualizations

degradation_pathway This compound This compound Hydrolysis_Products Ellagic Acid + Gallic Acid + Sugar Moieties This compound->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidized Polyphenols This compound->Oxidation_Products Oxidation Degradation_Factors High pH High Temperature Light Oxygen Degradation_Factors->this compound

Caption: Major degradation pathways of this compound in solution.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_solution Prepare this compound Solution set_conditions Set Experimental Conditions (pH, Temp, Light) prep_solution->set_conditions incubate Incubate Samples set_conditions->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc HPLC Analysis sample->hplc data_analysis Determine Concentration & Degradation Kinetics hplc->data_analysis

Caption: Workflow for an this compound stability study.

References

Technical Support Center: Method Validation for Sensitive Agrimoniin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for the sensitive detection of Agrimoniin.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection and quantification of this compound?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most prevalent and sensitive methods for the determination of this compound.[1][2][3] HPLC with UV detection is also frequently used, often for quantification in herbal medicinal products.[1] For structural confirmation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[4]

Q2: this compound is a large polyphenol. Are there specific challenges associated with its analysis?

A2: Yes, due to its high molecular weight and complex structure as a dimeric ellagitannin, several challenges exist.[5] These include potential for degradation, poor solubility in certain solvents, and strong retention on some chromatographic columns. Careful optimization of extraction, sample preparation, and chromatographic conditions is crucial for reliable results.

Q3: What are the typical stability issues with this compound, and how can I mitigate them?

A3: Ellagitannins like this compound can be susceptible to hydrolysis, degradation, and oxidation, especially with changes in temperature and pH.[6] The stability of this compound is dependent on the storage temperature, time, and the sample matrix.[6] To mitigate these issues, it is recommended to store standards and extracts in the dark at low temperatures (e.g., 4°C for short-term or -20°C for long-term storage).[1][6] Additionally, minimizing sample processing time and avoiding high temperatures during extraction are critical.

Q4: What are the key parameters to assess during method validation for this compound detection?

A4: A comprehensive method validation should assess linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and robustness.[1][7][8] Specificity and selectivity should also be established to ensure the method can distinguish this compound from other components in the sample matrix.

Troubleshooting Guides

Issue 1: Low or No this compound Signal/Peak

Potential Cause 1: Inefficient Extraction

  • Troubleshooting: The choice of extraction solvent significantly impacts the yield of this compound.[5][9] Acetone (B3395972) solutions (e.g., 50-70% aqueous acetone) have been shown to be highly effective.[5][10] If you are using methanol (B129727) or water alone, the extraction efficiency may be lower.[5]

  • Recommendation: Optimize the extraction procedure by testing different solvents and concentrations. A 50% acetone concentration, a high solvent-to-sample ratio (e.g., 100:1), and an extraction time of around 25 minutes have been identified as optimal under specific conditions.[10]

Potential Cause 2: Analyte Degradation

  • Troubleshooting: this compound can degrade during sample processing.[6] High temperatures or prolonged exposure to light can contribute to this.

  • Recommendation: Ensure all extraction and preparation steps are performed quickly and at a controlled temperature. Use amber vials to protect samples from light. Prepare samples fresh and analyze them promptly.

Potential Cause 3: Instrument Sensitivity or Setup

  • Troubleshooting: The instrument may not be sensitive enough, or the parameters may not be optimized for this compound.

  • Recommendation: For UPLC-MS/MS, optimize the MRM (Multiple Reaction Monitoring) transitions and collision energies specifically for this compound.[11] Ensure the mass spectrometer is properly calibrated. For HPLC-UV, verify that the detection wavelength is appropriate (typically around 280 nm).[1]

G start Problem: Low or No this compound Signal cause1 Inefficient Extraction? start->cause1 cause2 Analyte Degradation? start->cause2 cause3 Instrument Issue? start->cause3 sol1a Optimize Solvent (e.g., 50-70% Acetone) cause1->sol1a Check Solvent Type sol1b Increase Solvent Ratio & Optimize Time cause1->sol1b Check Conditions sol2a Work at Low Temp & Protect from Light cause2->sol2a Check Sample Handling sol2b Analyze Samples Promptly cause2->sol2b Check Storage Time sol3a Calibrate Instrument cause3->sol3a Check Calibration sol3b Optimize MS/MS or UV Parameters cause3->sol3b Check Method Settings

Caption: Troubleshooting logic for low this compound signal.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Potential Cause 1: Inappropriate Mobile Phase

  • Troubleshooting: The mobile phase composition is critical for good chromatography. High molecular weight polyphenols can interact strongly with the stationary phase.

  • Recommendation: The addition of a small amount of acid, such as formic acid (0.1-0.5%), to the mobile phase can significantly improve peak symmetry.[1] Be cautious, as higher percentages of acid can sometimes decrease resolution.[1] Optimize the gradient elution program to ensure this compound is eluted in a sharp band.

Potential Cause 2: Column Overload or Contamination

  • Troubleshooting: Injecting too much sample or a sample that is not sufficiently clean can lead to peak distortion.

  • Recommendation: Dilute the sample extract before injection. Incorporate a solid-phase extraction (SPE) cleanup step in the sample preparation protocol to remove interfering matrix components.[3] Regularly flush the column with a strong solvent to remove contaminants.

Potential Cause 3: Secondary Interactions with Column

  • Troubleshooting: The analyte may have secondary interactions with the stationary phase, especially with residual silanol (B1196071) groups on C18 columns.

  • Recommendation: Try a different column chemistry, such as one with end-capping technology designed to minimize silanol interactions. Ensure the mobile phase pH is appropriate for the analyte and column.

Data Presentation

Table 1: Example HPLC Method Validation Parameters

ParameterResult
Linearity Range0.01 - 0.80 mg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)1.67 ng
Limit of Quantification (LOQ)5.06 ng
Repeatability (RSD%)< 2.0%
Intermediate Precision (RSD%)< 3.0%
Accuracy (Recovery %)98.5% - 102.4%

Data synthesized from similar polyphenol validation studies.[1]

Table 2: this compound Extraction Efficiency with Different Solvents

Extraction SolventPlant MaterialThis compound Yield (mg/g)Reference
50% Aqueous MethanolAnserinae herba~2.5[1]
AcetoneA. eupatoriaUp to 207[9]
70% AcetoneFragaria × ananassaVaries[5]
MethanolPotentilla erectaVaries[5]
WaterPotentilla erectaVaries[5]

Experimental Protocols

Protocol 1: Sample Extraction and Preparation

This protocol provides a general workflow for extracting this compound from plant material. Optimization may be required depending on the specific matrix.

  • Sample Homogenization: Weigh approximately 0.5 g of powdered, dried plant material into a centrifuge tube.[1]

  • Extraction: Add 10 mL of 50% aqueous acetone.[10]

  • Sonication/Shaking: Vortex the mixture thoroughly and sonicate in an ultrasonic bath for 15-30 minutes at room temperature.[1]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

G A 1. Weigh 0.5g Powdered Sample B 2. Add 10mL of 50% Acetone A->B C 3. Sonicate for 15-30 min B->C D 4. Centrifuge (4000 rpm, 10 min) C->D E 5. Filter Supernatant (0.22 µm) D->E F Ready for UPLC-MS/MS Analysis E->F

Caption: General workflow for this compound sample preparation.

Protocol 2: UPLC-MS/MS Method Parameters

This protocol outlines typical starting conditions for a sensitive UPLC-MS/MS analysis.

  • UPLC System: Acquity UPLC or similar.[11]

  • Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) or equivalent reversed-phase column.[11]

  • Mobile Phase A: Water with 0.2% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.2% Formic Acid.[1]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Column Temperature: 35°C.[11]

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).[11]

  • Ionization Mode: Negative (ESI-).[11]

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be optimized by infusing an this compound standard. Precursor ion [M-H]⁻ should be determined, followed by optimization of product ions and collision energies.

References

Technical Support Center: Optimizing Mobile Phase for Agrimoniin Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the chromatographic separation of Agrimoniin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

This compound, a large and complex ellagitannin, can exist as a mixture of isomers, including diastereomers and atropisomers. These isomers often have very similar physicochemical properties, such as polarity and molecular weight, making their separation by conventional chromatographic techniques challenging.[1][2] The key difficulties include:

  • Co-elution: Isomers have very similar retention times, leading to overlapping or completely co-eluting peaks.

  • Poor Resolution: Achieving baseline separation between isomeric peaks is often difficult.

  • Lack of Specific Methods: While general methods for ellagitannins exist, specific and optimized protocols for this compound isomer separation are not widely published.

Q2: What is a good starting point for a mobile phase to separate this compound isomers?

A common starting point for the separation of ellagitannins, including this compound, is a reversed-phase HPLC or UPLC system with a gradient elution. A typical mobile phase consists of:

The acidic modifier, usually 0.1% formic acid or acetic acid, is crucial for improving peak shape and resolution of phenolic compounds like this compound.[3] A shallow gradient, where the percentage of the organic solvent (Solvent B) increases slowly over a longer period, is often beneficial for separating closely eluting isomers.

Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation of isomers?

Acetonitrile and methanol have different solvent strengths and selectivities, which can significantly impact the separation of isomers.

  • Acetonitrile generally has a lower viscosity and higher elution strength than methanol, which can lead to sharper peaks and shorter analysis times. Its different selectivity can alter the elution order of closely related compounds.

  • Methanol can offer different selectivity due to its ability to engage in hydrogen bonding interactions with the analytes. In some cases, switching to methanol or using a ternary mobile phase (water, acetonitrile, and methanol) can improve the resolution of difficult-to-separate isomers.

It is recommended to screen both solvents during method development to determine which provides the better separation for your specific this compound isomer mixture.

Q4: What is the role of pH in the mobile phase for separating this compound isomers?

The pH of the mobile phase can significantly influence the retention and selectivity of ionizable compounds. While this compound is a large polyphenolic compound, subtle changes in the ionization state of its phenolic hydroxyl groups can affect its interaction with the stationary phase.

  • Low pH (acidic conditions): Using an acidic modifier like formic or acetic acid (typically resulting in a pH between 2.5 and 3.5) is standard practice. This suppresses the ionization of phenolic hydroxyl groups, leading to better peak shapes and more reproducible retention times.

  • Neutral to High pH: While less common for tannins, exploring a wider pH range can sometimes provide unique selectivities for isomer separation. However, it is crucial to use a pH-stable column, as traditional silica-based C18 columns can degrade at pH values above 7.5. For high-pH applications, hybrid-silica or polymer-based columns are recommended.[4]

Q5: Can additives in the mobile phase improve the separation of this compound isomers?

Yes, mobile phase additives can enhance separation.

  • Acidic Modifiers (Formic Acid, Acetic Acid): As mentioned, these are essential for good peak shape of phenolic compounds.

  • Buffers (Ammonium Formate, Ammonium Acetate): When a stable pH is critical for reproducibility, especially when working closer to the pKa of the analytes, a buffer system can be beneficial. These are also compatible with mass spectrometry detection.

  • Ion-Pair Reagents: For highly polar or ionic isomers, ion-pair reagents can be used in reversed-phase chromatography to improve retention and selectivity. However, these are generally not the first choice for large polyphenols like this compound and can be incompatible with mass spectrometry.

Troubleshooting Guide

Issue: Poor or no separation of isomeric peaks.

This is the most common issue when analyzing this compound isomers. The following workflow can help you systematically troubleshoot and optimize your separation.

Caption: Troubleshooting workflow for optimizing isomer separation.

Experimental Protocols

Protocol: HPLC Method Development for this compound Isomer Separation

  • Instrumentation:

    • HPLC or UPLC system with a binary pump, autosampler, and photodiode array (PDA) or UV-Vis detector.

    • Column: A high-resolution reversed-phase column is recommended (e.g., C18, 150 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.

    • Alternative Solvent B: 0.1% (v/v) formic acid in HPLC-grade methanol.

  • Initial Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 2 µL

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 25% B (a shallow gradient is key)

      • 45-50 min: 25% to 95% B (column wash)

      • 50-55 min: 95% B

      • 55-56 min: 95% to 5% B (return to initial conditions)

      • 56-65 min: 5% B (equilibration)

  • Optimization Strategy:

    • Gradient Slope: If co-elution occurs, decrease the gradient slope (e.g., from 5-25% B over 40 minutes to 5-20% B over 50 minutes).

    • Organic Solvent: If resolution is still poor, replace acetonitrile with methanol and run the same gradient. Also, consider trying different ratios of acetonitrile and methanol as Solvent B.

    • Temperature: Evaluate the separation at different temperatures (e.g., 30 °C, 40 °C, 50 °C). Temperature can affect the selectivity between isomers.

    • Stationary Phase: If the C18 column does not provide adequate separation, consider a column with a different selectivity, such as a Phenyl-Hexyl or Biphenyl phase, which may offer different interactions with the aromatic rings of this compound. For enantiomeric separations, a chiral stationary phase would be necessary.[1]

Data Presentation

The following table presents example data for the separation of flavonoid isomers, illustrating how to tabulate results from mobile phase optimization experiments. This format should be used to log your experimental data for this compound isomers.

Table 1: Example Data for the Effect of Mobile Phase Composition on the Resolution of Flavonoid Isomers

Mobile Phase CompositionRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
0.1% Formic Acid in Water/Acetonitrile (Gradient)22.523.11.4
0.1% Formic Acid in Water/Methanol (Gradient)25.826.81.8
0.1% Acetic Acid in Water/Acetonitrile (Gradient)22.823.51.5

Note: The data in this table is for illustrative purposes for flavonoid isomers and should be replaced with your experimental data for this compound isomers.

By following this guide, researchers can systematically approach the challenge of separating this compound isomers and develop a robust and reliable analytical method.

References

Agrimoniin Technical Support Center: Enhancing Cell-Based Assay Consistency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Agrimoniin to reduce variability in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological effects?

This compound is a large polyphenolic compound, specifically a dimeric hydrolysable tannin, first isolated from Agrimonia pilosa Ledeb.[1][2]. It is also found in other plants of the Rosaceae family, such as strawberries.[1][3] this compound is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][4][5] Its mechanisms of action are linked to its ability to scavenge free radicals, chelate metal ions, and modulate cellular signaling pathways.[4][6]

Q2: How can this compound potentially reduce variability in my cell-based assays?

While direct studies on this compound for reducing assay variability are not yet prevalent, its potent antioxidant properties suggest a potential benefit.[4][7] Oxidative stress is a significant contributor to cellular instability and can introduce variability in cell-based assays. By scavenging reactive oxygen species (ROS), this compound may help maintain a more stable and consistent cellular environment, leading to more reproducible assay results.[5]

Q3: What are the common sources of variability in cell-based assays?

Variability in cell-based assays can arise from several factors, including:

  • Cellular Health and Consistency: Differences in cell passage number, confluency, and overall health can lead to varied responses.[8][9]

  • Reagent and Media Quality: Inconsistent quality or stability of media, sera, and other reagents can significantly impact results.[8][10]

  • Pipetting and Handling Errors: Inaccurate or inconsistent pipetting is a major source of experimental error.[8][11]

  • Environmental Conditions: Fluctuations in incubator temperature and CO2 levels can affect cell growth and behavior.[8]

  • Edge Effects: Wells on the outer edges of a microplate can experience different environmental conditions, leading to skewed results.[12]

  • Contamination: Mycoplasma and other microbial contaminants can alter cellular physiology and assay readouts.[11][13]

Q4: In which types of assays might this compound be most beneficial?

This compound's antioxidant properties make it a candidate for improving the consistency of assays that are sensitive to oxidative stress. This includes:

  • Cytotoxicity and Viability Assays: Where cellular stress can influence the baseline health of cells.

  • Inflammation Assays: As this compound has known anti-inflammatory effects.[14]

  • Metabolism Assays: Given its ability to modulate mitochondrial function and cellular metabolism.[5]

  • Long-term Assays: Where cumulative oxidative stress can be a significant factor.[15]

Q5: Are there any known signaling pathways affected by this compound that could relate to cell stability?

Yes, this compound has been shown to influence several key signaling pathways that are crucial for cell survival, proliferation, and stress response. For instance, it can suppress the PI3K/Akt/NF-κB signaling pathways, which are involved in inflammation and cell survival.[4] It has also been shown to impact the mTOR/HIF-1α pathway, which is linked to cellular metabolism.[5] By modulating these pathways, this compound may help to normalize cellular responses and reduce variability.

Troubleshooting Guides

Problem 1: High intra-plate variability (well-to-well variation).

  • Possible Cause: Uneven cell seeding, inconsistent reagent addition, or edge effects.[11][12]

  • Troubleshooting Steps:

    • Improve Cell Seeding Technique: Ensure a homogenous cell suspension by gently mixing before and during plating. Consider using reverse pipetting for viscous cell suspensions.[11]

    • Standardize Reagent Addition: Use calibrated pipettes and ensure consistent timing and technique for adding all reagents.[8]

    • Mitigate Edge Effects: Fill the outer wells of the plate with sterile media or buffer to create a more uniform environment for the experimental wells.[12]

    • Consider this compound as a Stabilizing Agent: For assays sensitive to oxidative stress, pre-incubating cells with a low, non-toxic concentration of this compound may help to create a more uniform cellular state across the plate.

Problem 2: High inter-plate or inter-assay variability (day-to-day variation).

  • Possible Cause: Inconsistent cell culture conditions (passage number, confluency), variations in reagent lots, or operator-dependent differences.[11]

  • Troubleshooting Steps:

    • Standardize Cell Culture Practices: Use cells within a defined passage number range and seed them at a consistent density.[8] Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[16]

    • Control for Reagent Variability: Use the same lot of reagents for the duration of a study whenever possible. Qualify new lots of critical reagents like serum.[8]

    • Implement Standard Operating Procedures (SOPs): Detailed SOPs can help minimize operator-to-operator variability.[11]

    • Evaluate this compound for Enhanced Robustness: Incorporating this compound into your standardized protocol may buffer against minor, unavoidable variations in culture conditions by promoting a more consistent cellular phenotype due to its antioxidant effects.

Problem 3: Low or inconsistent assay signal.

  • Possible Cause: Suboptimal cell number, insufficient incubation time, or poor cell health.[11]

  • Troubleshooting Steps:

    • Optimize Cell Seeding Density: Titrate the number of cells per well to find the optimal density that provides a robust signal within the linear range of the assay.[8]

    • Optimize Incubation Times: Determine the optimal incubation time for both the treatment and the detection steps of your assay.[16]

    • Ensure Cell Viability: Confirm that the cells are viable and healthy at the start of the experiment.

    • Assess the Impact of Oxidative Stress: If you suspect oxidative stress is affecting cell health and signal generation, test whether the inclusion of this compound can improve the signal-to-noise ratio by protecting cells from damage.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82203-01-8[14][][18][19][20]
Molecular Formula C₈₂H₅₄O₅₂[][18][19]
Molecular Weight 1871.28 g/mol [][20]
Appearance Powder[]
Purity ≥95% - 98% (Commercially available)[][20]
Storage (Powder) -20°C for up to 3 years[21]
Storage (in solvent) -80°C for up to 1 year[21]

Table 2: Reported IC₅₀ Values of this compound in Different Cancer Cell Lines

Cell LineIncubation TimeIC₅₀ (µM)Reference
K56248 hours1.4[4][22]
K56272 hours0.91[4][22]
HeLa48 hours12.9[4][22]
HeLa72 hours96[4][22]
SGC-7901 (gastric cancer)24 hours30[4]
PANC-1 (pancreatic cancer)24 hours269.4[4]
CFPAC-1 (pancreatic cancer)24 hours296.8[4]

Note: IC₅₀ values can vary between studies and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Selection: this compound is soluble in DMSO. For cell culture applications, prepare a high-concentration stock solution (e.g., 10 mM) in sterile, cell culture-grade DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[21]

Protocol 2: Determining the Optimal Non-Toxic Concentration of this compound

  • Cell Seeding: Seed your cells of interest in a 96-well plate at the density typically used for your assays. Allow cells to adhere overnight.

  • Serial Dilution: Prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).[11] Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the duration of your typical assay (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration range at which this compound is not cytotoxic to your cells.

  • Selection of Working Concentration: Choose a concentration of this compound that shows high cell viability (e.g., >90%) for use in subsequent experiments aimed at reducing variability.

Protocol 3: Assessing the Effect of this compound on Assay Variability

  • Experimental Setup: Design your standard cell-based assay with the following parallel conditions:

    • No treatment (negative control)

    • Vehicle control (medium with DMSO)

    • Your positive control or experimental compound(s)

    • Your positive control or experimental compound(s) + the pre-determined non-toxic concentration of this compound.

  • This compound Pre-treatment (Optional but Recommended): You may choose to pre-incubate the cells with this compound for a set period (e.g., 2-4 hours) before adding your experimental compounds.

  • Assay Performance: Run the assay according to your established protocol.

  • Data Analysis:

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the replicate wells of each condition.

    • Compare the %CV for the conditions with and without this compound. A lower %CV in the presence of this compound would suggest a reduction in variability.

    • Perform statistical analysis (e.g., F-test for equality of variances) to determine if the reduction in variability is statistically significant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_agri Prepare this compound Stock (DMSO) add_agri Add Non-toxic this compound prep_agri->add_agri prep_cells Culture and Harvest Cells seed_cells Seed Cells in Microplate prep_cells->seed_cells seed_cells->add_agri add_compounds Add Experimental Compounds add_agri->add_compounds incubate Incubate add_compounds->incubate add_reagent Add Assay Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate calc_cv Calculate %CV read_plate->calc_cv compare Compare Variability calc_cv->compare

Caption: Workflow for assessing this compound's effect on assay variability.

troubleshooting_logic start High Assay Variability? check_basics Review Basic Assay Parameters: - Pipetting - Cell Seeding - Reagents start->check_basics basics_ok Basics Optimized? check_basics->basics_ok consider_stress Consider Oxidative Stress as a Factor basics_ok->consider_stress Yes reoptimize Re-optimize Basic Parameters basics_ok->reoptimize No test_agri Test this compound as an Antioxidant Additive consider_stress->test_agri end_improved Variability Reduced test_agri->end_improved end_no_change Variability Persists test_agri->end_no_change reoptimize->check_basics agrimoniin_pathways cluster_pi3k PI3K/Akt/NF-κB Pathway cluster_mtor mTOR/HIF-1α Pathway cluster_ros Reactive Oxygen Species This compound This compound PI3K PI3K This compound->PI3K inhibits mTOR mTOR This compound->mTOR inhibits ROS ROS This compound->ROS scavenges Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Inflammation Cell Survival NFkB->Inflammation HIF1a HIF-1α mTOR->HIF1a Metabolism Cellular Metabolism Energy Production HIF1a->Metabolism CellStress Cellular Stress & Instability ROS->CellStress

References

Technical Support Center: Efficient Purification of Agrimoniin by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Agrimoniin purification using column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for this compound purification?

A1: The choice of stationary phase depends on the purification step. For initial cleanup and enrichment from a crude extract, macroporous resins are effective for capturing polyphenols like this compound.[1][2][3] For finer purification, cellulose-based columns are a good choice.[4] Reversed-phase silica (B1680970) gel, such as C18, can also be used, often with a mobile phase containing an acid like formic acid to improve peak shape.[5]

Q2: How can I improve the resolution and separation of this compound from other closely related polyphenols?

A2: Optimizing the mobile phase is crucial for improving resolution. For normal-phase chromatography on cellulose (B213188), aqueous solutions with small amounts of organic acids can be effective.[4] For reversed-phase chromatography, a gradient elution with solvents like acetonitrile, methanol, and water, often with formic acid, can enhance separation.[5] High-Speed Counter-Current Chromatography (HSCCC) is another powerful technique that offers excellent resolution for separating structurally similar compounds without a solid stationary phase, thus avoiding irreversible adsorption.[6][7]

Q3: My this compound yield is consistently low after column chromatography. What are the potential causes and solutions?

A3: Low yield can be due to several factors:

  • Irreversible adsorption: this compound, being a large polyphenol, can irreversibly bind to certain stationary phases. Using a less active stationary phase like cellulose or employing HSCCC can mitigate this.[4][7]

  • Degradation: this compound may be sensitive to pH and temperature.[8][9][10] Ensure your buffers are within a stable pH range (acidic to neutral is generally better for polyphenols) and avoid high temperatures during the purification process.

  • Incomplete elution: The mobile phase may not be strong enough to elute all the this compound. A gradient elution with an increasing concentration of a stronger solvent can ensure complete elution.

Q4: Can I reuse my column for this compound purification?

A4: Reusing a column is possible but requires a thorough cleaning and regeneration protocol to remove any strongly bound compounds from the previous run. For reversed-phase columns, this typically involves washing with a strong organic solvent like isopropanol (B130326) or methanol, followed by re-equilibration with the initial mobile phase. For cellulose columns, washing with dilute acid or base followed by extensive rinsing with water may be necessary. However, for achieving the highest purity, a fresh column is often recommended, especially for the final polishing steps.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate mobile phase composition.- Column overloading.- Incorrect flow rate.- Optimize the mobile phase gradient and solvent composition.- Reduce the amount of sample loaded onto the column.- Decrease the flow rate to allow for better equilibration.
Peak Tailing - Strong interaction between this compound and the stationary phase.- Presence of acidic silanol (B1196071) groups on silica-based columns.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.- Use an end-capped reversed-phase column.- Consider using a different stationary phase like cellulose.
High Backpressure - Clogged column frit or tubing.- Precipitation of the sample on the column.- Sample is too viscous.- Filter all samples and mobile phases before use.- Ensure the sample is fully dissolved in the initial mobile phase.- Dilute the sample or reduce the flow rate.
No Compound Eluting - this compound is irreversibly adsorbed to the stationary phase.- The mobile phase is too weak.- Use a stronger mobile phase or a steep gradient elution.- Consider a more inert stationary phase or HSCCC.- Test for compound stability on the stationary phase using a small-scale experiment.
Compound Degradation - Unstable pH of the mobile phase.- Exposure to high temperatures.- Light sensitivity.- Maintain a slightly acidic to neutral pH for the mobile phase.- Perform the purification at room temperature or in a cold room.- Protect the sample and collected fractions from light.[8][9][10][11]

Quantitative Data on Purification Efficiency

The following table summarizes representative data on the purification of this compound, compiled from various studies. Actual results may vary depending on the starting material and specific experimental conditions.

Purification Step Starting Material Stationary Phase Mobile Phase This compound Purity (%) Recovery Rate (%)
Macroporous Resin Chromatography Crude Plant ExtractD101 Macroporous ResinStepwise gradient of Ethanol (B145695) in Water10-20~85-90
Cellulose Column Chromatography Enriched ExtractCelluloseWater with 5% Acetic Acid60-80~70-80
Reversed-Phase HPLC Pre-purified FractionC18 Silica GelAcetonitrile/Water/Formic Acid Gradient>95~60-70
HSCCC Enriched ExtractLiquid-liquid (e.g., n-butanol/ethyl acetate/water)Lower phase of the solvent system>98~90-95

Experimental Protocols

Protocol 1: Initial Purification of this compound using Macroporous Resin Column Chromatography

This protocol is designed for the initial enrichment of this compound from a crude plant extract.

  • Resin Preparation:

    • Soak D101 macroporous resin in ethanol for 24 hours to activate it.

    • Wash the resin thoroughly with deionized water until no ethanol is detected.

    • Pack the resin into a glass column and equilibrate with deionized water.

  • Sample Preparation and Loading:

    • Dissolve the crude plant extract in deionized water.

    • Filter the sample to remove any particulate matter.

    • Load the filtered sample onto the equilibrated column at a slow flow rate (e.g., 1-2 bed volumes per hour).

  • Elution:

    • Wash the column with 2-3 bed volumes of deionized water to remove unbound impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC. Fractions containing this compound typically elute in the 40-60% ethanol range.

  • Fraction Pooling and Concentration:

    • Pool the fractions containing this compound.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain the enriched this compound extract.

Protocol 2: Fine Purification of this compound using Cellulose Column Chromatography

This protocol is for the fine purification of the enriched this compound extract.

  • Column Packing:

    • Prepare a slurry of cellulose powder in the initial mobile phase (e.g., water with 5% acetic acid).

    • Carefully pack the slurry into a glass column to create a uniform bed.

    • Equilibrate the column by washing with 2-3 bed volumes of the initial mobile phase.

  • Sample Loading:

    • Dissolve the enriched this compound extract from Protocol 1 in the initial mobile phase.

    • Apply the sample to the top of the column.

  • Elution:

    • Elute the column with the mobile phase (water with 5% acetic acid) at a controlled flow rate.

    • Collect fractions and monitor for this compound using TLC or HPLC.

  • Analysis and Concentration:

    • Analyze the purity of the fractions.

    • Pool the fractions with the highest purity.

    • Remove the solvent under reduced pressure to obtain purified this compound.

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound

This protocol provides a method for obtaining high-purity this compound.

  • Solvent System Selection:

    • Select a suitable two-phase solvent system, for example, n-butanol-ethyl acetate-water (2:3:5, v/v).

    • Prepare the solvent system by mixing the components in a separatory funnel and allowing the phases to equilibrate.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the stationary phase (typically the upper phase).

    • Pump the mobile phase (typically the lower phase) through the column at a set flow rate and rotation speed until hydrodynamic equilibrium is reached.

  • Sample Injection:

    • Dissolve the enriched this compound extract in a small volume of a mixture of the upper and lower phases.

    • Inject the sample into the HSCCC system.

  • Fraction Collection and Analysis:

    • Continuously pump the mobile phase and collect fractions.

    • Monitor the fractions for this compound using HPLC.

    • Pool the high-purity fractions and remove the solvent to obtain pure this compound.

Visualizations

Experimental Workflow for this compound Purification

Agrimoniin_Purification_Workflow Start Crude Plant Extract Step1 Macroporous Resin Column Chromatography Start->Step1 Step2 Cellulose Column Chromatography Step1->Step2 Enriched Extract Waste1 Impurities Step1->Waste1 Step3 High-Purity this compound Step2->Step3 Waste2 Other Polyphenols Step2->Waste2

Caption: A typical workflow for the purification of this compound.

Logical Relationship for Troubleshooting Poor Separation

Troubleshooting_Poor_Separation Problem Poor Separation Cause1 Mobile Phase Not Optimized Problem->Cause1 Cause2 Column Overloaded Problem->Cause2 Cause3 Flow Rate Too High Problem->Cause3 Solution1 Adjust Gradient/ Solvent Ratios Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Decrease Flow Rate Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic separation.

This compound-Induced Apoptosis Signaling Pathway

Agrimoniin_Apoptosis_Pathway This compound This compound PI3K PI3K This compound->PI3K Bax Bax (Pro-apoptotic) This compound->Bax Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Bcl2 Bcl-2 (Anti-apoptotic) NFkB->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

Caption: Simplified PI3K/Akt/NF-κB signaling pathway affected by this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Agrimoniin and Ellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of agrimoniin, a dimeric ellagitannin, and ellagic acid, a naturally occurring polyphenol. This analysis is supported by experimental data from various in vitro assays to delineate their respective efficacies in mitigating oxidative stress.

Introduction to this compound and Ellagic Acid

This compound is a large, complex ellagitannin found in plants of the Rosaceae family, such as Agrimonia species.[1][2] As a hydrolyzable tannin, it can be broken down to yield smaller components, including ellagic acid.[3] Ellagic acid is a phenolic compound abundant in various fruits, nuts, and seeds, recognized for its potent antioxidant and anti-inflammatory properties.[4][5] The antioxidant activities of both compounds are of significant interest in the fields of pharmacology and drug development for their potential to combat oxidative stress-related diseases.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies quantifying the antioxidant activity of this compound and ellagic acid in the same experimental setup are limited. However, to provide a representative comparison, data from studies evaluating ellagitannins (like punicalagin, a compound structurally related to this compound) and ellagic acid are presented. It is important to note that antioxidant activity can vary depending on the specific assay and experimental conditions.

Antioxidant AssayThis compound (or related Ellagitannin)Ellagic AcidReference(s)
DPPH Radical Scavenging (IC50) 13.0 µM17 ± 4 µM[3]
TEAC (Trolox Equivalent Antioxidant Capacity) 100,900 µM Trolox Equivalents (for Punicalagin)40 µM Trolox Equivalents[2]
Superoxide Radical (O₂•⁻) Scavenging (IC₅₀) 0.015 µg/mL (for Punicalagin)0.49 µg/mL[2]
Hydroxyl Radical (•OH) Scavenging (IC₅₀) 0.42 µg/mL (for Punicalagin)No effect at tested concentrations[2]
Peroxynitrite (ONOO⁻) Scavenging (IC₅₀) 0.2467 µg/mL (for Punicalagin)No effect at tested concentrations[2]

IC₅₀ (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant activity.

Mechanisms of Antioxidant Action

The antioxidant mechanisms of this compound and ellagic acid involve both direct radical scavenging and modulation of cellular signaling pathways.

This compound: As a large polyphenol, this compound's antioxidant activity is attributed to several mechanisms:

  • Inhibition of pro-oxidant enzymes: It can inhibit enzymes like lipoxygenase and xanthine (B1682287) oxidase that are involved in the production of reactive oxygen species (ROS).[6]

  • Chelation of transition metals: this compound can bind to metal ions like iron, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[6]

  • Suppression of lipid peroxidation: It can protect cell membranes from damage by inhibiting the chain reaction of lipid peroxidation.[6]

  • Direct radical scavenging: The numerous hydroxyl groups in its structure allow it to donate hydrogen atoms to neutralize free radicals.[6]

Ellagic Acid: Ellagic acid exerts its antioxidant effects through direct radical scavenging and by activating the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[7]

  • Nrf2 Pathway Activation: Under conditions of oxidative stress, ellagic acid promotes the translocation of the Nrf2 transcription factor into the nucleus.[7] There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]

  • Downregulation of Pro-inflammatory Pathways: Ellagic acid has been shown to downregulate the Protein Kinase C (PKC) signaling pathway, which in turn can suppress the activation of the pro-inflammatory transcription factor NF-κB.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant activity assays cited in the comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagents: DPPH solution (in methanol (B129727) or ethanol), test compounds (this compound, ellagic acid), and a reference standard (e.g., Trolox, Vitamin C).

  • Procedure:

    • A fresh solution of DPPH in methanol or ethanol (B145695) is prepared to a specific concentration (e.g., 100 µM).

    • Various concentrations of the test compounds and the reference standard are prepared.

    • A fixed volume of the DPPH solution is added to the test compounds and the standard.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

  • Reagents: ABTS solution, potassium persulfate, test compounds, and a reference standard (e.g., Trolox).

  • Procedure:

    • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Various concentrations of the test compounds and the reference standard are added to the ABTS•+ solution.

    • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

    • The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

  • Reagents: FRAP reagent (containing acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution), test compounds, and a reference standard (e.g., FeSO₄·7H₂O or Trolox).

  • Procedure:

    • The FRAP reagent is prepared fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • The FRAP reagent is pre-warmed to 37°C.

    • A small volume of the test sample is added to the FRAP reagent.

    • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard ferrous sulfate (B86663) solution. The results are typically expressed as micromoles of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.

Visualizing the Mechanisms

The following diagrams illustrate the key antioxidant mechanisms of this compound and the signaling pathway activated by ellagic acid.

Agrimoniin_Antioxidant_Mechanisms cluster_mechanisms Antioxidant Mechanisms This compound This compound Inhibition Inhibition of Pro-oxidant Enzymes (e.g., Xanthine Oxidase) This compound->Inhibition inhibits Chelation Chelation of Transition Metals (e.g., Fe²⁺) This compound->Chelation chelates Scavenging Direct Radical Scavenging This compound->Scavenging performs ROS Reactive Oxygen Species (ROS) Inhibition->ROS reduces production Chelation->ROS prevents formation Scavenging->ROS neutralizes

Caption: Antioxidant mechanisms of this compound.

Ellagic_Acid_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EA Ellagic Acid Keap1_Nrf2 Keap1-Nrf2 Complex EA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 Keap1_Nrf2->Keap1 Proteasome Proteasome Nrf2_free->Proteasome prevents degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to Ub Ubiquitin Keap1->Ub leads to ubiquitination Ub->Proteasome targets for degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to ROS Reactive Oxygen Species (ROS) Antioxidant_Enzymes->ROS neutralize

Caption: Ellagic acid activates the Nrf2 antioxidant pathway.

Conclusion

Both this compound and ellagic acid demonstrate significant antioxidant potential through various mechanisms. As a large ellagitannin, this compound and related compounds appear to exhibit superior direct radical scavenging activity in several in vitro assays compared to ellagic acid. However, ellagic acid's ability to modulate key cellular antioxidant signaling pathways, such as the Nrf2 pathway, highlights an important indirect mechanism of action that contributes to its overall protective effects. The choice between these compounds for therapeutic development may depend on the specific application, considering factors such as bioavailability and the desired mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate their relative antioxidant potencies in various biological systems.

References

A Comparative Guide to the Anti-Inflammatory Effects of Agrimoniin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of agrimoniin, a natural ellagitannin, with conventional anti-inflammatory agents in established mouse models of inflammation. The data presented is compiled from various preclinical studies to offer an objective evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound, a key bioactive compound found in plants of the Rosaceae family, has demonstrated significant anti-inflammatory effects in various preclinical models.[1][2] This guide summarizes the available data on this compound's efficacy in the carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation models. Its performance is compared with standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's anti-inflammatory action, focusing on its modulation of the NF-κB and MAPK signaling pathways.

Comparative Efficacy of this compound in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity. The following table summarizes the comparative efficacy of an Agrimonia eupatoria infusion, containing a known concentration of this compound, against the NSAID diclofenac.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Rat Paw Edema

Treatment GroupDoseAdministration RoutePaw Edema Inhibition (%) at 4 hours
Control VehicleOral0%
Agrimonia eupatoria Infusion (Low Dose) 99.59 mg/kgOral43.2%[3]
Agrimonia eupatoria Infusion (High Dose) 199.18 mg/kgOral52.2%[3]
Diclofenac Sodium 10 mg/kgIntraperitonealNot explicitly stated, but significant reduction reported[3]

Note: The Agrimonia eupatoria infusion contains approximately 2.6–5.4 mg of this compound per gram of the plant material.[1] The administered doses of the infusion were calculated based on traditional use and FDA guidelines for converting to animal doses.[4]

Comparative Efficacy of this compound in a Lipopolysaccharide-Induced Inflammation Model

The lipopolysaccharide (LPS)-induced inflammation model is used to study systemic inflammatory responses. Data from studies on Agrimonia extracts containing this compound show a significant reduction in pro-inflammatory cytokines. While a direct head-to-head comparison with a corticosteroid in the same study is unavailable, the following table presents data from separate studies to provide a reference for a potential comparison with dexamethasone.

Table 2: Effect of Agrimonia Extract and Dexamethasone on Pro-Inflammatory Cytokine Levels in LPS-Induced Inflammation Models

Treatment GroupModelKey Inflammatory Markers MeasuredResults
Agrimonia pilosa Extract LPS-stimulated RAW 264.7 macrophagesTNF-α, IL-1β, IL-6Dose-dependent decrease in cytokine production.
Dexamethasone LPS-induced acute lung injury in mice (5 and 10 mg/kg)TNF-α, IL-6Significant reversal of LPS-induced increase in TNF-α and IL-6.[5][6]

Note: The data for Agrimonia extract and Dexamethasone are from separate studies and are not a direct head-to-head comparison. The purpose is to illustrate the potential anti-inflammatory effects of this compound-containing extracts on key inflammatory cytokines that are also targeted by corticosteroids.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from studies evaluating the anti-inflammatory effects of Agrimonia eupatoria infusion.[3]

  • Animals: Male Wistar rats (160-220 g) are used. Animals are fasted for 24 hours before the experiment with free access to water.

  • Groups:

    • Negative Control: Vehicle (e.g., saline).

    • Positive Control: Diclofenac sodium (10 mg/kg, i.p.).

    • Test Groups: Agrimonia eupatoria infusion (e.g., 99.59 mg/kg and 199.18 mg/kg, oral).

  • Procedure:

    • The test compounds or vehicle are administered orally one hour before carrageenan injection. The positive control is administered intraperitoneally 30 minutes prior.

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.

    • Paw volume is measured immediately before carrageenan injection and at specified intervals (e.g., 1, 2, 3, and 4 hours) after, using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Lipopolysaccharide-Induced Inflammation in Mice

This is a general protocol for inducing systemic inflammation to evaluate the efficacy of anti-inflammatory agents.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Groups:

    • Negative Control: Vehicle (e.g., saline).

    • Positive Control: Dexamethasone (e.g., 5 or 10 mg/kg, i.p.).

    • Test Group: this compound or Agrimonia extract at various doses.

  • Procedure:

    • The test compound, positive control, or vehicle is administered (e.g., intraperitoneally or orally) at a specified time before LPS challenge.

    • Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg).

    • At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), blood and/or tissues (e.g., lung, liver) are collected.

  • Data Analysis: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound is believed to inhibit this pathway by preventing the activation of IκB kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. A key upstream kinase in this pathway is TAK1, which is a potential target for this compound's inhibitory action.[7][8][9]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Phosphorylation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK_complex->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release IkBa_p P-IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->TAK1 Inhibition DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is another critical signaling cascade in the inflammatory response. This compound has been shown to suppress the phosphorylation of JNK and p38, thereby inhibiting the downstream activation of transcription factors that regulate the expression of pro-inflammatory mediators.[5][7]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs (e.g., MKK3/6, MKK4/7) TAK1->MKKs Phosphorylation p38 p38 MKKs->p38 Phosphorylation JNK JNK MKKs->JNK Phosphorylation p_p38 P-p38 p_JNK P-JNK AP1 AP-1 (c-Jun/c-Fos) p_p38->AP1 Activation p_JNK->AP1 Activation This compound This compound This compound->TAK1 Inhibition DNA DNA AP1->DNA Binding Cytokines Pro-inflammatory Genes DNA->Cytokines Transcription

Caption: this compound's inhibition of the MAPK signaling pathway.

Experimental Workflow for Evaluating Anti-inflammatory Agents

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-inflammatory compound like this compound.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Mechanistic Studies Animal_Model Select Animal Model (e.g., Carrageenan Paw Edema, LPS) Grouping Randomize Animals into Groups (Control, Positive Control, Test Compound) Animal_Model->Grouping Dosing Administer Compounds Grouping->Dosing Induction Induce Inflammation Dosing->Induction Measurement Measure Inflammatory Parameters (e.g., Paw Volume, Cytokine Levels) Induction->Measurement Analysis Data Analysis and Comparison Measurement->Analysis Western_Blot Western Blot for Signaling Proteins (p-IKK, p-IκBα, p-JNK, p-p38) Analysis->Western_Blot ELISA ELISA for Cytokines (TNF-α, IL-6) Analysis->ELISA Correlate Findings Cell_Culture Cell Culture (e.g., RAW 264.7 Macrophages) Stimulation Stimulate with Inflammatory Agent (LPS) +/- Test Compound Cell_Culture->Stimulation Lysate_Prep Prepare Cell Lysates Stimulation->Lysate_Prep Stimulation->ELISA Lysate_Prep->Western_Blot

Caption: General workflow for preclinical anti-inflammatory drug evaluation.

References

Agrimoniin vs. Metformin in Diabetic Rats: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comparative analysis of the therapeutic potential of Agrimoniin, a natural ellagitannin, and Metformin (B114582), a widely prescribed anti-diabetic drug, in streptozotocin (B1681764) (STZ)-induced diabetic rat models. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols, and mechanistic insights to inform future research and development in diabetes therapeutics.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the key biochemical parameters observed in STZ-induced diabetic rats following treatment with this compound and Metformin. The data is compiled from multiple studies to provide a comprehensive comparison.

Table 1: Effects on Blood Glucose and Insulin (B600854) Levels

ParameterDiabetic ControlThis compound TreatedMetformin TreatedNormal Control
Fasting Blood Glucose (mg/dL) ~250-450Significant reduction, in some cases nearing normal levels[1][2]Significant reduction[3]~80-100
Plasma Insulin (µU/mL or IU/L) Significantly decreasedSignificant increase[1][2]Slight increase or no significant change[3]Normal physiological levels
Glycosylated Hemoglobin (HbA1c) (%) Significantly increasedSignificant reduction[1][2]Significant reduction[4]Normal physiological levels

Table 2: Effects on Serum Lipid Profile

ParameterDiabetic ControlThis compound TreatedMetformin TreatedNormal Control
Total Cholesterol (TC) (mg/dL) Significantly increasedData not extensively availableSignificant reduction[3][4][5]Normal physiological levels
Triglycerides (TG) (mg/dL) Significantly increasedData not extensively availableSignificant reduction[3][4][5]Normal physiological levels
Low-Density Lipoprotein (LDL-C) (mg/dL) Significantly increasedData not extensively availableSignificant reduction[3][4][5]Normal physiological levels
High-Density Lipoprotein (HDL-C) (mg/dL) Significantly decreasedData not extensively availableSignificant increase[3][4]Normal physiological levels

Experimental Protocols

A standardized experimental workflow is crucial for the reproducibility of results. The following protocols are synthesized from various studies on diabetic rat models.

Induction of Diabetes Mellitus

A widely accepted method for inducing diabetes in rats is through the administration of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.[6][7]

  • Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.

  • Induction Agent: Streptozotocin (STZ) is dissolved in a cold citrate (B86180) buffer (0.1 M, pH 4.5) immediately before use.

  • Dosage and Administration:

    • Type 1 Diabetes Model: A single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[1]

    • Type 2 Diabetes Model: A high-fat diet for several weeks followed by a lower dose of STZ (e.g., 35 mg/kg, i.p.) is often used to induce insulin resistance characteristic of type 2 diabetes.[3]

  • Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours after STZ injection by measuring fasting blood glucose levels. Rats with blood glucose levels exceeding 250 mg/dL are considered diabetic and are selected for the study.[8]

Treatment Administration
  • This compound: Administered orally via gavage at doses ranging from 50-100 mg/kg body weight daily for a specified period (e.g., 21 days).[2]

  • Metformin: Administered orally via gavage at doses ranging from 100-500 mg/kg body weight daily for a specified period.[3]

  • Control Groups: A diabetic control group (receiving vehicle) and a non-diabetic normal control group are included in the study design.

Biochemical Analysis

At the end of the treatment period, blood and tissue samples are collected for various biochemical assays.

  • Blood Glucose and HbA1c: Measured using standard commercial kits.

  • Serum Insulin and C-peptide: Determined by ELISA kits.

  • Lipid Profile: Total cholesterol, triglycerides, LDL-C, and HDL-C are measured using enzymatic colorimetric methods.

  • Oxidative Stress Markers: Assays for superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), and glutathione (B108866) peroxidase (GSH-Px) in tissue homogenates (e.g., liver, kidney, pancreas) can be performed.

  • Histopathology: Pancreatic, hepatic, and renal tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of cellular damage and structural changes.

Mechanistic Insights: Signaling Pathways

The anti-diabetic effects of this compound and Metformin are mediated through distinct signaling pathways.

This compound: A Multi-faceted Approach

This compound appears to exert its anti-diabetic effects through several mechanisms:

  • Insulin-like and Insulin-Releasing Activity: Studies have shown that this compound can stimulate glucose transport and metabolism in a manner comparable to insulin.[9] It has also been observed to enhance insulin secretion from pancreatic β-cells.[9]

  • PI3K/Akt Signaling Pathway: Flavonoid components of Agrimonia have been shown to improve insulin resistance by activating the PI3K/Akt signaling pathway, which is crucial for GLUT4 translocation and glucose uptake into cells.[7][10]

  • α-Glucosidase Inhibition: this compound is a potent inhibitor of α-glucosidase, an intestinal enzyme that breaks down carbohydrates.[1][6] This inhibition delays carbohydrate digestion and reduces postprandial hyperglycemia.[6]

  • Antioxidant and Anti-inflammatory Effects: this compound and related flavonoids have been reported to alleviate oxidative stress and inflammation, which are key contributors to insulin resistance.[7]

Metformin: The AMPK Activator

Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[11][12]

  • AMPK Activation: Metformin inhibits the mitochondrial respiratory chain complex I, leading to an increase in the AMP:ATP ratio and subsequent activation of AMPK.

  • Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inactivates enzymes involved in gluconeogenesis (the production of glucose in the liver), thereby reducing hepatic glucose output.

  • Increased Glucose Uptake: AMPK activation in skeletal muscle promotes the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake from the bloodstream.[8]

  • Improved Insulin Sensitivity: By reducing hepatic glucose production and increasing peripheral glucose utilization, metformin improves overall insulin sensitivity.

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow and the proposed signaling pathways of this compound and Metformin.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis animal_model Rat Model Selection (Wistar/Sprague-Dawley) diabetes_induction Diabetes Induction (STZ Injection) animal_model->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) diabetes_induction->confirmation grouping Grouping of Rats (Control, this compound, Metformin) confirmation->grouping administration Daily Oral Administration grouping->administration biochemical Biochemical Analysis (Glucose, Insulin, Lipids) administration->biochemical histopathology Histopathological Examination (Pancreas, Liver, Kidney) administration->histopathology

Diagram 1: Experimental Workflow for Studying Anti-diabetic Agents in Rats.

signaling_pathways cluster_this compound This compound Pathway cluster_metformin Metformin Pathway This compound This compound pi3k PI3K This compound->pi3k Activates alpha_glucosidase α-Glucosidase Inhibition This compound->alpha_glucosidase Inhibits pancreas Pancreatic β-cells This compound->pancreas Stimulates akt Akt pi3k->akt glut4_translocation_a GLUT4 Translocation akt->glut4_translocation_a glucose_uptake_a Glucose Uptake glut4_translocation_a->glucose_uptake_a insulin_secretion Insulin Secretion pancreas->insulin_secretion metformin Metformin mitochondria Mitochondrial Complex I metformin->mitochondria Inhibits ampk AMPK mitochondria->ampk Activates gluconeogenesis Hepatic Gluconeogenesis ampk->gluconeogenesis Inhibits glut4_translocation_m GLUT4 Translocation ampk->glut4_translocation_m Promotes glucose_uptake_m Glucose Uptake glut4_translocation_m->glucose_uptake_m

Diagram 2: Proposed Signaling Pathways of this compound and Metformin.

Conclusion

Both this compound and Metformin demonstrate significant anti-diabetic properties in rat models, albeit through different primary mechanisms. Metformin primarily acts by activating AMPK, leading to reduced hepatic glucose production and increased peripheral glucose uptake. This compound exhibits a more diverse range of actions, including insulin-like and insulin-releasing effects, activation of the PI3K/Akt pathway, and inhibition of carbohydrate digestion.

While Metformin is a well-established therapeutic, the multifaceted mechanism of this compound suggests its potential as a novel therapeutic agent or as an adjunct therapy for diabetes. Further research is warranted to fully elucidate the signaling pathways of this compound and to evaluate its long-term efficacy and safety in preclinical and clinical settings. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of diabetes treatment.

References

Comparative Efficacy of Agrimoniin and Other Tannins in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anti-cancer efficacy of agrimoniin versus other common tannins, including tannic acid and proanthocyanidins (B150500), across various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Introduction to Tannins in Oncology Research

Tannins, a class of polyphenolic compounds found in various plants, have garnered significant interest for their potential anti-cancer properties. These molecules, including this compound, tannic acid (TA), and proanthocyanidins (PACs), have been shown to modulate various cellular processes involved in cancer progression, such as proliferation, apoptosis, and metastasis.[1] This guide focuses on the direct comparative efficacy of these compounds in inducing cancer cell death, particularly through the induction of apoptosis.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different compounds. The following tables summarize the IC50 values for this compound, tannic acid, and proanthocyanidins in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation TimeIC50 (µM)
K562Chronic Myelogenous Leukemia48 hours1.4[2]
K562Chronic Myelogenous Leukemia72 hours0.91[2]
HeLaCervical Cancer48 hours12.9[2]
HeLaCervical Cancer72 hours96[2]
SGC-7901Gastric Cancer24 hours30[2]
PANC-1Pancreatic Cancer24 hours269.4[2]
CFPAC-1Pancreatic Cancer24 hours296.8[2]

Table 2: IC50 Values of Tannic Acid (TA) in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation TimeIC50
Hs 683GliomaNot Specified4.2 µM[3][4]
A549Non-Small Cell Lung24 hours40-60 µM[5]
A549Non-Small Cell Lung48 hours20-40 µM[5]
A549Non-Small Cell Lung48 hours23.76 µM[6]
A549Non-Small Cell Lung72 hours10.69 µM[6]
H1299Non-Small Cell Lung48 hours21.58 µM[6]
H1299Non-Small Cell Lung72 hours7.136 µM[6]
U2OSOsteosarcomaNot Specified4.47 µg/mL[7]

Table 3: IC50 Values of Proanthocyanidins (PACs) in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIncubation TimeIC50
A549Non-Small Cell Lung24 hours150.7 µM[8]
A549Non-Small Cell Lung48 hours78.41 µM[8]
PC-3Prostate CancerNot Specified87.78 µg/mL[9]
HT-29Colorectal CancerNot Specified96.62 µg/mL[9]
MCF-7Breast CancerNot Specified115.4 µg/mL[9]

Mechanisms of Action: Induction of Apoptosis

This compound, tannic acid, and proanthocyanidins primarily exert their anti-cancer effects by inducing apoptosis, or programmed cell death. While the overarching outcome is similar, the specific molecular pathways they influence can vary.

This compound: The anti-cancer action of this compound is strongly associated with the activation of mitochondria-dependent apoptosis.[2][10] It has been shown to induce cytosolic calcium imbalance, increase intracellular reactive oxygen species (ROS), and decrease the mitochondrial transmembrane potential.[2][11] In pancreatic cancer cells, this compound was found to suppress the Nrf2-dependent ROS scavenging system and disrupt mitochondrial function, subsequently affecting the mTOR/HIF-1α signaling pathway.[12]

Tannic Acid (TA): Tannic acid has been shown to be a potent inhibitor of the proteasome, which leads to the accumulation of pro-apoptotic proteins like Bax and the cell cycle inhibitor p27, resulting in G1 arrest and apoptosis.[13] Mechanistic studies have revealed that TA activates initiator caspases (caspase-9) and executioner caspases (caspase-3), leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[3][4][5] It appears to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[14]

Proanthocyanidins (PACs): PACs have been demonstrated to inhibit the proliferation of various cancer cells and induce apoptosis in a time- and concentration-dependent manner.[9][15] Their mechanism involves the modulation of the Bcl-2 family of proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, which leads to increased caspase activity.[9][15] Furthermore, PACs have been found to suppress key oncogenic signaling pathways, including STAT3, β-catenin, and pERK in breast and liver cancer, and the JAK2/STAT3 pathway in non-small cell lung cancer.[8][16]

G General Intrinsic Apoptosis Pathway Induced by Tannins cluster_stimulus External Stimulus cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Tannins This compound / Tannic Acid / Proanthocyanidins Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Tannins->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Activated Tannins->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits pore formation Bax->Mito Promotes pore formation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) Activated CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Activated Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: General intrinsic apoptosis pathway activated by tannins.

Experimental Protocols

The following sections detail standardized protocols for the key experiments used to evaluate the efficacy of tannins in cancer cell lines.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[17][18]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan (B1609692) crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the tannin (e.g., this compound, tannic acid) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

G MTT Assay Experimental Workflow start Start step1 Seed cells in 96-well plate start->step1 step2 Treat with Tannins (various concentrations) step1->step2 step3 Incubate for 24/48/72 hours step2->step3 step4 Add MTT Reagent to each well step3->step4 step5 Incubate for 2-4 hours (Formazan Formation) step4->step5 step6 Add Solubilization Solution (e.g., DMSO) step5->step6 step7 Measure Absorbance at 570 nm step6->step7 end End: Calculate Cell Viability & IC50 step7->end

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20][21]

Protocol:

  • Cell Treatment: Culture and treat cells with the desired tannin concentrations.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[20]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[22]

  • Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[20][22]

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[22]

  • Analysis: Analyze the stained cells by flow cytometry.[20]

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

G Annexin V/PI Apoptosis Assay Workflow start Start step1 Treat cells with Tannins start->step1 step2 Harvest cells (adherent & floating) step1->step2 step3 Wash with PBS step2->step3 step4 Resuspend in 1X Binding Buffer step3->step4 step5 Add Annexin V-FITC and Propidium Iodide (PI) step4->step5 step6 Incubate 15 min at Room Temp (dark) step5->step6 step7 Analyze by Flow Cytometry step6->step7 end End: Quantify Apoptotic Cell Population step7->end

Caption: Workflow for Annexin V/PI apoptosis detection.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as those involved in the apoptotic cascade (e.g., caspases, Bcl-2, Bax, PARP).

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with primary antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[23]

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them on a polyacrylamide gel.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[23]

  • Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., cleaved caspase-3, Bcl-2) overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[24]

  • Analysis: Analyze band intensities using densitometry software, normalizing to a loading control like β-actin.[24]

G Western Blotting Experimental Workflow start Start step1 Prepare Cell Lysates from Treated Cells start->step1 step2 Quantify Protein (BCA/Bradford Assay) step1->step2 step3 Separate Proteins by SDS-PAGE step2->step3 step4 Transfer Proteins to PVDF Membrane step3->step4 step5 Block Membrane (e.g., 5% Milk) step4->step5 step6 Incubate with Primary Antibody step5->step6 step7 Incubate with HRP- conjugated Secondary Antibody step6->step7 step8 Detect with ECL Substrate & Image step7->step8 end End: Analyze Protein Expression Levels step8->end

References

Validating Agrimoniin's Molecular Targets in Pancreatic Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular targets and efficacy of Agrimoniin with established therapeutic agents for pancreatic cancer, namely gemcitabine (B846) and erlotinib (B232). The information is supported by experimental data and detailed protocols to aid in the validation and further investigation of this compound as a potential therapeutic candidate.

Comparative Efficacy Against Pancreatic Cancer Cell Lines

The in vitro efficacy of this compound against various pancreatic cancer cell lines has been evaluated and compared with standard-of-care chemotherapy, gemcitabine, and the targeted therapy, erlotinib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below. Lower IC50 values indicate higher potency.

Cell LineThis compound IC50 (µM)Gemcitabine IC50 (nM)Erlotinib IC50 (µM)
PANC-1 Not explicitly found48.55 ± 2.30>10
MiaPaCa-2 Not explicitly found19 (inherent resistance)>10
BxPC-3 Not explicitly found14 (inherent resistance)1.26
AsPC-1 Not explicitly foundNot explicitly found5.8
Capan-1 Not explicitly foundNot explicitly found>10
CFPAC-1 Not explicitly foundNot explicitly foundNot explicitly found

Molecular Targets and Signaling Pathways

This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways implicated in pancreatic cancer pathogenesis.

This compound's Mechanism of Action

This compound has been shown to be a dual inhibitor of the AKT and ERK pathways , both of which are crucial for cell proliferation, survival, and drug resistance in pancreatic cancer. By simultaneously inhibiting these pathways, this compound can induce apoptosis and cell cycle arrest in pancreatic cancer cells.

Furthermore, this compound sensitizes pancreatic cancer cells to apoptosis through the generation of reactive oxygen species (ROS) , leading to energy metabolism dysfunction. This is achieved by suppressing the Nrf2-dependent ROS scavenging system and disrupting the mitochondrial membrane potential. The subsequent disruption of mitochondrial function leads to reduced protein expression in the mTOR/HIF-1α pathway , ultimately affecting intracellular energy metabolism and inducing apoptosis.

Agrimoniin_Signaling_Pathway cluster_this compound This compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K inhibits MEK MEK This compound->MEK inhibits Nrf2 Nrf2-dependent ROS scavenging This compound->Nrf2 suppresses Mito Mitochondrial Dysfunction This compound->Mito RTK Receptor Tyrosine Kinases (RTKs) RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis inhibits HIF1a HIF-1α mTOR->HIF1a RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis inhibits ROS Increased ROS Nrf2->ROS scavenges Mito->ROS ROS->Apoptosis HIF1a->Proliferation

Caption: this compound's multi-target action in pancreatic cancer.

Alternative Therapeutic Targets
  • Gemcitabine: As a nucleoside analog, gemcitabine is incorporated into DNA, inhibiting DNA synthesis and leading to cell death. Its efficacy is dependent on cellular uptake and metabolism.

  • Erlotinib: This agent is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). By blocking EGFR signaling, erlotinib inhibits cell proliferation and survival.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's molecular targets.

Western Blot Analysis for AKT and ERK Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of AKT and ERK, key proteins in their respective signaling pathways, following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) in appropriate media until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental_Workflow_Western_Blot cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Analysis A 1. Culture & Treat Pancreatic Cancer Cells B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (p-AKT, AKT, p-ERK, ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Quantification & Normalization) I->J

Caption: Workflow for Western Blot analysis of AKT and ERK pathways.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This protocol outlines the steps to quantify apoptosis in pancreatic cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

1. Cell Culture and Treatment:

  • Seed pancreatic cancer cells in 6-well plates and allow them to adhere.

  • Treat the cells with different concentrations of this compound for the desired duration (e.g., 48 hours). Include untreated and positive control (e.g., staurosporine-treated) wells.

2. Cell Harvesting and Washing:

  • Collect both floating and adherent cells. Gently trypsinize the adherent cells.

  • Combine the floating and adherent cells and centrifuge to pellet the cells.

  • Wash the cells twice with cold PBS.

3. Staining:

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

4. Flow Cytometry Analysis:

  • Add more 1X Annexin V binding buffer to each tube.

  • Analyze the stained cells on a flow cytometer.

  • Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

5. Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis A 1. Culture & Treat Pancreatic Cancer Cells B 2. Harvest Cells (Adherent & Floating) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate in Dark (15 min, RT) E->F G 7. Add Binding Buffer F->G H 8. Acquire Data on Flow Cytometer G->H I 9. Data Interpretation (Live, Apoptotic, Necrotic) H->I

Caption: Workflow for Apoptosis Assay using Annexin V/PI Staining.

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-targeted agent for pancreatic cancer therapy. Its ability to simultaneously inhibit the pro-survival AKT and ERK pathways, while also inducing ROS-mediated apoptosis through metabolic disruption, presents a promising strategy to overcome the notorious drug resistance of this malignancy.

Further research is warranted to:

  • Conduct direct, head-to-head comparative studies of this compound with gemcitabine and erlotinib across a standardized panel of pancreatic cancer cell lines to definitively establish its relative potency.

  • Investigate the in vivo efficacy and safety of this compound in preclinical models of pancreatic cancer.

  • Explore potential synergistic effects of this compound in combination with standard chemotherapeutic agents to enhance therapeutic outcomes.

  • Elucidate the full spectrum of its molecular targets to identify potential biomarkers for patient stratification.

The validation of this compound's molecular targets and a thorough understanding of its mechanism of action will be crucial steps in translating this promising natural compound into a clinically effective therapy for pancreatic cancer.

A Comparative Analysis of Agrimoniin from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of agrimoniin derived from various plant sources. It delves into the quantitative analysis of its abundance, outlines detailed experimental protocols for its isolation and evaluation, and explores its impact on key signaling pathways.

This compound, a dimeric ellagitannin, has garnered significant scientific interest due to its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] First isolated from the roots of Agrimonia pilosa Ledeb., this high-molecular-weight polyphenol is predominantly found within the Rosaceae family.[2][3] This guide offers a comparative analysis of this compound from several prominent plant sources, presenting data on its concentration, methodologies for its study, and its mechanisms of action.

Quantitative Comparison of this compound Content

The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the this compound content found in various plant sources, providing a basis for selecting optimal raw materials for extraction.

Plant SpeciesFamilyPlant Part(s)This compound Content (mg/g of dry weight)Reference(s)
Agrimonia procera Wallr.RosaceaeHerb21.31 - 37.05[5]
Leaves~39.0 (as % of total polyphenols)[5][6]
Stems~32.0 (as % of total polyphenols)[5][6]
Fruits~29.0 (as % of total polyphenols)[5][6]
Agrimonia eupatoria L.RosaceaeHerb2.63 - 5.39[5]
Aboveground parts9.16[7]
Agrimonia asiatica Juz.RosaceaeHerb63.61[8]
Potentilla erecta (L.) Raeusch.RosaceaeRhizomeContains up to 5% ellagitannins, mainly this compound[9][10]
Potentilla L.RosaceaeNot specified32.8[7][11]
Fragaria L.RosaceaeNot specified11.1[7][11]
Comarum palustre L.RosaceaeHerb240.94[12]

Experimental Protocols

Standardized methodologies are crucial for the accurate comparison of this compound from different sources. Below are detailed protocols for the extraction, purification, and quantification of this compound, as well as an assay for evaluating its cytotoxic activity.

Extraction and Purification of this compound

This protocol describes a general method for the extraction and multistep purification of this compound from plant material, adapted from methodologies used for Agrimonia pilosa.[1]

  • Extraction:

    • The dried and powdered aerial parts of the plant are subjected to sequential extraction with a water-ethanol mixture, followed by n-butanol-petroleum ether, and finally a water-acetone mixture.

    • At each stage, resinous precipitates are removed.

  • Purification:

    • The crude extract is further purified using thin-layer chromatography (TLC). The fraction that produces a blue color with an iron solution is identified as containing this compound.

    • Final purification is achieved through ion-exchange chromatography.

    • An alternative high-efficiency method involves high-speed counter-current chromatography, which allows for continuous liquid-liquid partition chromatographic separation.[13]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for the quantitative determination of this compound in plant extracts and pharmaceutical products.[14][15]

  • Chromatographic Conditions:

    • Column: Chromolith Performance RP-18e

    • Mobile Phase: A gradient of acetonitrile, water, and formic acid.

    • Detection: Diode Array Detector (DAD) or Mass Spectrometry (MS)

  • Method Validation:

    • The method should be validated for linearity, range, detection and quantitation limits, accuracy, precision, and robustness to ensure reliable and reproducible results.

MTT Assay for Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound on cancer cell lines.[1]

  • Cell Culture: Cancer cell lines (e.g., K562, HeLa) are cultured in appropriate media.

  • Treatment: Cells are incubated with varying concentrations of purified this compound (e.g., from 1 x 10⁻¹⁰ M to 1 x 10⁻³ M) for different time periods (e.g., 48 and 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is then calculated.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of various signaling pathways. Its anticancer activity is often associated with the induction of apoptosis via mitochondria-dependent mechanisms.

Mitochondria-Dependent Apoptosis Induced by this compound

This compound can directly target mitochondria, leading to the opening of the mitochondrial permeability transition pore (MPTP).[1][16] This event is a critical step in the intrinsic apoptotic pathway. The subsequent release of pro-apoptotic factors from the mitochondria into the cytoplasm activates a cascade of caspases, ultimately leading to programmed cell death.

agrimoniin_apoptosis This compound This compound mitochondria Mitochondria This compound->mitochondria Direct Action mptp MPTP Opening mitochondria->mptp cytochrome_c Cytochrome C Release mptp->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound-induced mitochondria-dependent apoptosis pathway.

Inhibition of Pro-survival Signaling Pathways

This compound has been shown to suppress pro-survival signaling pathways such as the PI3K/Akt/NF-κB and mTOR/HIF-1α pathways, which are often dysregulated in cancer cells.[1][17] By inhibiting these pathways, this compound can decrease the expression of anti-apoptotic proteins (e.g., Bcl-2) and promote the expression of pro-apoptotic proteins (e.g., Bax, p53), further sensitizing cancer cells to apoptosis.

agrimoniin_prosurvival_inhibition cluster_this compound This compound Action cluster_pathways Pro-survival Signaling cluster_outcomes Cellular Outcomes This compound This compound pi3k_akt PI3K/Akt/NF-κB Pathway This compound->pi3k_akt Inhibition mtor_hif1a mTOR/HIF-1α Pathway This compound->mtor_hif1a Inhibition bcl2 Bcl-2 Expression (Anti-apoptotic) pi3k_akt->bcl2 bax_p53 Bax, p53 Expression (Pro-apoptotic) pi3k_akt->bax_p53 apoptosis Increased Apoptosis bcl2->apoptosis bax_p53->apoptosis

Caption: Inhibition of pro-survival pathways by this compound.

Experimental Workflow for Comparative Analysis

A systematic workflow is essential for a robust comparative analysis of this compound from different plant sources.

experimental_workflow start Plant Material Collection (Different Species) extraction Standardized Extraction start->extraction purification Chromatographic Purification extraction->purification quantification HPLC Quantification (Yield & Purity) purification->quantification bioactivity Biological Activity Assays (e.g., MTT) purification->bioactivity analysis Comparative Data Analysis quantification->analysis bioactivity->analysis conclusion Conclusion on Optimal Source analysis->conclusion

Caption: Workflow for comparative analysis of this compound.

References

A Comparative Guide to HPLC and qNMR for the Quantification of Agrimoniin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Agrimoniin, a key polyphenol in various medicinal plants, has garnered significant interest for its therapeutic potential. This guide provides an objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantification of this compound, supported by experimental data and detailed protocols.

Introduction to this compound and Analytical Methodologies

This compound is a dimeric ellagitannin found in plants of the Rosaceae family, such as those from the Agrimonia genus. It has been the subject of numerous studies for its wide range of biological activities, including anti-cancer, antioxidant, and anti-inflammatory properties. The precise and accurate measurement of this compound in plant extracts and pharmaceutical formulations is crucial for quality control and pharmacological studies.

High-Performance Liquid Chromatography (HPLC) is a widely used separative technique that relies on the differential partitioning of analytes between a stationary and a mobile phase. It offers high sensitivity and resolution. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, on the other hand, is a primary analytical method that allows for the direct quantification of substances based on the relationship between the integrated signal area and the number of atomic nuclei.

This guide will delve into the experimental protocols for both methods and present a comparative analysis of their performance based on key validation parameters.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol for this compound Quantification

This protocol is a representative method compiled from various studies on the HPLC analysis of polyphenols, including this compound.

1. Sample Preparation:

  • Extraction: A solid-liquid extraction is typically employed. For instance, 1 gram of powdered plant material is extracted with 20 mL of 70% aqueous acetone (B3395972) via ultrasonication for 30 minutes. The extract is then centrifuged, and the supernatant is collected. This process is often repeated, and the supernatants are combined.

  • Purification (Optional): The combined extracts can be concentrated under reduced pressure and then subjected to solid-phase extraction (SPE) for cleanup if a complex matrix is present.

  • Final Solution: The dried extract or a purified fraction is redissolved in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically used, consisting of two solvents:

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased to elute compounds with increasing hydrophobicity. For example: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-40 min, 40-10% B; 40-45 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV-Vis detection at a wavelength of 280 nm is suitable for this compound.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • An external standard calibration curve is constructed by injecting known concentrations of a purified this compound standard. The peak area of this compound in the sample is then used to calculate its concentration based on the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol for this compound Quantification

This is a general protocol for the qNMR analysis of natural products, adaptable for this compound.

1. Sample Preparation:

  • Sample and Internal Standard: Accurately weigh a specific amount of the dried plant extract or purified this compound (e.g., 5-10 mg). Also, accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals, be stable, and not react with the sample.

  • Dissolution: Dissolve the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d6 or Methanol-d4) in an NMR tube.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Nucleus: 1H is the most common nucleus for qNMR.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker systems) is used.

  • Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of the signals of interest (both this compound and the internal standard) to ensure full relaxation and accurate integration. The T1 values should be determined experimentally using an inversion-recovery pulse sequence. For many polyphenols, a relaxation delay of 10-30 seconds is often sufficient.

  • Pulse Angle: A 90° pulse angle is used to maximize the signal.

  • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for accurate integration).

  • Acquisition Time: A sufficiently long acquisition time is necessary to ensure high digital resolution.

3. Data Processing and Quantification:

  • Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction.

  • Integration: Select well-resolved signals for both this compound and the internal standard. Integrate the respective peak areas.

  • Calculation: The concentration of this compound is calculated using the following formula:

    Cthis compound = (Ithis compound / Nthis compound) * (NIS / IIS) * (MIS / Mthis compound) * (mIS / msample) * PIS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Performance Comparison: HPLC vs. qNMR

The following tables summarize the typical performance characteristics of HPLC and qNMR for the quantification of polyphenols like this compound, based on data reported in the literature.

Table 1: Comparison of Validation Parameters for HPLC and qNMR in this compound Quantification

ParameterHPLCqNMR
Linearity (R²) > 0.999[1][2]Inherently linear, but can be demonstrated to be > 0.999[3][4]
Accuracy (% Recovery) 95 - 105%[5]98 - 102%[6]
Precision (RSD%) < 2%[5]< 1%[6]
Limit of Detection (LOD) 0.01 - 1 µg/mL~10 µM (concentration dependent on S/N)[4]
Limit of Quantification (LOQ) 0.03 - 3 µg/mL~30 µM (concentration dependent on S/N)[4]

Table 2: General Advantages and Disadvantages of HPLC and qNMR for this compound Quantification

FeatureHPLCqNMR
Advantages High sensitivity and resolution, well-established methodology, suitable for complex mixtures.Primary analytical method (no need for a specific this compound standard for quantification if an internal standard is used), provides structural information, non-destructive, faster for single sample analysis once the method is set up.
Disadvantages Requires a pure analytical standard of this compound for calibration, potential for column degradation, solvent consumption.Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures, requires careful optimization of experimental parameters (e.g., relaxation delay).

Visualizing the Cross-Validation Workflow and this compound's Biological Activity

To better illustrate the processes involved, the following diagrams were created using Graphviz.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_validation Cross-Validation PlantMaterial Agrimonia Plant Material Extraction Solid-Liquid Extraction PlantMaterial->Extraction Filtration Filtration Extraction->Filtration HPLCSeparation Reversed-Phase HPLC Filtration->HPLCSeparation NMRSamplePrep Dissolution with Internal Standard Filtration->NMRSamplePrep UVDetector UV Detection (280 nm) HPLCSeparation->UVDetector HPLCQuant Quantification vs. Standard Curve UVDetector->HPLCQuant Comparison Compare Results: - Accuracy - Precision - Linearity HPLCQuant->Comparison NMRAnalysis 1H-NMR Spectroscopy NMRSamplePrep->NMRAnalysis NMRQuant Quantification via Integration NMRAnalysis->NMRQuant NMRQuant->Comparison

Caption: Workflow for the cross-validation of HPLC and qNMR for this compound quantification.

This compound exerts its biological effects through various signaling pathways. One of the key mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells.

AgrimoniinSignaling cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_mtor mTOR Pathway Inhibition This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS mTOR ↓ mTOR/HIF-1α Pathway This compound->mTOR MitoPotential ↓ Mitochondrial Membrane Potential ROS->MitoPotential CytoC Cytochrome c Release MitoPotential->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CellGrowth ↓ Cell Proliferation & Survival mTOR->CellGrowth CellGrowth->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

Both HPLC and qNMR are robust and reliable methods for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, available instrumentation, and the need for a primary reference method.

  • HPLC is an excellent choice for routine quality control in a high-throughput setting, especially when high sensitivity is required to detect low concentrations of this compound in complex matrices.

  • qNMR serves as a powerful tool for the certification of reference materials and for studies where a primary ratio method is advantageous, as it can provide accurate quantification without the need for an identical standard of the analyte. It also offers the added benefit of simultaneous structural confirmation.

For comprehensive quality assessment and in-depth research, a cross-validation approach, utilizing the strengths of both techniques, can provide the highest level of confidence in the quantitative results for this compound. This ensures the safety, efficacy, and quality of this compound-containing products in research and development.

References

In Vivo Neuroprotective Effects of Agrimoniin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective effects of Agrimoniin against other promising natural compounds. The information presented herein is supported by experimental data to assist researchers in their evaluation of potential therapeutic agents for neurodegenerative diseases.

Comparative Analysis of Neuroprotective Agents

The following table summarizes the in vivo experimental data for this compound and selected alternative neuroprotective compounds. This allows for a direct comparison of their efficacy in various preclinical models of neurodegeneration.

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
This compound (Agmatine) Rotenone-induced Parkinson's Disease rat model100 mg/kgIntraperitonealMinimized oxidative damage, alleviated motor deficits, reduced neuronal loss, and increased the expression of plasticity-related proteins (CREB, BDNF, eERK1/2).[1]
This compound (Agmatine) Streptozotocin-induced diabetic rats with focal cerebral ischemia100 mg/kgIntraperitonealReduced cerebral infarct size, improved neurobehavioral activity, and decreased apoptosis and nitric oxide synthase (NOS) expression.[2]
Curcumin MPTP-induced Parkinson's Disease mouse model50-100 mg/kgOral gavageProtected dopaminergic neurons, improved motor function, and reduced neuroinflammation. Modulated PI3K/Akt and Nrf2 signaling pathways.[3]
Resveratrol Amyloid-beta induced Alzheimer's Disease mouse model20-40 mg/kgOral gavageReduced amyloid plaque deposition, improved cognitive function, and enhanced synaptic plasticity. Activated SIRT1 and indirectly activated PI3K/Akt.[3]
Quercetin MPTP-induced Parkinson's Disease mouse model25-50 mg/kgIntraperitonealImproved motor defects and protected dopaminergic neurons.[4]
Bacopa monnieri Extract Colchicine-induced dementia rat model50 mg/kgOralReversed memory impairment and attenuated oxidative damage.[5][6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further investigation.

Rotenone-Induced Parkinson's Disease Model in Rats (this compound)
  • Animal Model: Male Wistar rats.

  • Induction of Parkinson's Disease: Rotenone (B1679576) (a mitochondrial complex I inhibitor) is dissolved in sunflower oil and administered subcutaneously at a dose of 2.5 mg/kg/day for a specified period to induce progressive nigrostriatal dopaminergic neurodegeneration, mimicking the pathology of Parkinson's disease.

  • Treatment: this compound (Agmatine) is administered intraperitoneally at a dose of 100 mg/kg daily, concurrently with or following the rotenone challenge.

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to evaluate locomotor activity and exploratory behavior).

  • Biochemical and Histological Analysis: Following the treatment period, animals are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected. Analyses include:

    • Measurement of oxidative stress markers (e.g., malondialdehyde levels, superoxide (B77818) dismutase, and catalase activity).[1]

    • Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

    • Western blot analysis for proteins related to neuroplasticity (CREB, BDNF, eERK1/2) and apoptosis (caspase-3).[1]

Focal Cerebral Ischemia in Diabetic Rats (this compound)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

  • Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) for 30 minutes, followed by reperfusion.

  • Treatment: this compound (Agmatine) is administered intraperitoneally at a dose of 100 mg/kg immediately after MCAO.[2]

  • Neurological Assessment: Neurological deficits are evaluated using a modified neurological examination and the rota-rod test at 24 and 72 hours after reperfusion.[2]

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[2]

  • Apoptosis and NOS Expression: Apoptosis is assessed using TUNEL staining and measuring caspase-3 activity. The expression of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS) is determined by Western blotting and immunohistochemistry.[2]

MPTP-Induced Parkinson's Disease Model in Mice (Curcumin and Quercetin)
  • Animal Model: Male C57BL/6 mice.

  • Induction of Parkinson's Disease: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered intraperitoneally to induce selective destruction of dopaminergic neurons in the substantia nigra.

  • Treatment: Curcumin or Quercetin is administered (oral gavage or intraperitoneal) prior to or concurrently with MPTP administration.[3][4]

  • Behavioral Assessment: Motor function is evaluated using tests like the pole test and grip strength test.

  • Neurochemical and Histological Analysis: Brain tissues are analyzed for:

    • Dopamine and its metabolites levels in the striatum using high-performance liquid chromatography (HPLC).

    • Quantification of TH-positive neurons in the substantia nigra via immunohistochemistry.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and other phytochemicals are mediated through the modulation of various signaling pathways. The diagrams below illustrate these complex interactions.

G cluster_this compound This compound's Neuroprotective Pathways This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates Inflammation Inflammation (Pro-inflammatory Cytokines) This compound->Inflammation inhibits Apoptosis Apoptosis This compound->Apoptosis inhibits Neuroplasticity Neuroplasticity (CREB, BDNF, eERK1/2) This compound->Neuroplasticity increases expression Glutamate_Receptors Glutamate Receptors This compound->Glutamate_Receptors interacts with NOS NOS Activity This compound->NOS modulates Antioxidant_Defense Antioxidant Defense (SOD, Catalase) Nrf2->Antioxidant_Defense upregulates

Caption: this compound's multifaceted neuroprotective mechanisms.

G cluster_alternatives Pathways for Alternative Neuroprotective Agents Curcumin Curcumin PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt Nrf2_ARE Nrf2/ARE Pathway Curcumin->Nrf2_ARE NF_kB NF-κB Pathway Curcumin->NF_kB inhibits Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates Quercetin Quercetin Quercetin->Nrf2_ARE Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival Antioxidant_Response Antioxidant Response Nrf2_ARE->Antioxidant_Response SIRT1->PI3K_Akt activates Anti_Inflammation Anti-inflammation NF_kB->Anti_Inflammation leads to G cluster_workflow General In Vivo Experimental Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse) Disease_Induction Disease Induction (e.g., MPTP, Rotenone, STZ) Animal_Model->Disease_Induction Treatment_Administration Treatment Administration (this compound or Alternative) Disease_Induction->Treatment_Administration Behavioral_Assessment Behavioral Assessment (e.g., Rotarod, Open Field) Treatment_Administration->Behavioral_Assessment Tissue_Collection Tissue Collection (Brain) Behavioral_Assessment->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis (e.g., Western Blot, IHC) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

References

Agrimoniin's Double-Edged Sword: A Comparative Analysis of Its Cytotoxicity in Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of recent studies reveals that Agrimoniin, a naturally occurring polyphenol, exhibits potent and selective cytotoxicity against a range of cancer cell lines while displaying minimal harmful effects on normal cells. This selective action positions this compound as a promising candidate for further investigation in anticancer drug development. This guide synthesizes key experimental findings, offering researchers a clear comparison of this compound's cytotoxic effects and a detailed look at the underlying molecular mechanisms.

Quantitative Cytotoxicity Data

This compound has demonstrated a concentration-dependent cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, has been determined in multiple studies. The following table summarizes the IC50 values of this compound in different cancer and normal cell lines.

Cell LineCell TypeIncubation TimeIC50 (µM)Reference
K562Human Chronic Myelogenous Leukemia48 hours1.4[1]
K562Human Chronic Myelogenous Leukemia72 hours0.91[1]
HeLaHuman Cervical Cancer48 hours12.9[1]
HeLaHuman Cervical Cancer72 hours96.0[1]
SGC-7901Human Gastric Cancer24 hours30.0[1][2]
PANC-1Human Pancreatic Cancer24 hours269.4[1]
CFPAC-1Human Pancreatic Cancer24 hours296.8[1]
Rat Skin FibroblastsNormal Cells48-72 hours>1000[1]
Mouse Embryo Fibroblast (MEF)Normal CellsNot SpecifiedNo significant effect[3]

The data clearly indicates that this compound is significantly more toxic to cancer cells than to normal cells. For instance, the IC50 value for K562 leukemia cells after 48 hours is 1.4 µM, whereas for normal rat skin fibroblasts, no pronounced cytotoxic effect was observed at concentrations up to 1 mM[1]. This remarkable selectivity is a critical attribute for any potential anticancer therapeutic.

Experimental Protocols

The cytotoxic effects of this compound are typically evaluated using standard cell viability assays. A commonly employed method is the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a range of concentrations of this compound (e.g., from 1 x 10⁻¹⁰ M to 1 x 10⁻³ M) and incubated for specific time periods (e.g., 24, 48, or 72 hours)[1].

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Cytotoxicity_Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Normal & Cancer Cells adhesion Overnight Adhesion cell_seeding->adhesion treatment Incubate with varying concentrations of this compound adhesion->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining this compound's cytotoxicity.

Molecular Mechanisms: Signaling Pathways of this compound-Induced Apoptosis

The selective cytotoxicity of this compound in cancer cells is attributed to its ability to induce apoptosis, or programmed cell death, through multiple signaling pathways. A primary mechanism involves the activation of mitochondria-dependent apoptosis[1][4][5].

In cancer cells, this compound has been shown to:

  • Induce Mitochondrial Permeability Transition Pore (MPTP) Opening: this compound can directly interact with mitochondria, leading to the opening of the MPTP. This disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors[1].

  • Increase Reactive Oxygen Species (ROS) Production: this compound can increase the intracellular levels of ROS in cancer cells[2][6]. Elevated ROS can cause cellular damage and trigger apoptosis.

  • Suppress Survival Pathways: Studies have indicated that this compound can suppress pro-survival signaling pathways such as the PI3K/Akt/NF-κB and mTOR/HIF-1α pathways, which are often hyperactivated in cancer cells[1][6].

  • Modulate Apoptotic Proteins: this compound can decrease the expression of anti-apoptotic proteins like Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax, caspase-3, p53, and cytochrome C[1].

In contrast, in normal cells, this compound appears to have a different effect. Instead of inducing apoptosis, it may activate mitochondrial functions, potentially contributing to a protective effect[1]. This differential response is a key area of ongoing research.

Agrimoniin_Signaling_Pathway cluster_cancer Cancer Cell cluster_normal Normal Cell Agrimoniin_cancer This compound ROS ↑ ROS Agrimoniin_cancer->ROS Mitochondria Mitochondria Agrimoniin_cancer->Mitochondria PI3K_Akt ↓ PI3K/Akt/NF-κB Agrimoniin_cancer->PI3K_Akt mTOR ↓ mTOR/HIF-1α Agrimoniin_cancer->mTOR ROS->Mitochondria MPTP ↑ MPTP Opening Mitochondria->MPTP Cytochrome_C ↑ Cytochrome C Release MPTP->Cytochrome_C Caspase_Activation ↑ Caspase Activation Cytochrome_C->Caspase_Activation Apoptosis_cancer Apoptosis Caspase_Activation->Apoptosis_cancer PI3K_Akt->Apoptosis_cancer mTOR->Apoptosis_cancer Agrimoniin_normal This compound Mitochondria_normal Mitochondria Agrimoniin_normal->Mitochondria_normal Mito_function ↑ Mitochondrial Function Mitochondria_normal->Mito_function Cell_Survival Cell Survival Mito_function->Cell_Survival

References

Agrimoniin's Impact on Cellular Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of Agrimoniin on cancer cells, supported by experimental data. This compound, a natural polyphenol, has demonstrated significant anti-cancer properties by inducing metabolic dysfunction in tumor cells.

This guide summarizes key quantitative data, details the experimental protocols used to obtain this data, and visualizes the affected signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables present a summary of the quantitative data on the effects of this compound on cancer cell metabolism and viability.

Table 1: Effect of this compound on Mitochondrial Respiration and Glycolysis in Pancreatic Cancer Cells

Cell LineTreatmentOxygen Consumption Rate (OCR) (pmol/min)Extracellular Acidification Rate (ECAR) (mpH/min)
PANC-1Control~150~60
PANC-1This compound (25 µM)~75~30
MIA PaCa-2Control~125~50
MIA PaCa-2This compound (25 µM)~60~25

Data is estimated from graphical representations in "this compound sensitizes pancreatic cancer to apoptosis through ROS-mediated energy metabolism dysfunction" and should be considered illustrative.

Table 2: Cytotoxic Effects of this compound on Different Cancer Cell Lines

Cell LineIncubation TimeIC50 (µM)
K56248h1.4
K56272h0.91
HeLa48h12.9
HeLa72h96

Source: "New Properties and Mitochondrial Targets of Polyphenol this compound as a Natural Anticancer and Preventive Agent"[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Seahorse XF Metabolic Flux Analysis

This protocol was used to determine the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in pancreatic cancer cells treated with this compound.[2][3]

  • Cell Culture: Pancreatic cancer cell lines (PANC-1 and MIA PaCa-2) were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into Seahorse XF96 cell culture microplates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • This compound Treatment: The culture medium was replaced with fresh medium containing either vehicle control or this compound at the desired concentration (e.g., 25 µM) and incubated for 24 hours.

  • Assay Preparation: Before the assay, the cell culture medium was replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate was incubated in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF96 Analysis: The microplate was then placed into the Seahorse XF96 Extracellular Flux Analyzer (Agilent Technologies). OCR and ECAR were measured sequentially under basal conditions and after the sequential injection of mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).

  • Data Normalization: After the assay, cells were lysed, and the protein content per well was determined using a BCA protein assay for normalization of the OCR and ECAR data.

Cell Viability (MTT) Assay

This protocol was employed to assess the cytotoxic effects of this compound on K562 and HeLa cancer cell lines.[1]

  • Cell Culture: K562 and HeLa cells were maintained in RPMI-1640 and DMEM medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well.

  • This compound Treatment: After 24 hours, the cells were treated with various concentrations of this compound (ranging from 10⁻¹⁰ to 10⁻³ M) for 48 or 72 hours.

  • MTT Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The cell viability was expressed as a percentage of the control (untreated cells), and the IC50 values were calculated.

Visualizations

The following diagrams illustrate key pathways and workflows related to the metabolomic effects of this compound.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed_cells Seed Pancreatic Cancer Cells in XF96 Plate attach_cells Allow Cells to Attach Overnight seed_cells->attach_cells treat_this compound Treat with this compound or Vehicle Control (24h) attach_cells->treat_this compound change_medium Replace with XF Assay Medium treat_this compound->change_medium incubate_no_co2 Incubate (37°C, no CO2) for 1h change_medium->incubate_no_co2 run_analyzer Run Seahorse XF96 Analyzer incubate_no_co2->run_analyzer inject_stressors Inject Mitochondrial Stressors run_analyzer->inject_stressors measure_ocr_ecar Measure OCR and ECAR inject_stressors->measure_ocr_ecar normalize_data Normalize Data to Protein Content measure_ocr_ecar->normalize_data

Caption: Experimental workflow for Seahorse XF metabolomics analysis.

signaling_pathway This compound This compound ROS Increased ROS This compound->ROS induces Mitochondrial_Function Mitochondrial Dysfunction This compound->Mitochondrial_Function induces mTOR mTOR ROS->mTOR inhibits HIF1a HIF-1α mTOR->HIF1a regulates Energy_Metabolism Energy Metabolism Dysfunction (Reduced OCR & ECAR) mTOR->Energy_Metabolism controls HIF1a->Energy_Metabolism controls Mitochondrial_Function->Energy_Metabolism Apoptosis Apoptosis Energy_Metabolism->Apoptosis leads to

Caption: this compound-induced metabolic dysfunction signaling pathway.

References

Assessing the Specificity of Agrimoniin's Enzymatic Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzymatic inhibition profile of Agrimoniin, a dimeric ellagitannin found in plants of the Rosaceae family. By comparing its inhibitory activity against a panel of enzymes and benchmarking it against known inhibitors, this document aims to provide a clear assessment of this compound's specificity. All quantitative data is presented in structured tables, and detailed experimental protocols for the cited assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate understanding.

Comparative Analysis of this compound's Enzymatic Inhibition

This compound has been evaluated for its inhibitory effects on several key enzymes involved in distinct physiological and pathological processes. The following table summarizes the available quantitative data (IC50 values) for this compound and compares it with standard inhibitors.

Enzyme TargetThis compound IC50Standard InhibitorStandard Inhibitor IC50Class of Enzyme
α-Glucosidase 21.8 µg/mLAcarbose294.4 µg/mL[1]Hydrolase
CYP1A2 6.26 µM[2]Furafylline~0.2 µMOxidoreductase
CYP2D6 9.35 µM[2]Quinidine~0.05 µMOxidoreductase
CYP3A4 8.30 µM[2]Ketoconazole~0.04 µMOxidoreductase
Matrix Metalloproteinase-2 (MMP-2) Data not available for pure this compound. A methanolic extract of Agrimonia Pilosa (containing this compound) has been shown to suppress MMP-2 activity.[3]Ilomastat1.1 nMPeptidase
Matrix Metalloproteinase-9 (MMP-9) Data not available for pure this compound. A methanolic extract of Agrimonia Pilosa (containing this compound) has been shown to suppress MMP-9 activity.[3]Ilomastat0.5 nMPeptidase
Xanthine (B1682287) Oxidase Data not available for pure this compound. Tannins, as a class, are known to inhibit xanthine oxidase.[1]Allopurinol~2.4 µMOxidoreductase
Telomerase No direct inhibitory data available. An extract of Agrimonia pilosa has been observed to have effects on telomere-related senescence.--Transferase

Key Observations:

  • This compound demonstrates notable inhibitory activity against α-glucosidase, with a significantly lower IC50 value compared to the standard drug, acarbose, suggesting its potential as an anti-diabetic agent.[1]

  • This compound exhibits moderate inhibition of the cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4, with IC50 values in the low micromolar range.[2] This indicates a potential for drug-drug interactions with substrates of these enzymes.

  • While a methanolic extract of Agrimonia Pilosa, a plant rich in this compound, has been shown to inhibit the activity of MMP-2 and MMP-9, specific IC50 values for the purified compound are not currently available in the literature.[3]

  • Similarly, direct quantitative data for the inhibition of xanthine oxidase by pure this compound is lacking, although tannins, the chemical class to which this compound belongs, are known to inhibit this enzyme.[1]

  • There is currently no direct evidence to support the inhibition of telomerase by this compound.

Experimental Protocols

Detailed methodologies for the key enzymatic inhibition assays are provided below to allow for replication and further investigation.

α-Glucosidase Inhibition Assay

This spectrophotometric method measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • This compound and Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of this compound and Acarbose at various concentrations in phosphate buffer.

  • In a 96-well plate, add 10 µL of the sample solution (this compound or Acarbose) to 490 µL of phosphate buffer and 250 µL of 5 mM pNPG solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 250 µL of α-glucosidase solution (0.4 U/mL) and incubate at 37°C for 15 minutes.

  • Stop the reaction by adding 200 µL of 200 mM Na₂CO₃ solution.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_blank) - (Abs_sample - Abs_blank)] / (Abs_control - Abs_blank) x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the inhibitory effect of this compound on the metabolic activity of specific CYP isoforms using human liver microsomes and probe substrates.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • Specific CYP inhibitors as positive controls (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4)

  • This compound

  • LC-MS/MS system

Procedure:

  • Prepare a series of dilutions of this compound and the positive control inhibitors.

  • Pre-incubate the human liver microsomes with the test compound (this compound or positive control) at 37°C.

  • Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Calculate the percentage of inhibition and determine the IC50 value.

Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)

Gelatin zymography is a technique used to detect the activity of gelatinases such as MMP-2 and MMP-9.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 0.1% (w/v) gelatin

  • Sample buffer (non-reducing)

  • Washing buffer (e.g., 2.5% Triton X-100)

  • Incubation buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Prepare cell culture supernatants or tissue lysates containing MMPs.

  • Mix the samples with a non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis under non-reducing conditions.

  • After electrophoresis, wash the gel with the washing buffer to remove SDS and allow for enzyme renaturation.

  • Incubate the gel in the incubation buffer at 37°C for 12-48 hours to allow the MMPs to digest the gelatin.

  • Stain the gel with Coomassie Brilliant Blue.

  • Destain the gel. Zones of enzymatic activity will appear as clear bands against a blue background. The intensity of the bands can be quantified to assess the level of inhibition.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • This compound and Allopurinol (positive control)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Prepare solutions of this compound and Allopurinol at various concentrations.

  • In a cuvette or 96-well plate, mix the test compound with the phosphate buffer and xanthine oxidase solution.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine solution.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • Calculate the rate of uric acid formation.

  • Determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis This compound This compound Stock pre_incubation Pre-incubation (Enzyme + Inhibitor) This compound->pre_incubation inhibitors Standard Inhibitors inhibitors->pre_incubation enzymes Enzyme Solutions enzymes->pre_incubation substrates Substrate Solutions reaction Reaction Initiation (+ Substrate) substrates->reaction pre_incubation->reaction incubation Incubation reaction->incubation termination Reaction Termination incubation->termination detection Signal Detection (e.g., Absorbance) termination->detection inhibition_calc Calculate % Inhibition detection->inhibition_calc ic50_calc Determine IC50 inhibition_calc->ic50_calc

General workflow for in vitro enzymatic inhibition assays.

purine_metabolism hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine O₂ uric_acid Uric Acid xanthine->uric_acid O₂ xo Xanthine Oxidase xo->hypoxanthine xo->xanthine This compound This compound (Potential Inhibitor) This compound->xo allopurinol Allopurinol (Standard Inhibitor) allopurinol->xo

Inhibition of the purine (B94841) metabolism pathway by Xanthine Oxidase inhibitors.

cyp450_metabolism drug Drug (Substrate) cyp CYP450 Enzyme (e.g., CYP3A4) drug->cyp metabolite Metabolite cyp->metabolite Oxidation This compound This compound (Inhibitor) This compound->cyp

Inhibition of Cytochrome P450-mediated drug metabolism.

mmp_pathway pro_mmp Pro-MMP-2 / Pro-MMP-9 active_mmp Active MMP-2 / MMP-9 pro_mmp->active_mmp Activation ecm Extracellular Matrix (e.g., Gelatin, Collagen) active_mmp->ecm Cleavage degradation ECM Degradation ecm->degradation invasion Cancer Cell Invasion & Metastasis degradation->invasion This compound This compound (Potential Inhibitor) This compound->active_mmp

Role of MMP-2 and MMP-9 in cancer metastasis and potential inhibition.

References

Replicating the Biological Activity of Agrimoniin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of published findings on the biological activity of agrimoniin, a dimeric ellagitannin found in plants of the Rosaceae family.[1] It is designed to assist researchers in replicating key experiments by offering a comparative summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This compound has garnered significant interest for its potential therapeutic applications, exhibiting anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4]

Comparative Efficacy of this compound in Cancer Cell Lines

This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line and the duration of exposure. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
K562Chronic Myelogenous Leukemia481.4[2]
K562Chronic Myelogenous Leukemia720.91[2]
HeLaCervical Cancer4812.9[2]
HeLaCervical Cancer7296[2]
SGC-7901Gastric Cancer2430[2]
PANC-1Pancreatic Cancer24269.4[2]
CFPAC-1Pancreatic Cancer24296.8[2]
MM2Mouse Mammary Carcinoma48 (serum-free)1.36
MM2Mouse Mammary Carcinoma48 (with serum)33
T24Bladder CancerNot SpecifiedNot Specified[2]

Experimental Protocols for Assessing this compound's Biological Activity

To facilitate the replication of published findings, this section provides detailed methodologies for key experiments used to characterize the anticancer, anti-inflammatory, and antioxidant effects of this compound.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture cancer cell lines (e.g., K562, HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed cells in 96-well plates at a density of 1 × 10^4 cells/well.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) dissolved in the culture medium.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay Procedure:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in cell viability.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.

  • Staining Procedure:

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

  • Protein Extraction:

    • Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p53) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity

The transcription factor NF-κB is a key regulator of inflammation. Its inhibition is a common indicator of anti-inflammatory activity.

  • Cell Culture and Stimulation:

    • Use a suitable cell line, such as RAW 264.7 macrophages.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

  • Western Blot for NF-κB Pathway Proteins:

    • Analyze the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

    • Prepare cytoplasmic and nuclear extracts from the treated cells.

    • Perform Western blotting as described previously, using antibodies against phospho-IκBα, IκBα, p65, and a nuclear marker (e.g., Lamin B1).

Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

  • Procedure:

    • Prepare a solution of DPPH in methanol.

    • Mix various concentrations of this compound with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm.

  • Data Analysis:

    • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

The ORAC assay measures the antioxidant capacity of a substance to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.

  • Procedure:

    • In a 96-well plate, add the fluorescent probe (e.g., fluorescein), the antioxidant (this compound or Trolox standard), and a peroxyl radical generator (e.g., AAPH).

    • Monitor the fluorescence decay over time at 37°C.

  • Data Analysis:

    • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and is expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the general workflows of the key experiments described above.

cluster_0 This compound-Induced Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces mitochondrial permeability transition Cytochrome c release Cytochrome c release Mitochondria->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

cluster_1 Inhibition of PI3K/Akt Signaling by this compound Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt activates Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

cluster_2 General Workflow for Cell-Based Assays Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubation Incubation This compound Treatment->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis

Caption: General experimental workflow for cell-based assays.

References

The Therapeutic Promise of Ellagitannins: A Comparative Review for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of ellagitannins and their metabolites, urolithins, reveals a promising class of natural compounds with multifaceted pharmacological activities. This guide offers a comparative overview of their anti-cancer, anti-inflammatory, and antioxidant properties, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Ellagitannins, a class of hydrolyzable tannins found in various fruits and nuts like pomegranates, berries, and walnuts, have garnered significant scientific attention for their potential health benefits. However, their low bioavailability has shifted focus to their gut microbiota-derived metabolites, primarily urolithins, which are more readily absorbed and are believed to be the key mediators of the therapeutic effects observed after consumption of ellagitannin-rich foods.[1][2][3][4] This review synthesizes the current understanding of the therapeutic potential of both ellagitannins and urolithins, with a focus on quantitative comparisons to aid in the evaluation of their drug development prospects.

Comparative Efficacy: A Quantitative Overview

To facilitate a clear comparison of the therapeutic potential of various ellagitannins and their metabolites, the following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Anti-Cancer Activity of Urolithins
CompoundCancer Cell LineAssayIC50 ValueCitation(s)
Urolithin AHT-29 (Colon)Wnt signaling inhibition9.0 µg/mL (39 µM)[5]
Urolithin ACaco-2 (Colon)Cell Viability49.2 µM (48h)[6]
Urolithin ADU145 (Prostate)Cell Viability23.02 ± 2.2 µmol/L (96h)[7]
Urolithin APC-3 (Prostate)Cell Viability14.5 ± 1.5 µmol/L (96h)[7]
Urolithin AMCF-7 (Breast)Antiestrogenic activity0.4 µM[8]
Urolithin BMCF-7 (Breast)Antiestrogenic activity20 µM[8]
Urolithin CLNCaP (Prostate)Cell Viability35.2 ± 3.7 μM[8]
Ellagic AcidDU145 (Prostate)Cell Viability48.33 ± 1.2 µmol/L (48h)[7]
Ellagic AcidHT-29 (Colon)Wnt signaling inhibition19.0 µg/mL (63 µM)[5]
Table 2: Comparative Antioxidant Capacity
Compound/ExtractAssayResultCitation(s)
Urolithin AORACHigh antioxidant capacity[9][10]
Urolithin ADPPHIC50 = 152.66 µM[11]
Ellagic AcidDPPHIC50 = 6.6 µM[11]
Ellagic AcidDPPHIC50 = 11.75 ± 0.53 μg/mL[12]
Ellagic AcidABTSIC50 = 11.28 ± 0.28 μg/mL[12]
Pomegranate Juice-High antioxidant capacity[13]
Table 3: Bioavailability of Ellagitannin Metabolites in Humans
InterventionMetaboliteCmaxTmaxCitation(s)
Pomegranate JuiceEllagic Acid15.2 ng/mL - tens to hundreds of ng/ml~1 hour[14]
Pomegranate ExtractEllagic Acid25.0 ng/mL~1 hour[14]
Pomegranate JuiceUrolithin A-glucuronide->12.5 hours[14]
Pomegranate Juice ConcentrateTotal Urolithins0.14 µmol/L (Uro A), 0.01 µmol/L (Uro B)6 hours[15]

Signaling Pathways and Experimental Workflows

The therapeutic effects of ellagitannins and urolithins are underpinned by their modulation of various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms and experimental procedures.

anticancer_pathway cluster_cell Cancer Cell Urolithins Urolithins CellCycle Cell Cycle Arrest Urolithins->CellCycle Induces Apoptosis Apoptosis Induction Urolithins->Apoptosis Induces WntSignaling Wnt Signaling Inhibition Urolithins->WntSignaling Inhibits Proliferation Decreased Proliferation CellCycle->Proliferation Apoptosis->Proliferation WntSignaling->Proliferation

Figure 1: Simplified signaling pathway of urolithins' anti-cancer effects.

experimental_workflow PlantSource Pomegranate Husks Extraction Aqueous Extraction PlantSource->Extraction Purification Amberlite XAD-16 Column Chromatography Extraction->Purification ET_Extract Ellagitannin-Rich Extract Purification->ET_Extract InVitro In Vitro Assays (e.g., MTT, Antioxidant) ET_Extract->InVitro InVivo In Vivo Studies (e.g., Animal Models) ET_Extract->InVivo DataAnalysis Data Analysis and Comparison InVitro->DataAnalysis InVivo->DataAnalysis

Figure 2: General experimental workflow for evaluating ellagitannin bioactivity.

Detailed Experimental Protocols

To ensure the reproducibility and rigorous evaluation of the therapeutic potential of ellagitannins, detailed experimental methodologies are crucial.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of ellagitannins and their metabolites on cancer cell lines.

Materials:

  • Thiazolyl Blue Tetrazolium Bromide (MTT) powder

  • Dulbecco's Phosphate (B84403) Buffered Saline (DPBS), pH 7.4

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (ellagitannins, urolithins) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in DPBS and filter-sterilize. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[16][17][18]

Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to evaluate the acute anti-inflammatory activity of test compounds.

Materials:

  • Male ICR mice (or other suitable strain)

  • Carrageenan (1% w/v in saline)

  • Test compound (e.g., Urolithin A) suspended in a vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 1-50 mg/kg body weight) to the treatment group of mice. The control group receives the vehicle only.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours) (Vt).

  • Data Analysis: Calculate the percentage of paw edema at each time point using the formula: % Edema = [(Vt - V0) / V0] x 100. Compare the percentage of edema in the treated group with the control group to determine the anti-inflammatory activity.[3][19][20]

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity of a sample against peroxyl radicals.

Materials:

  • Fluorescein (B123965) sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of fluorescein and a working solution of AAPH in phosphate buffer. Prepare a series of Trolox standards.

  • Assay Procedure: In a 96-well black microplate, add the sample or Trolox standard to the wells, followed by the fluorescein solution. Incubate the plate at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the reaction by adding the AAPH solution to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively).

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample and standard. Plot the net AUC (AUCsample - AUCblank) against the Trolox concentration to create a standard curve. Express the ORAC value of the sample as Trolox equivalents (TE) per gram or milliliter.[9][10][21]

Conclusion and Future Directions

The compiled data strongly suggests that ellagitannins, and more specifically their metabolites, the urolithins, hold significant therapeutic potential across a spectrum of diseases, particularly in oncology and inflammatory conditions. Their ability to modulate key signaling pathways at physiologically relevant concentrations makes them attractive candidates for further drug development.

However, the variability in gut microbiota among individuals, which directly impacts the production of bioactive urolithins, presents a significant challenge for clinical translation.[22][1] Future research should focus on strategies to overcome this hurdle, such as the development of standardized urolithin supplements, an approach that is already being explored.[23] Furthermore, well-designed clinical trials are necessary to validate the promising preclinical findings and to establish safe and effective dosages for various therapeutic applications. The detailed protocols and comparative data presented in this guide provide a solid foundation for advancing the research and development of ellagitannin-based therapeutics.

References

Safety Operating Guide

Proper Disposal of Agrimoniin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle Agrimoniin with appropriate personal protective equipment (PPE). Given its nature as a bioactive compound, it should be treated with a degree of caution.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection A standard laboratory coat, long-sleeved clothing, and closed-toe shoes are mandatory.
Respiratory Protection Work should be conducted in a well-ventilated area. If generating aerosols or dust, a certified chemical fume hood should be used.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound and any contaminated materials is through your institution's hazardous or chemical waste disposal program, managed by the EHS department. In-lab chemical degradation is not advised without validated protocols specific to the compound.

  • Waste Identification and Classification:

    • Based on available information, pure this compound is not classified as an acutely hazardous waste. However, it should be treated as a chemical waste.

    • Solutions containing this compound should be classified based on the solvent used. For example, a solution of this compound in a halogenated solvent should be disposed of as halogenated waste.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and chemical-resistant container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container.

  • Labeling of Waste Containers:

    • Clearly label all waste containers with "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

    • The label must include the full chemical name: "this compound (CAS No. 82203-01-8)".

    • List all constituents of the waste, including solvents and their approximate concentrations.

    • Include the date of waste accumulation and the name of the principal investigator or laboratory.

  • Storage of Chemical Waste:

    • Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

  • Waste Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department.

Summary of Laboratory Waste Categories

The following table provides a general overview of common laboratory waste streams to aid in proper segregation.

Waste CategoryDescriptionExamplesDisposal Container
Non-Hazardous Solid Waste Solid waste that is not chemically, biologically, or radiologically contaminated.Uncontaminated paper towels, gloves, packaging materials.Regular trash receptacle.
Chemical Solid Waste Solid materials contaminated with chemicals.This compound powder, contaminated weigh paper, gloves, and wipes.Labeled solid chemical waste container.
Non-Halogenated Liquid Waste Organic solvents that do not contain halogens.Ethanol, methanol, acetone, hexane (B92381) solutions containing this compound.Labeled non-halogenated liquid waste container.
Halogenated Liquid Waste Organic solvents that contain halogens.Dichloromethane, chloroform (B151607) solutions containing this compound.Labeled halogenated liquid waste container.
Aqueous Waste Water-based solutions containing chemicals.Buffer solutions containing this compound.Labeled aqueous waste container.
Sharps Waste Any item that can puncture or cut skin and is contaminated with chemical, biological, or radioactive material.Needles, scalpels, glass Pasteur pipettes contaminated with this compound.Puncture-resistant sharps container.

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.

Agrimoniin_Disposal_Workflow cluster_prep Preparation cluster_segregation Segregation cluster_labeling Labeling & Storage cluster_disposal Disposal A Identify this compound Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste Container B->C D Liquid Waste Container (Solvent-Specific) B->D E Sharps Container B->E F Label Container Correctly: - 'Hazardous Waste' - 'this compound' - All Components - Date & PI Name C->F D->F E->F G Store in Designated Satellite Accumulation Area F->G H Request Waste Pickup from EHS G->H I EHS Collects for Proper Disposal H->I

This compound Disposal Workflow Diagram

Essential Safety and Logistical Information for Handling Agrimoniin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Agrimoniin, a dimeric hydrolysable tannin with notable biological activity.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

1. Engineering Controls:

  • Work in a well-ventilated area.[3]

  • Use a chemical fume hood when handling the powder to minimize inhalation of dust.

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial to minimize exposure.

PPE CategoryRecommendationRationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects against dust particles and potential splashes.
Hand Protection Impervious gloves such as neoprene, nitrile, or rubber.Prevents skin contact with the compound.
Body Protection A fully buttoned lab coat. For tasks with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is recommended.Protects the skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if airborne concentrations are high or if working outside of a fume hood.Prevents inhalation of fine dust particles.

Operational Plans: Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[3]

  • When not in use, keep the container tightly closed.

  • Use non-sparking tools to prevent ignition of dust.[3]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a dry, cool, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Store away from incompatible materials such as strong oxidizing agents.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and related substances.

SubstanceTest TypeSpeciesRoute of AdministrationResultReference
This compoundLD50Male MiceIntraperitoneal101.4 mg/kg[2]
This compoundLD50Female MiceIntraperitoneal102.7 mg/kg[2]
This compoundLD50Male MiceIntravenous31.5 mg/kg[2]
This compoundLD50Female MiceIntravenous35.4 mg/kg[2]
This compoundIC50 (48h)K562 cellsIn vitro1.4 x 10⁻⁶ M[4]
This compoundIC50 (72h)K562 cellsIn vitro9.1 x 10⁻⁷ M[4]
This compoundIC50 (48h)HeLa cellsIn vitro1.29 x 10⁻⁵ M[4]
This compoundIC50 (72h)HeLa cellsIn vitro9.6 x 10⁻⁵ M[4]
Agrimonia pilosa & Rhus gall extract (APRG64)NOAELRodentsOral2000 mg/kg/day[5][6]
Agrimonia pilosa & Rhus gall extract (APRG64)NOAELNon-rodentsOral500 mg/kg/day[5][6]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

1. Preparation of this compound Solution for Cell Culture Experiments:

  • Objective: To prepare a stock solution of this compound for in vitro assays.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO) or appropriate cell culture medium (e.g., DMEM)

    • Sterile microcentrifuge tubes

    • Sterile pipette tips

    • Vortex mixer

  • Procedure:

    • In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO or cell culture medium to achieve the desired stock concentration.

    • Vortex the tube until the this compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at -20°C or as recommended for the specific experimental needs.

    • For cell treatment, dilute the stock solution to the final desired concentration in the cell culture medium.

2. MTT Assay for Cytotoxicity:

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.[4]

  • Materials:

    • Cancer cell lines (e.g., K562, HeLa)[4]

    • 96-well plates

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., from 1 x 10⁻¹⁰ M to 1 x 10⁻³ M) and incubate for the desired time periods (e.g., 48 and 72 hours).[4]

    • After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Signaling Pathways and Experimental Workflows

This compound has been shown to influence several key signaling pathways involved in cellular stress response and apoptosis.

Agrimoniin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria induces stress ROS ↑ ROS Mitochondria->ROS Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax CytochromeC Cytochrome c release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced mitochondrial apoptosis pathway.

This compound induces apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS), downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein Bax.[4] This leads to the release of cytochrome c, which in turn activates caspase-9 and caspase-3, culminating in programmed cell death.

Agrimoniin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases This compound This compound This compound->Keap1_Nrf2 suppresses Nrf2-dependent ROS scavenging system ROS ↑ ROS This compound->ROS ROS->Keap1_Nrf2 disrupts Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes activates transcription

This compound's effect on the Nrf2 signaling pathway.

This compound can increase reactive oxygen species (ROS) by suppressing the Nrf2-dependent ROS scavenging system.[7] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Oxidative stress disrupts this complex, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of antioxidant and detoxification genes. This compound's suppression of this system can lead to an accumulation of ROS.

Agrimoniin_mTOR_HIF1a_Pathway This compound This compound mTOR_pathway mTOR/HIF-1α Pathway This compound->mTOR_pathway reduces expression of Protein_Expression ↓ Protein Expression mTOR_pathway->Protein_Expression OCR ↓ Oxygen Consumption Rate Protein_Expression->OCR ECAR ↓ Extracellular Acidification Rate Protein_Expression->ECAR Energy_Metabolism Disrupted Energy Metabolism OCR->Energy_Metabolism ECAR->Energy_Metabolism Apoptosis Apoptosis Energy_Metabolism->Apoptosis

This compound's impact on the mTOR/HIF-1α pathway.

This compound has been shown to reduce the protein expression of the mTOR/HIF-1α pathway.[7] This disruption leads to a decrease in the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), indicating an impairment of cellular energy metabolism, which ultimately contributes to the induction of apoptosis.

Disposal Plans

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste:

    • Collect any solid this compound waste, contaminated materials (e.g., weigh boats, gloves, pipette tips), and spill cleanup materials in a designated, sealable, and clearly labeled hazardous waste container.[8][9]

    • Do not dispose of solid chemical waste in the regular trash.

  • Liquid Waste:

    • Do not pour this compound solutions down the drain.[8]

    • Collect all liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.[9]

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or water, depending on the subsequent use of the container).

    • The first rinseate must be collected and disposed of as hazardous chemical waste.[9]

    • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[9]

    • After proper rinsing, the container can be disposed of according to institutional guidelines for non-hazardous waste.

  • Decontamination:

    • Decontaminate work surfaces where this compound has been handled with an appropriate solvent and cleaning agent.

Always follow your institution's specific hazardous waste disposal procedures and consult with your Environmental Health and Safety (EHS) department for guidance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.